Product packaging for 1-methoxypropane(Cat. No.:CAS No. 63142-51-8)

1-methoxypropane

Cat. No.: B14500535
CAS No.: 63142-51-8
M. Wt: 73.11 g/mol
InChI Key: DSAMPDYDGCCAHV-UHFFFAOYSA-N
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Description

1-methoxypropane is a useful research compound. Its molecular formula is C4H9O+ and its molecular weight is 73.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O+ B14500535 1-methoxypropane CAS No. 63142-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63142-51-8

Molecular Formula

C4H9O+

Molecular Weight

73.11 g/mol

IUPAC Name

1-methoxypropane

InChI

InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1

InChI Key

DSAMPDYDGCCAHV-UHFFFAOYSA-N

Canonical SMILES

CC[CH+]OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl ether (MPE), also known as 1-methoxypropane, is an organic compound with the chemical formula C4H10O. It is a colorless, volatile liquid with a characteristic ether-like odor.[1][2][3] As an asymmetric ether, it consists of a methyl group and a propyl group linked by an oxygen atom. MPE is utilized as a solvent in various industrial applications and has been explored for its potential as a fuel additive.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl propyl ether, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties

Methyl propyl ether exhibits physical properties characteristic of a small, volatile ether. It is less dense than water and has low solubility in aqueous solutions but is miscible with many organic solvents.[1][4][5]

Table 1: Physical Properties of Methyl Propyl Ether

PropertyValueSource(s)
Molecular Formula C4H10O[4][6][7]
Molecular Weight 74.12 g/mol [4][6][7]
Appearance Colorless volatile liquid[1][2][3]
Odor Ether-like[1][2][3]
Boiling Point 38.8 °C (311.9 K)[5][7]
Melting Point -139.18 °C[8]
Density 0.7356 g/cm³ at 13 °C[7][8]
Solubility in Water 30.5 g/L; 5 ml/100 ml at 25°C[5][7]
Vapor Pressure 465.37 mmHg[8]
Refractive Index 1.35837 at 14.3 °C[7]

Chemical Properties and Reactivity

Methyl propyl ether is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][2] Like other ethers, it can undergo auto-oxidation to form unstable peroxides, which may explode upon heating.[2][3] It is relatively inert in many chemical reactions but can act as a base to form salts with strong acids.[2][3] The carbon-oxygen bond can be cleaved under specific conditions.

Table 2: Chemical and Safety Properties of Methyl Propyl Ether

PropertyValue/DescriptionSource(s)
Flammability Extremely flammable liquid and vapor (H224)[1][9]
Flash Point Below 0°F[3]
Reactivity Can form explosive peroxides upon exposure to air. Reacts violently with strong oxidizing agents.[2][3]
Chemical Structure CH3OCH2CH2CH3[4]

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of methyl propyl ether.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of methyl propyl ether and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using the heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

  • Data Collection: Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Density

Objective: To determine the density of methyl propyl ether.

Methodology:

  • Mass Measurement: Accurately weigh a clean, dry pycnometer (a specific gravity bottle) using an analytical balance.[10]

  • Volume Measurement: Fill the pycnometer with methyl propyl ether, ensuring there are no air bubbles. The volume of the pycnometer is known and calibrated.

  • Second Mass Measurement: Weigh the pycnometer containing the methyl propyl ether.

  • Calculation: The mass of the methyl propyl ether is the difference between the two weighings.[11] The density is calculated by dividing the mass of the ether by the volume of the pycnometer.[10]

    • Density = Mass / Volume[10]

Analysis by Gas Chromatography (GC)

Objective: To assess the purity of a methyl propyl ether sample.

Methodology:

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or weakly polar column).[12]

  • Sample Preparation: Prepare a dilute solution of the methyl propyl ether sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

  • Separation: The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert carrier gas (e.g., helium or nitrogen).

  • Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

  • Analysis: The resulting chromatogram will show a major peak corresponding to methyl propyl ether and potentially smaller peaks for any impurities. The purity can be estimated by the relative area of the main peak.

Visualizations

Williamson Ether Synthesis of Methyl Propyl Ether

The Williamson ether synthesis is a common and versatile method for preparing ethers.[13] It involves the reaction of an alkoxide with a primary alkyl halide.[14] For the synthesis of methyl propyl ether, sodium propoxide can be reacted with methyl iodide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products sodium_propoxide Sodium Propoxide (CH3CH2CH2ONa) reaction_plus + sodium_propoxide->reaction_plus methyl_iodide Methyl Iodide (CH3I) methyl_propyl_ether Methyl Propyl Ether (CH3OCH2CH2CH3) methyl_iodide->methyl_propyl_ether SN2 Reaction product_plus + methyl_propyl_ether->product_plus sodium_iodide Sodium Iodide (NaI) reaction_plus->methyl_iodide product_plus->sodium_iodide

Caption: Williamson Synthesis of Methyl Propyl Ether

Experimental Workflow for Density Determination

The following diagram illustrates the logical steps involved in determining the density of a liquid like methyl propyl ether.

Density_Determination_Workflow start Start weigh_empty Weigh empty pycnometer (Mass 1) start->weigh_empty fill_pycnometer Fill pycnometer with methyl propyl ether weigh_empty->fill_pycnometer weigh_filled Weigh filled pycnometer (Mass 2) fill_pycnometer->weigh_filled calculate_mass Calculate mass of ether (Mass 2 - Mass 1) weigh_filled->calculate_mass calculate_density Calculate Density (Mass / V) calculate_mass->calculate_density record_volume Record volume of pycnometer (V) record_volume->calculate_density end End calculate_density->end

Caption: Workflow for Density Determination

References

1-methoxypropane boiling point and vapor pressure data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Methoxypropane: Boiling Point and Vapor Pressure

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic solvents is paramount. This compound (also known as methyl propyl ether), a colorless, volatile ether, finds application as a solvent. This guide provides a detailed overview of its boiling point and vapor pressure, including experimental methodologies for their determination.

Quantitative Data Summary

The normal boiling point of this compound has been reported at slightly different values across various sources. These values are summarized below for comparative analysis.

Physical PropertyValueReference
Normal Boiling Point37 °C[1]
38.8 °C (311.9 K)[2][3]
39 °C[4]

Experimental Protocols

The determination of boiling point and vapor pressure are fundamental experimental procedures in chemistry. The following sections detail common methodologies.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid turns into a vapor.[6][7]

1. Distillation Method: This is a common and relatively accurate method for determining the boiling point of a liquid.

  • Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle or sand bath) are required.

  • Procedure:

    • The liquid sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.[8]

    • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

    • The vapor then enters the condenser, where it cools and liquefies, and the resulting liquid (distillate) is collected.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[9]

2. Capillary Method (Thiele Tube): This microscale method is suitable when only a small amount of the substance is available.[8]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (or Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of the liquid sample are placed into the small test tube.

    • The capillary tube is placed inside the test tube with its open end down.[8]

    • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (like mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[8]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[7]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][11]

1. Static Method (Constant Volume Apparatus): This method involves measuring the pressure of a vapor in equilibrium with its liquid at a specific temperature. A variation of this method was used for determining the vapor pressure of dimethyl ether.[12][13]

  • Apparatus: A sample cell of a constant, known volume connected to a pressure measurement device (e.g., a manometer or a pressure transducer) and a temperature control system (thermostatic bath).

  • Procedure:

    • The sample cell is evacuated to remove any air or impurities.

    • A small, degassed sample of the liquid is introduced into the cell. The sample is often purified by several freeze-pump-thaw cycles.[12]

    • The cell is brought to the desired temperature using the thermostatic bath.

    • The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.[11]

    • The pressure at this equilibrium point is measured. This is the vapor pressure of the liquid at that specific temperature.

    • The process is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Logical Relationships and Workflows

The interplay between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. As the temperature of a liquid increases, its vapor pressure also increases. Boiling occurs when the vapor pressure becomes equal to the external pressure.

G Temp Increase Temperature of Liquid KE Increase in Average Kinetic Energy of Molecules Temp->KE Evap Increased Rate of Evaporation KE->Evap VP Vapor Pressure Increases Evap->VP VP_equals_Pext Vapor Pressure = External Pressure VP->VP_equals_Pext Boil Liquid Boils VP_equals_Pext->Boil

Caption: Relationship between temperature, vapor pressure, and boiling point.

References

An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-methoxypropane. It includes detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow, designed to assist researchers and professionals in the successful application of this fundamental organic transformation.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a widely used and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This guide focuses on the specific application of this synthesis to produce this compound, a valuable solvent and potential intermediate in various chemical processes.

The overall reaction for the synthesis of this compound via the Williamson ether synthesis is as follows:

CH₃CH₂CH₂O⁻Na⁺ + CH₃I → CH₃CH₂CH₂OCH₃ + NaI

Sodium propoxide reacts with methyl iodide to yield this compound and sodium iodide.

For this reaction to be efficient, the alkyl halide must be primary to favor the SN2 pathway and avoid the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.[2]

Quantitative Data

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution and purification of the synthesized ether. The following tables summarize key quantitative data for the compounds involved in the preparation of this compound.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
SodiumNa22.99[3][4][5][6][7]8830.97
1-PropanolC₃H₈O60.10[2][8][9][10][11]97.2[2][8][9][10][12]0.803[8][10][13]
Methyl IodideCH₃I141.94[1][14][15][16][17][18][19][20][21][22]42.4[14][18][19]2.28[15][17][18][19][20][23]
This compoundC₄H₁₀O74.12[24][25][26][27][28][29][30]38.8[28][31]0.736[28]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (Proton NMR)δ ~0.9 ppm (t, 3H, -CH₂CH₃ ), δ ~1.6 ppm (sextet, 2H, -CH₂ CH₃), δ ~3.3 ppm (s, 3H, -OCH₃ ), δ ~3.4 ppm (t, 2H, -OCH₂ -)
¹³C NMR (Carbon NMR)δ ~11 ppm (-CH₂CH₃ ), δ ~23 ppm (-CH₂ CH₃), δ ~58 ppm (-OCH₃ ), δ ~75 ppm (-OCH₂ -)
IR (Infrared) SpectroscopyStrong C-O stretching vibration around 1100 cm⁻¹
Mass Spectrometry (MS)Molecular ion peak (M⁺) at m/z = 74

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound.

3.1. Materials and Reagents

  • Sodium metal

  • Anhydrous 1-propanol

  • Methyl iodide

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

3.2. Equipment

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

3.3. Procedure

Step 1: Preparation of Sodium Propoxide

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of anhydrous 1-propanol.

  • Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the 1-propanol. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in 1-propanol. This may require gentle heating.

Step 2: Synthesis of this compound

  • Cool the sodium propoxide solution to room temperature.

  • Add 35.5 g (0.25 mol) of methyl iodide dropwise to the stirred solution from a dropping funnel.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of distilled water.

  • Separate the organic layer. The aqueous layer will contain unreacted 1-propanol and sodium iodide.

  • Wash the organic layer with 50 mL of distilled water, followed by 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and collect the filtrate, which is the crude this compound.

  • Purify the crude product by simple distillation. Collect the fraction boiling at approximately 39°C.

3.4. Expected Yield

The typical yield for this reaction is in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Williamson ether synthesis for preparing this compound.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_synthesis Ether Synthesis (SN2 Reaction) cluster_workup Workup & Purification sodium Sodium Metal sodium_propoxide Sodium Propoxide Solution sodium->sodium_propoxide Reaction propanol 1-Propanol propanol->sodium_propoxide reaction_mixture Reaction Mixture sodium_propoxide->reaction_mixture methyl_iodide Methyl Iodide methyl_iodide->reaction_mixture Addition & Reflux extraction Aqueous Extraction reaction_mixture->extraction drying Drying extraction->drying distillation Distillation drying->distillation product Pure this compound distillation->product

Figure 1. Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care in an inert atmosphere if possible.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a fume hood with appropriate personal protective equipment.

  • 1-Propanol and this compound are flammable liquids. Avoid open flames and sources of ignition.

  • The reaction to form sodium propoxide generates hydrogen gas, which is highly flammable. Ensure adequate ventilation.

This guide provides a comprehensive framework for the synthesis of this compound using the Williamson ether synthesis. Adherence to the detailed protocol and safety precautions is essential for a successful and safe experimental outcome.

References

Laboratory Scale Synthesis of 1-Methoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1-methoxypropane, a valuable ether solvent and building block in organic synthesis. The primary focus of this document is the Williamson ether synthesis, a robust and well-established method for the preparation of unsymmetrical ethers. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the key chemical transformations and workflows.

Synthesis Overview: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable route to ethers through an S_N2 reaction between an alkoxide and a primary alkyl halide.[1] For the synthesis of this compound, this involves the reaction of sodium propoxide with a methylating agent, typically methyl iodide.

The reaction proceeds in two main stages:

  • Deprotonation: 1-Propanol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal, to form the sodium propoxide nucleophile.

  • Nucleophilic Substitution: The propoxide ion then attacks the methyl halide in an S_N2 fashion, displacing the halide and forming the ether linkage.[2]

Due to the S_N2 mechanism, it is crucial to use a primary alkyl halide (methyl iodide) to avoid competing elimination reactions that can occur with secondary or tertiary halides.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 1-propanol and methyl iodide.

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMoles
1-Propanol60.100.8037.5 mL0.10
Sodium Hydride (60% in mineral oil)24.00~1.34.0 g0.10
Anhydrous Tetrahydrofuran (THF)--100 mL-
Methyl Iodide141.942.286.2 mL0.10
Diethyl Ether--50 mL-
Saturated Ammonium Chloride (aq)--50 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate----

2.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

2.3. Procedure

Step 1: Preparation of Sodium Propoxide

  • Under an inert atmosphere (nitrogen or argon), add 4.0 g of 60% sodium hydride dispersion to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • Wash the sodium hydride with anhydrous pentane (3 x 15 mL) to remove the mineral oil. Carefully decant the pentane washes.

  • Add 100 mL of anhydrous THF to the flask.

  • Slowly add 7.5 mL of 1-propanol to the stirred suspension of sodium hydride in THF via a dropping funnel over 30 minutes. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and control the addition rate to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the sodium propoxide.

Step 2: Synthesis of this compound

  • Cool the sodium propoxide solution to 0 °C using an ice bath.

  • Slowly add 6.2 mL of methyl iodide to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the organic layer and wash it with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and transfer the filtrate to a distillation apparatus.

  • Distill the product, collecting the fraction boiling at 38-40 °C.[4]

2.4. Safety Precautions

  • Sodium Hydride: is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere and in a dry environment.[5] Personal protective equipment (flame-retardant lab coat, gloves, safety glasses) is mandatory.[6] In case of fire, use a Class D fire extinguisher (sand or soda ash). Do not use water or carbon dioxide extinguishers.

  • Methyl Iodide: is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood.[7] Avoid inhalation and skin contact.

  • Ethers: Diethyl ether and this compound are highly flammable. Perform the distillation in a well-ventilated area, away from ignition sources.

Data Presentation

3.1. Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₁₀O
Molar Mass 74.12 g/mol
Boiling Point 38.8 °C
Density 0.736 g/mL
¹H NMR (CDCl₃, ppm) δ 3.32 (s, 3H, -OCH₃), 3.39 (t, 2H, -OCH₂-), 1.58 (sextet, 2H, -CH₂-), 0.92 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 75.0 (-OCH₂-), 58.5 (-OCH₃), 23.0 (-CH₂-), 10.8 (-CH₃)
IR (cm⁻¹) 2965-2820 (C-H stretch), 1115 (C-O stretch)
Mass Spectrum (m/z) 74 (M+), 59, 45, 31

3.2. Expected Yield and Purity

While the yield can vary depending on the specific reaction conditions and purification efficiency, a typical yield for a Williamson ether synthesis of this type is in the range of 70-90%. The purity of the distilled product is expected to be >98%, which can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_substitution Step 2: SN2 Substitution 1-Propanol 1-Propanol Sodium Propoxide Sodium Propoxide 1-Propanol->Sodium Propoxide  + NaH NaH NaH H2_gas H₂ (gas) Sodium Propoxide->H2_gas byproduct Methyl_Iodide Methyl Iodide This compound This compound NaI NaI This compound->NaI byproduct Sodium Propoxide_ref Sodium Propoxide Sodium Propoxide_ref->this compound  + Methyl Iodide

Caption: Williamson Ether Synthesis of this compound.

Experimental_Workflow A 1. Prepare Sodium Propoxide (1-Propanol + NaH in THF) B 2. Add Methyl Iodide A->B C 3. Reflux Reaction Mixture B->C D 4. Quench with NH₄Cl (aq) C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Distillation G->H I Pure this compound H->I

Caption: Experimental Workflow for this compound Synthesis.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration Synthesis of Methyl Propyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl propyl ether via the acid-catalyzed dehydration of methanol and 1-propanol. It includes a detailed examination of the reaction mechanism, experimental protocols, and quantitative data analysis, tailored for professionals in the fields of chemical research and drug development.

Introduction

Methyl propyl ether (MPE), also known as methoxypropane, is an ether with applications as a solvent and has been explored for use as an anesthetic. Its synthesis through the acid-catalyzed dehydration of a mixture of methanol and 1-propanol is a classic example of ether formation. This method, while straightforward, presents challenges in selectivity due to the concurrent formation of symmetrical ethers, namely dimethyl ether (DME) and dipropyl ether (DPE). This guide will delve into the specifics of this reaction, providing the necessary data and procedures for its successful implementation and optimization in a laboratory setting.

Reaction Mechanism and Kinetics

The acid-catalyzed dehydration of alcohols to form ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly when primary alcohols are used.[1] The reaction is initiated by the protonation of an alcohol molecule by the acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or a solid acid catalyst such as Amberlyst-36. This protonation converts the hydroxyl group (-OH), a poor leaving group, into a good leaving group (-OH₂⁺), which is essentially a water molecule.[1]

Subsequently, a second alcohol molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.[2] This results in the formation of a protonated ether intermediate and the displacement of a water molecule. The final step involves the deprotonation of this intermediate, typically by another alcohol molecule or the conjugate base of the acid catalyst, to yield the ether and regenerate the acid catalyst.[1]

When a mixture of methanol and 1-propanol is used, three possible products can be formed through this mechanism:

  • Methyl propyl ether (MPE): Formed from the reaction between a protonated methanol molecule and a 1-propanol molecule, or a protonated 1-propanol molecule and a methanol molecule.

  • Dimethyl ether (DME): Formed from the reaction between two methanol molecules.

  • Dipropyl ether (DPE): Formed from the reaction between two 1-propanol molecules.

The overall reaction can be represented as:

CH₃OH + CH₃CH₂CH₂OH -- (H⁺)--> CH₃OCH₂CH₂CH₃ + (CH₃)₂O + (CH₃CH₂CH₂)₂O + H₂O

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ether products. Temperature is a critical parameter; at higher temperatures, the competing E2 elimination reaction to form alkenes becomes more significant.[3] For the synthesis of ethers from primary alcohols, maintaining a carefully controlled temperature is essential to maximize the ether yield.[3]

Reaction_Mechanism cluster_step1 Step 1: Protonation of Methanol cluster_step2 Step 2: Nucleophilic Attack by 1-Propanol cluster_step3 Step 3: Deprotonation CH3OH Methanol (CH₃OH) CH3OH2+ Protonated Methanol (CH₃OH₂⁺) CH3OH->CH3OH2+ + H⁺ H+ H⁺ (from catalyst) H+->CH3OH Propanol 1-Propanol (CH₃CH₂CH₂OH) H2O Water (H₂O) Protonated_Ether Protonated Methyl Propyl Ether Propanol->Protonated_Ether attacks CH₃OH₂⁺ Propanol:e->Protonated_Ether:w MPE Methyl Propyl Ether (CH₃OCH₂CH₂CH₃) Protonated_Ether->MPE - H⁺ H+_regen H⁺ (catalyst regenerated)

Figure 1: Acid-catalyzed formation of methyl propyl ether.

Experimental Protocols

The following protocols are based on the study by N. M. Al-muhtaseb et al., which investigated the dehydration of n-propanol and methanol.

Materials and Equipment
  • Reactants:

    • Methanol (CH₃OH), anhydrous

    • 1-Propanol (CH₃CH₂CH₂OH), anhydrous

  • Catalysts:

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Amberlyst-36 (solid acid resin)

  • Reagents for Workup:

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Distillation apparatus (fractional distillation column)

    • Standard laboratory glassware

Reaction Procedure
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 2 mL of methanol and 2 mL of 1-propanol.

  • Catalyst Addition:

    • For Sulfuric Acid: Carefully add the desired weight percentage (e.g., 1% or 5% w/w) of concentrated sulfuric acid to the alcohol mixture while stirring. Caution: The addition of sulfuric acid to alcohols is exothermic.

    • For Amberlyst-36: Add the desired weight percentage (e.g., 1% or 5% w/w) of Amberlyst-36 resin to the alcohol mixture.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 120°C, 140°C, or 160°C) with vigorous stirring. Allow the reaction to proceed for a set amount of time. The reaction progress can be monitored by gas chromatography (GC) if desired.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_products Products reactants Methanol + 1-Propanol reaction_mix Reaction Mixture in Flask reactants->reaction_mix catalyst H₂SO₄ or Amberlyst-36 catalyst->reaction_mix heating Heat and Stir under Reflux reaction_mix->heating cooling Cool to Room Temperature heating->cooling quenching Quench with NaHCO₃ soln. cooling->quenching extraction Extract with Ether quenching->extraction washing Wash with Water & Brine extraction->washing drying Dry over MgSO₄ washing->drying filtration Filter drying->filtration distillation Fractional Distillation filtration->distillation mpe Methyl Propyl Ether distillation->mpe dme Dimethyl Ether distillation->dme dpe Dipropyl Ether distillation->dpe

Figure 2: General experimental workflow for synthesis and purification.

Workup and Purification
  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. If sulfuric acid was used, slowly and carefully quench the reaction mixture by adding it to a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases. This will neutralize the acid catalyst. If Amberlyst-36 was used, the resin can be removed by filtration.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is not phase-separated, add deionized water to dissolve the inorganic salts and unreacted methanol. Extract the aqueous layer with a suitable organic solvent like diethyl ether (note: this will co-extract all ether products).

  • Washing: Wash the combined organic extracts sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filtration and Solvent Removal: Filter off the drying agent and remove the extraction solvent by simple distillation or rotary evaporation.

  • Fractional Distillation: The resulting crude product will be a mixture of methyl propyl ether, dimethyl ether, dipropyl ether, and any unreacted 1-propanol. Separate these components by fractional distillation. The boiling points of the components are:

    • Dimethyl ether: -24 °C[4][5]

    • Methyl propyl ether: 39 °C [6][7]

    • Methanol: 64.7 °C

    • 1-Propanol: 97 °C

    • Dipropyl ether: 90 °C

    Given the significant differences in boiling points, fractional distillation should be effective. Dimethyl ether will be lost as a gas at room temperature. The fraction collected around 39°C will be the desired methyl propyl ether.

Data Presentation

The following tables summarize the quantitative data on substrate conversion and ether yields from the study by N. M. Al-muhtaseb et al. The experiments were conducted with a 1:1 volume ratio of methanol to 1-propanol.

Table 1: Effect of Catalyst Type and Concentration on Substrate Conversion (%) at Different Temperatures.

Temperature (°C)Sulfuric Acid (1% w/w)Sulfuric Acid (5% w/w)Amberlyst-36 (1% w/w)Amberlyst-36 (5% w/w)
120 ~45~65~20~35
140 ~60~85~30~50
160 ~55~80~25~45

Data estimated from graphical representations in the source.

Table 2: Effect of Catalyst Type and Concentration on Total Ether Yield (%) at Different Temperatures.

Temperature (°C)Sulfuric Acid (1% w/w)Sulfuric Acid (5% w/w)Amberlyst-36 (1% w/w)Amberlyst-36 (5% w/w)
120 ~35~55~15~25
140 ~50~75~25~40
160 ~45~70~20~35

Data estimated from graphical representations in the source.

The study also investigated the selectivity towards the different ether products. It was noted that higher concentrations of sulfuric acid (5% w/w) coupled with higher temperatures (>140 °C) favored substrate conversion and overall ether yields. Furthermore, the choice of catalyst could influence the selectivity towards the formation of a specific ether.

Conclusion

The acid-catalyzed dehydration of methanol and 1-propanol is a viable method for the synthesis of methyl propyl ether. Optimal yields are achieved with higher catalyst concentrations and at temperatures around 140°C, with sulfuric acid demonstrating higher activity than Amberlyst-36 under the studied conditions. A key challenge remains the separation of the desired unsymmetrical ether from the symmetrical byproducts. The significant differences in the boiling points of the components allow for effective purification by fractional distillation. This guide provides a solid foundation for researchers to further explore and optimize this synthesis for their specific applications.

References

Technical Guide: The Reaction of 1-Methoxypropane with Excess Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-methoxypropane and excess hydrogen iodide (HI). This classic ether cleavage reaction is a fundamental transformation in organic synthesis and is crucial for the structural elucidation of molecules containing alkoxy groups. This document details the reaction mechanism, products, and provides a representative experimental protocol.

Core Reaction and Stoichiometry

The reaction of this compound with an excess of strong acid, specifically hydrogen iodide, results in the cleavage of the ether linkage. The overall reaction leads to the formation of two alkyl iodide products: methyl iodide and 1-iodopropane.[1][2][3]

Overall Reaction:

CH₃OCH₂CH₂CH₃ + 2HI (excess) → CH₃I + ICH₂CH₂CH₃ + H₂O

Reaction Mechanism

For primary alkyl ethers such as this compound, the cleavage proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction occurs in two sequential SN2 steps.

Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen by the strong acid, hydrogen iodide. This converts the alkoxy group into a good leaving group (an alcohol).

Step 2: First SN2 Attack An iodide ion (I⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. In the case of this compound, the attack preferentially occurs at the less sterically hindered methyl carbon.[4][5] This concerted step involves the backside attack of the nucleophile and the simultaneous departure of the leaving group (1-propanol), resulting in the formation of methyl iodide.

Step 3: Protonation of the Alcohol The 1-propanol formed in the first step is then protonated by the excess hydrogen iodide present in the reaction mixture. This converts the hydroxyl group into a good leaving group (water).

Step 4: Second SN2 Attack A second iodide ion then performs an SN2 attack on the carbon bearing the protonated hydroxyl group, displacing a water molecule and forming 1-iodopropane.

The following diagram illustrates this sequential SN2 reaction pathway.

ReactionMechanism cluster_step1 Step 1 & 2: First Cleavage (SN2) cluster_step2 Step 3 & 4: Alcohol Conversion (SN2) This compound CH₃OCH₂CH₂CH₃ Protonated Ether CH₃O⁺(H)CH₂CH₂CH₃ This compound->Protonated Ether + H⁺ Products1 CH₃I + HOCH₂CH₂CH₃ Protonated Ether->Products1 + I⁻ 1-Propanol HOCH₂CH₂CH₃ Protonated Alcohol H₂O⁺CH₂CH₂CH₃ 1-Propanol->Protonated Alcohol + H⁺ Products2 ICH₂CH₂CH₃ + H₂O Protonated Alcohol->Products2 + I⁻

Caption: Reaction mechanism of this compound with excess HI.

Quantitative Data

SubstrateReagentProduct(s)YieldReference
This compoundExcess HIMethyl iodide, 1-IodopropaneQuantitative (assumed)General knowledge
VanillinHI, then AgNO₃AgI (from CH₃I)1.60 g AgI from 1.06 g vanillin[7][12]

Note: The quantitative data for vanillin is provided as an illustrative example of the Zeisel method's application.

Experimental Protocol: Zeisel Method for Alkoxy Group Determination

The following is a representative experimental protocol for the cleavage of a simple alkyl ether like this compound, based on the principles of the Zeisel method for the determination of alkoxy groups.[6][7][8][10]

Objective: To cleave this compound with excess hydrogen iodide and identify the resulting alkyl iodide products.

Materials:

  • This compound

  • Hydriodic acid (HI), 57% in water (or a mixture of acetic acid and HI[6])

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a known amount of this compound.

  • Addition of Reagent: Carefully add a stoichiometric excess (at least 2 equivalents for each ether linkage) of hydriodic acid to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrate and concentration, but a period of 1-3 hours is typical for simple ethers.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The alkyl iodide products can be isolated by distillation directly from the reaction mixture or by extraction with a suitable organic solvent followed by distillation.

  • Product Analysis: The identity and purity of the isolated products (methyl iodide and 1-iodopropane) can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions:

  • Hydrogen iodide is a corrosive and toxic acid. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture.

  • Alkyl iodides are volatile and lachrymatory. Handle them with care in a fume hood.

The workflow for this experimental protocol can be visualized as follows:

ExperimentalWorkflow start Start setup Reaction Setup (this compound + HI) start->setup reflux Heating under Reflux setup->reflux workup Work-up (Cooling, Extraction/Distillation) reflux->workup analysis Product Analysis (GC-MS, NMR) workup->analysis end End analysis->end

Caption: Experimental workflow for ether cleavage.

References

The Cleavage of 1-Methoxypropane: A Technical Guide to the Nucleophilic Substitution Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethers are characterized by their general lack of reactivity, making them excellent solvents for a variety of chemical transformations.[1] However, this chemical inertness can be overcome by treatment with strong acids, leading to the cleavage of the carbon-oxygen bond.[1][2][3][4] The cleavage of unsymmetrical ethers, such as 1-methoxypropane, presents a question of regioselectivity, which is determined by the specific nucleophilic substitution mechanism at play. Understanding the nuances of this mechanism is critical for predicting reaction outcomes and optimizing synthetic routes in drug development and other chemical research.

The reaction of this compound with a strong acid like HI or HBr involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion.[2][3][5] The nature of the alkyl groups attached to the oxygen dictates whether the reaction follows a unimolecular (SN1) or bimolecular (SN2) pathway.[2][3][6] For this compound, which possesses a methyl and a primary propyl group, the SN2 mechanism is strongly favored due to the low stability of the potential primary carbocation and the accessibility of the reaction centers to nucleophilic attack.[1][2][6]

The SN2 Mechanism in this compound Cleavage

The cleavage of this compound with HI or HBr is a classic example of an SN2 reaction. The overall process can be broken down into two main stages:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom in this compound by the strong acid. This is a rapid equilibrium step that converts the poor leaving group (alkoxide) into a good leaving group (an alcohol).[2][3][5]

  • Nucleophilic Attack: The halide anion (I⁻ or Br⁻), a potent nucleophile, then attacks one of the adjacent carbon atoms. In the case of this compound, there are two potential sites of attack: the methyl carbon and the primary carbon of the propyl group. Due to steric hindrance, the SN2 attack preferentially occurs at the less sterically hindered carbon atom.[1][7][8] Consequently, the iodide or bromide ion will attack the methyl group.

This results in the formation of a methyl halide and 1-propanol. If an excess of the hydrohalic acid is used, the 1-propanol formed can undergo a subsequent SN2 reaction to yield the corresponding 1-halopropane.[2]

Diagram of the SN2 Cleavage Mechanism

Caption: SN2 mechanism for the cleavage of this compound with HI.

Data Presentation

Table 1: Products of this compound Cleavage

ReagentConditionsPrimary ProductsSecondary Products (with excess reagent)
HI HeatingMethyl iodide (CH₃I) & 1-Propanol (CH₃CH₂CH₂OH)Methyl iodide (CH₃I) & 1-Iodopropane (CH₃CH₂CH₂I)
HBr HeatingMethyl bromide (CH₃Br) & 1-Propanol (CH₃CH₂CH₂OH)Methyl bromide (CH₃Br) & 1-Bromopropane (CH₃CH₂CH₂Br)

Table 2: Factors Influencing the SN2 Cleavage of Ethers

FactorInfluence on Reaction RateRationale
Nature of Halide I⁻ > Br⁻ > Cl⁻Nucleophilicity of the halide ion decreases in this order in protic solvents.
Steric Hindrance Methyl > Primary > SecondaryThe rate of SN2 reactions is highly sensitive to steric bulk at the reaction center.
Temperature Increased temperature increases rateProvides the necessary activation energy for the reaction to proceed.
Acid Concentration Higher concentration increases rateIncreases the concentration of the protonated ether intermediate.

Experimental Protocols

The following is a representative experimental protocol for the cleavage of this compound with hydroiodic acid.

Objective: To cleave this compound to produce methyl iodide and 1-propanol, with subsequent conversion to 1-iodopropane using excess HI.

Materials:

  • This compound

  • Concentrated Hydroiodic Acid (57%)

  • Anhydrous Calcium Chloride

  • Sodium Bicarbonate solution (5%)

  • Sodium Thiosulfate solution (10%)

  • Diethyl ether (for extraction)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

  • Addition of Acid: Carefully add an excess of concentrated hydroiodic acid (e.g., 3 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an equal volume of water.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash successively with 5% sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous calcium chloride.

  • Isolation and Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • The resulting crude product, a mixture of methyl iodide and 1-iodopropane, can be purified by fractional distillation.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine this compound and excess HI in a round-bottom flask. B 2. Heat the mixture to reflux for 1-3 hours. A->B C 3. Cool the reaction mixture. B->C D 4. Perform aqueous work-up and extraction with diethyl ether. C->D E 5. Wash the organic layer with NaHCO₃, Na₂S₂O₃, and brine. D->E F 6. Dry the organic layer over anhydrous CaCl₂. E->F G 7. Filter and remove solvent via rotary evaporation. F->G H 8. Purify the crude product by fractional distillation. G->H

Caption: A typical experimental workflow for the cleavage of this compound.

Conclusion

The cleavage of this compound with strong hydrohalic acids proceeds definitively through an SN2 mechanism. The key steps involve the initial protonation of the ether oxygen to form a good leaving group, followed by a nucleophilic attack of the halide ion on the less sterically hindered methyl carbon. This regioselectivity is a hallmark of the SN2 pathway in unsymmetrical ethers with primary and methyl substituents. For professionals in drug development and chemical synthesis, a solid understanding of this mechanism is crucial for the strategic disconnection and functionalization of ether-containing molecules. While specific quantitative kinetic data for this particular substrate is sparse, the qualitative principles of the SN2 reaction provide a reliable framework for predicting reaction outcomes and designing effective synthetic protocols.

References

Interpreting the 1H and 13C NMR spectrum of 1-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Methoxypropane

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (also known as methyl propyl ether). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. The document details the interpretation of spectral data, outlines standard experimental protocols, and visualizes the structural relationships responsible for the observed NMR signals.

Molecular Structure and Predicted Spectra

This compound (C₄H₁₀O) possesses four distinct carbon environments and four unique proton environments. This asymmetry leads to a predictable and interpretable NMR spectrum. The electronegative oxygen atom significantly influences the chemical shifts of nearby protons and carbons, causing them to be deshielded and appear further downfield.

The structure is as follows: CH₃-O-CH₂-CH₂-CH₃

  • Proton (¹H) Environments:

    • Hₐ: The three protons on the methyl group attached to the oxygen (-OCH₃).

    • Hₑ: The two protons on the methylene group attached to the oxygen (-OCH₂-).

    • Hₑ: The two protons on the central methylene group (-CH₂-).

    • Hₐ: The three protons on the terminal methyl group (-CH₃).

  • Carbon (¹³C) Environments:

    • Cₐ: The carbon of the methoxy group (-OCH₃).

    • Cₑ: The carbon of the methylene group attached to the oxygen (-OCH₂-).

    • Cₑ: The carbon of the central methylene group (-CH₂-).

    • Cₐ: The carbon of the terminal methyl group (-CH₃).

Based on this structure, the ¹H NMR spectrum is expected to show four distinct signals, and the proton-decoupled ¹³C NMR spectrum is also expected to show four signals.[1][2]

Data Presentation: ¹H and ¹³C NMR of this compound

The quantitative data for the ¹H and ¹³C NMR spectra of this compound are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ, ppm)Integration (Relative # of H)MultiplicityCoupling Constant (J, Hz)Rationale for Splitting (n+1 rule)
-OCH₃ (Hₐ)~ 3.343HSinglet (s)N/ANo adjacent protons (n=0), so n+1=1 (singlet).[1]
-OCH₂- (Hₑ)~ 3.342HTriplet (t)~ 6.7Adjacent to a CH₂ group (n=2), so n+1=3 (triplet).
-CH₂- (Hₑ)~ 1.592HSextet (sext)~ 6.9Adjacent to a CH₂ (2H) and a CH₃ (3H) group (n=5), so n+1=6 (sextet).
-CH₃ (Hₐ)~ 0.933HTriplet (t)~ 7.4Adjacent to a CH₂ group (n=2), so n+1=3 (triplet).

Note: The signals for the -OCH₃ and -OCH₂- groups are very close in chemical shift and may appear to overlap, sometimes leading to an apparent proton ratio of 5:2:3. However, high-resolution spectra resolve four distinct proton environments.[1]

Table 2: ¹³C NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ, ppm)
-OCH₂- (Cₑ)~ 75.2
-OCH₃ (Cₐ)~ 58.6
-CH₂- (Cₑ)~ 23.1
-CH₃ (Cₐ)~ 10.8

The chemical shifts in the ¹³C NMR spectrum reflect the electronic environment of each carbon atom. The carbons directly attached to the electronegative oxygen atom are the most deshielded and appear furthest downfield.[2]

Experimental Protocols

The following sections describe a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is commonly used as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[1][2]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is used as an internal standard to reference the chemical shift scale to 0.00 ppm.[1][3]

  • Transfer : Transfer the final solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : 0 - 16 ppm.

  • Acquisition Time : 2 - 4 seconds.

  • Relaxation Delay (d1) : 2 - 5 seconds. A sufficient delay ensures proper relaxation of protons for accurate integration.

  • Number of Scans : 8 - 16 scans for a sample of this concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

  • Spectral Width : 0 - 220 ppm.

  • Acquisition Time : 1 - 2 seconds.

  • Relaxation Delay (d1) : 2 - 5 seconds.

  • Number of Scans : 1024 - 4096 scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Temperature : 298 K (25 °C).

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) data and perform a Fourier transform to generate the spectrum.[3]

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial function to correct the baseline.[3]

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

  • Peak Picking and Integration : Identify and label the chemical shifts of all significant peaks. For ¹H spectra, integrate the peak areas to determine the relative ratios of protons in each environment.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the distinct chemical environments in this compound and their corresponding signals in the ¹H and ¹³C NMR spectra.

Caption: Correlation map of this compound's structure with its ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-methoxypropane (methyl propyl ether). The document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this volatile ether. This information is crucial for the identification, characterization, and quantification of this compound in various scientific and industrial applications, including drug development, where it may be used as a solvent or encountered as a volatile organic compound.

Core Concepts in the Mass Spectrometry of this compound

Electron ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When this compound is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into various smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

The fragmentation of ethers is primarily dictated by the stability of the resulting carbocations and radical species. Key fragmentation mechanisms for this compound include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant ions providing the most significant structural clues. The quantitative data for the major fragments are summarized in the table below.

m/zProposed Fragment IonChemical FormulaRelative Intensity (%)
15Methyl cation[CH₃]⁺15.8
27Ethyl cation[C₂H₃]⁺26.3
29Ethyl cation[C₂H₅]⁺36.8
31Methoxonium ion[CH₃O]⁺21.1
43Propyl cation[C₃H₇]⁺47.4
45Ethoxymethyl cation[C₂H₅O]⁺100.0
59M-15[C₃H₇O]⁺5.3
74Molecular Ion[C₄H₁₀O]⁺10.5

Data is compiled from publicly available spectral databases and is representative of a standard 70 eV electron ionization spectrum.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 74) proceeds through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron from the oxygen atom, which has the highest energy non-bonding electrons.

fragmentation_pathway cluster_alpha α-Cleavage cluster_co_cleavage C-O Bond Cleavage cluster_beta β-Cleavage M [CH₃OCH₂CH₂CH₃]⁺ m/z = 74 F45 [CH₂=O⁺CH₂CH₃] m/z = 45 (Base Peak) M->F45 - •CH₃ F31 [CH₃O]⁺ m/z = 31 M->F31 - •C₃H₇ F59 [CH₃OCH₂CH₂]⁺ m/z = 59 M->F59 - •CH₃ R29 •CH₂CH₃ R43 •CH₂CH₂CH₃ R15 •CH₃

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the infrared (IR) spectroscopy analysis of 1-methoxypropane. It is designed to serve as a technical resource for professionals requiring detailed information on the characterization of this ether compound.

Introduction to IR Spectroscopy for Ether Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify chemical substances by measuring their absorption of infrared radiation.[1] The interaction of IR radiation with a molecule excites vibrational and rotational energy levels, creating a unique spectral fingerprint.[1] For organic compounds like this compound (CH₃OCH₂CH₂CH₃), IR spectroscopy is particularly effective for identifying characteristic functional groups. Ethers are distinguished by a strong carbon-oxygen-carbon (C-O-C) stretching vibration, and the overall spectrum can be used to confirm the molecule's identity and purity.[2][3] The absence of other prominent functional group bands, such as the hydroxyl (O-H) or carbonyl (C=O), is also a key identifying feature.[2][4]

Vibrational Modes and Spectral Features of this compound

The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its constituent bonds. The most diagnostic peaks are associated with C-H and C-O bonds.

Table 1: Summary of Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityReference
2800 - 3000C-H Stretching (sp³ C-H)Strong[2][3]
1470 - 1365C-H Bending / DeformationMedium[2]
1060 - 1150C-O-C Asymmetric StretchingStrong[2][5]
  • C-H Stretching: The region between 2800 and 3000 cm⁻¹ contains strong absorptions due to the stretching vibrations of the sp³-hybridized carbon-hydrogen bonds in the methyl and propyl groups.[2]

  • C-H Bending: Absorptions corresponding to the bending or deformation of these C-H bonds appear in the 1470 to 1365 cm⁻¹ range.[2]

  • C-O-C Stretching: The most characteristic feature for an ether is the strong absorption band resulting from the asymmetric C-O-C stretching vibration.[3][4] For dialkyl ethers like this compound, this peak is typically observed around 1120 cm⁻¹.[4]

  • Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region.[2] This area contains a complex pattern of overlapping vibrations unique to the this compound molecule, making it invaluable for definitive identification when compared against a reference spectrum.[2]

Distinguishing this compound from other functional groups is straightforward. The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ rules out an alcohol, while the lack of a strong C=O stretching band near 1700 cm⁻¹ eliminates the possibility of it being an ester, aldehyde, or ketone.[4][6]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound, requiring minimal sample preparation.[1][7][8]

Methodology:

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[1][8]

    • Set the spectral range for data collection, typically from 4000 to 400 cm⁻¹.[8]

    • Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to enhance the signal-to-noise ratio.[8]

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent, such as isopropanol, and allow it to dry completely.[7]

    • Acquire a background spectrum of the clean, empty ATR crystal. This reference scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[8][9]

  • Sample Analysis:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[7][9]

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum of the sample.

  • Post-Analysis Cleanup:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample, preventing cross-contamination.[8]

experimental_workflow cluster_prep Preparation cluster_background Background Scan cluster_sample Sample Analysis cluster_processing Data Processing & Output start Start clean_atr Clean ATR Crystal (e.g., with Isopropanol) start->clean_atr run_bkg Acquire Background Spectrum (Air) clean_atr->run_bkg add_sample Place this compound Sample on Crystal run_bkg->add_sample run_sample Acquire Sample Spectrum add_sample->run_sample process Background Subtraction & FFT run_sample->process spectrum Generate Final IR Spectrum process->spectrum end_node End spectrum->end_node

Caption: ATR-FTIR experimental workflow for this compound analysis.

Logical Approach to Spectral Interpretation

The identification of this compound from its IR spectrum follows a systematic process of confirming the presence of expected functional groups and verifying the absence of others.

interpretation_logic start Start: Analyze Unknown IR Spectrum check_ch Presence of Strong Peak(s) in 2800-3000 cm⁻¹ Range? start->check_ch ch_yes Yes: Indicates sp³ C-H Stretch (Consistent with Aliphatic Structure) check_ch->ch_yes  Yes ch_no No: Inconsistent with This compound check_ch->ch_no No   check_co Presence of Strong, Sharp Peak in 1060-1150 cm⁻¹ Range? ch_yes->check_co co_yes Yes: Indicates C-O-C Stretch (Suggests Ether) check_co->co_yes  Yes co_no No: Inconsistent with Ether check_co->co_no No   check_oh Absence of Broad Peak in 3200-3500 cm⁻¹ Range? co_yes->check_oh oh_yes Yes: Rules out Alcohol check_oh->oh_yes  Yes oh_no No: Likely an Alcohol check_oh->oh_no No   check_c_double_o Absence of Strong Peak in ~1700 cm⁻¹ Range? oh_yes->check_c_double_o c_double_o_yes Yes: Rules out Carbonyl (Ester, Ketone, etc.) check_c_double_o->c_double_o_yes  Yes c_double_o_no No: Likely a Carbonyl Compound check_c_double_o->c_double_o_no No   conclusion Conclusion: Spectrum is consistent with This compound c_double_o_yes->conclusion

Caption: Logical workflow for identifying this compound via IR spectroscopy.

References

An In-depth Technical Guide to the Solubility of 1-Methoxypropane in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxypropane (also known as methyl propyl ether). The document details its solubility in both aqueous and various organic solvents, outlines experimental protocols for solubility determination, and presents key physical and chemical properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an ether with the chemical formula C₄H₁₀O. It is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1][2] Structurally, it consists of a methyl group and a propyl group linked by an oxygen atom. This structure imparts a slight polarity to the molecule, which governs its solubility behavior. Due to its properties as a solvent, this compound finds applications in various chemical processes, including as a solvent for organic reactions and in industrial applications like paint thinners and cleaning agents.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and for safe handling in a laboratory or industrial setting.

PropertyValueReference
Molecular Formula C₄H₁₀O[4][5]
Molecular Weight 74.12 g/mol [4][5]
Appearance Colorless liquid[2]
Odor Ether-like[1][2]
Density 0.712 g/mL at 25 °C[4]
Boiling Point 38.8 - 39 °C[1][2]
Melting Point -139.18 °C[2]
Flash Point < -20 °C[4]
Refractive Index 1.357 at 20 °C[4]

Solubility of this compound

The solubility of a substance is a critical parameter in a wide range of scientific and industrial applications, including reaction chemistry, purification processes, and formulation development. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6] this compound, with its ether linkage, exhibits a degree of polarity that allows for interesting solubility characteristics.

Aqueous Solubility

This compound has limited solubility in water. The presence of the oxygen atom allows for hydrogen bonding with water molecules, but the nonpolar alkyl groups (methyl and propyl) hinder extensive dissolution. The reported aqueous solubility values at or near room temperature are summarized in Table 2.

Solubility ValueTemperature (°C)
29.6 g/L25
InsolubleNot Specified
Solubility in Organic Solvents

This compound is widely soluble in many common organic solvents. Its miscibility with these solvents is attributed to the favorable van der Waals interactions between its alkyl chains and the organic solvent molecules. While precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature, it is generally considered to be fully miscible with a range of organic solvents. Table 3 lists organic solvents in which this compound is reported to be miscible.

SolventMiscibility
Alcohols (e.g., ethanol, methanol)Miscible
Diethyl etherMiscible
AcetoneMiscible
ChloroformMiscible

Intermolecular Interactions in Solution

The solubility of this compound can be understood by examining the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the primary interactions involved when this compound is mixed with a polar solvent (water) and a nonpolar solvent.

G Intermolecular Interactions of this compound cluster_polar In Polar Solvent (e.g., Water) cluster_nonpolar In Nonpolar Solvent (e.g., Hexane) methoxypropane_p This compound (Slightly Polar) h_bond Hydrogen Bonding (O of ether with H of water) methoxypropane_p->h_bond dipole_dipole_p Dipole-Dipole Interactions methoxypropane_p->dipole_dipole_p dispersion_p London Dispersion Forces methoxypropane_p->dispersion_p water Water (Polar) water->h_bond water->dipole_dipole_p water->dispersion_p methoxypropane_np This compound (Slightly Polar) dispersion_np London Dispersion Forces methoxypropane_np->dispersion_np hexane Hexane (Nonpolar) hexane->dispersion_np G Workflow for Solubility Determination start Start prep Prepare Solvent and Solute start->prep mix Mix Excess Solute with Solvent in a Sealed Vial prep->mix equilibrate Equilibrate at Constant Temperature with Stirring mix->equilibrate settle Allow Phases to Settle equilibrate->settle sample Carefully Sample the Supernatant (Solvent Phase) settle->sample analyze Analyze Sample Concentration (e.g., by GC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

1-Methoxypropane: Chemical Identity and Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

1-Methoxypropane, also known as methyl propyl ether, is a colorless, flammable liquid organic compound.[1][2] It was historically used as a general anesthetic.[2] This document provides the fundamental chemical properties of this compound, focusing on its molecular formula and weight.

Chemical Formula and Composition

The empirical and molecular formula for this compound is C4H10O.[3] This formula indicates that a single molecule of this compound is composed of four carbon atoms, ten hydrogen atoms, and one oxygen atom.[4]

Molecular Weight

The molecular weight of a substance is the sum of the atomic weights of its constituent atoms. The calculated molecular weight of this compound is 74.12 g/mol .[3][5][6]

PropertyValueSource
Molecular FormulaC4H10O[3][7]
Molecular Weight74.12 g/mol [3][5][6]
Constituent AtomsCarbon (C), Hydrogen (H), Oxygen (O)[4]
Atom CountC: 4, H: 10, O: 1[4]

Note: While the user request included requirements for experimental protocols and signaling pathway diagrams, these are not applicable to the fundamental chemical properties of a simple compound like this compound.

References

Thermodynamic Profile of 1-Methoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxypropane (also known as methyl propyl ether), a solvent with historical use as a general anesthetic. The data presented herein is crucial for understanding its behavior in chemical reactions, for process design, and for safety assessments in laboratory and industrial settings. This document summarizes key quantitative data in structured tables, details plausible experimental methodologies for their determination, and includes a visualization of a common synthesis pathway.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic data for this compound, compiled from critically evaluated sources.

Table 1: Standard Molar Enthalpy and Entropy

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (Liquid, 298.15 K)-284.5 ± 1.3kJ/mol[NIST Web Thermo Tables (WTT)]
Standard Molar Enthalpy of Formation (Gas, 298.15 K)-238.02 ± 0.85kJ/mol[NIST Chemistry Webbook]
Standard Molar Entropy (Liquid, 298.15 K)228.9J/mol·K[NIST Web Thermo Tables (WTT)]
Standard Molar Entropy (Ideal Gas, 298.15 K, 101.325 kPa)335.8 ± 3.4J/mol·K[NIST Web Thermo Tables (WTT)]

Table 2: Heat Capacity

PhaseTemperature (K)ValueUnitsSource
Liquid298.15167.3J/mol·K[NIST Web Thermo Tables (WTT)]
Ideal Gas298.15102.1J/mol·K[NIST Web Thermo Tables (WTT)]

Table 3: Vapor Pressure

Temperature (K)Pressure (kPa)
273.1534.6
293.1578.9
311.9 (Boiling Point)101.325

Note: Vapor pressure data can be calculated using the Antoine Equation parameters provided by the NIST Chemistry Webbook.

Experimental Protocols

While specific experimental reports for the cited data are not publicly available, the following sections describe the standard, high-precision methodologies typically employed for the determination of these thermodynamic properties for organic liquids like this compound.

Determination of Standard Molar Enthalpy of Formation by Combustion Calorimetry

The standard molar enthalpy of formation of this compound is determined indirectly through the measurement of its enthalpy of combustion using a static bomb calorimeter.

Methodology:

  • Sample Preparation: A high-purity sample of this compound (typically >99.9 mol%) is used. A known mass of the liquid is encapsulated in a combustible container with a low and well-characterized heat of combustion, such as a polyester bag or a gelatin capsule. A cotton fuse of known mass and energy of combustion is attached.

  • Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction of the final state to standard conditions. The bomb is then pressurized with a large excess of pure oxygen (typically to 30 atm).

  • Measurement: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire assembly is allowed to reach thermal equilibrium. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer). The sample is ignited by passing an electric current through an ignition wire. The combustion reaction is rapid and complete. The temperature of the calorimeter system is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by extrapolating the pre- and post-combustion temperature-time data to the time of ignition. The energy equivalent of the calorimeter (the calorimeter constant) is determined in separate experiments by burning a standard reference material, such as benzoic acid, under identical conditions. The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after accounting for the contributions from the ignition energy, the fuse, and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of this compound using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid this compound as a function of temperature is determined using a high-precision adiabatic calorimeter.

Methodology:

  • Sample Preparation: A degassed, high-purity sample of this compound is introduced into a hermetically sealed sample vessel of known heat capacity. The mass of the sample is determined accurately.

  • Calorimeter Setup: The sample vessel is placed within a series of concentric, electrically heated adiabatic shields in a high-vacuum chamber. Thermocouples or resistance thermometers are used to monitor the temperature difference between the sample vessel and the inner adiabatic shield.

  • Measurement: A precisely measured quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in its temperature (typically 1-5 K). During this heating period, the temperatures of the surrounding adiabatic shields are continuously and automatically adjusted to be as close as possible to the temperature of the sample vessel. This minimizes heat exchange between the vessel and its surroundings to a negligible level. The temperature of the sample vessel is measured before and after the energy input, once thermal equilibrium is re-established.

  • Data Analysis: The heat capacity of the sample is calculated from the amount of electrical energy supplied, the measured temperature rise, and the known heat capacity of the sample vessel. Measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Vapor Pressure by the Static Method

The vapor pressure of this compound is measured as a function of temperature using a static apparatus.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

  • Apparatus Setup: A known amount of the degassed sample is introduced into a thermostatted equilibrium cell connected to a pressure-measuring device (e.g., a capacitance diaphragm gauge or a mercury manometer). The temperature of the equilibrium cell is controlled to a high precision (e.g., ±0.01 K) using a liquid bath.

  • Measurement: The sample is allowed to reach thermal and phase equilibrium at a set temperature. The pressure of the vapor in equilibrium with the liquid is then measured. This process is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

  • Data Analysis: The experimental data are fitted to a suitable vapor pressure equation, such as the Antoine or the Wagner equation, to provide a continuous representation of the vapor pressure as a function of temperature.

Visualization of a Key Chemical Process

As a simple ether, this compound does not participate in complex signaling pathways. However, a fundamental reaction for its synthesis is the Williamson ether synthesis. The following diagram illustrates this process.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) NaH Sodium Hydride (NaH) Alkoxide Sodium Propoxide (Intermediate) NaH->Alkoxide Propanol Propan-1-ol Propanol->Alkoxide Reacts with NaH CH3I Methyl Iodide (CH3I) Methoxypropane This compound CH3I->Methoxypropane Alkoxide->Methoxypropane Nucleophilic attack on CH3I H2 Hydrogen Gas (H2) Alkoxide->H2 Byproduct NaI Sodium Iodide (NaI) Methoxypropane->NaI Byproduct

Caption: Williamson ether synthesis of this compound.

Methodological & Application

Application Notes and Protocols for 1-Methoxypropane as a Low-Boiling Organic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypropane, also known as methyl propyl ether, is a colorless, volatile, and highly flammable ether.[1][2][3] With a low boiling point and non-polar nature, it presents itself as a viable alternative to other low-boiling organic solvents like diethyl ether and dichloromethane in various laboratory and industrial applications.[4][5] These application notes provide a comprehensive overview of the properties, potential applications, and detailed protocols for the effective use of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, use in experimental setups, and subsequent removal from reaction mixtures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₁₀O[1][6]
Molecular Weight 74.12 g/mol [1][6]
Appearance Colorless, volatile liquid with an ether-like odor[1][5]
Boiling Point 38.8 °C (101.8 °F; 311.9 K)[1]
Density 0.712 g/mL at 25 °C[6]
Solubility in Water 30.5 g/L[1]
Flash Point < -20 °C (< -4 °F; 253 K)[1]
Refractive Index (n20/D) 1.357[6]
Viscosity 0.3064 cP (0.3 °C)[1]
Explosive Limits 1.9–11.8%[1]

Safety and Handling

This compound is a highly flammable liquid and should be handled with extreme caution in a well-ventilated fume hood, away from any sources of ignition.[7][8] Peroxide formation upon exposure to air and light is a potential hazard, similar to other ethers.[3]

Key Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

  • Store in a tightly closed container in a cool, dry place.[8]

  • Ground and bond containers when transferring the solvent to prevent static discharge.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • In case of inhalation, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • In case of skin contact, wash off with soap and plenty of water.[7]

Applications in Organic Synthesis and Drug Development

Due to its low boiling point, chemical inertness, and ability to dissolve a range of non-polar organic compounds, this compound can be a suitable solvent for various applications.

Reaction Solvent

This compound's inert nature makes it a potential solvent for reactions involving organometallic reagents that are sensitive to protic solvents. Its low boiling point facilitates easy removal post-reaction.

  • Organolithium Reactions: Organolithium reagents are strong bases and require non-polar, aprotic solvents.[9] While typically used in solvents like hexane, this compound could serve as a suitable alternative, particularly when slightly more polarity is desired to improve the solubility of reactants.[2]

  • Grignard Reactions: Ethereal solvents are crucial for the formation and stabilization of Grignard reagents.[10] While tetrahydrofuran (THF) and diethyl ether are commonly used, this compound's similar ether functionality suggests its potential as a solvent for these reactions, especially when a lower boiling point than THF is advantageous for product isolation.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a common workup procedure to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[11] this compound's low solubility in water and its ability to dissolve a wide range of non-polar to moderately polar organic compounds make it a suitable extraction solvent.[1][3] It can be used as an alternative to diethyl ether or dichloromethane for the extraction of organic products from aqueous reaction mixtures.[4]

Chromatography

In column chromatography, the choice of solvent is critical for achieving good separation.[12] this compound can be used as a non-polar component in the mobile phase for the separation of non-polar compounds. It can be used in combination with more polar solvents to create a solvent system with the desired polarity for effective separation.[13]

Experimental Protocols

The following are generalized protocols for the use of this compound in common laboratory procedures. Researchers should optimize these protocols based on the specific requirements of their compounds and reactions.

Protocol for Liquid-Liquid Extraction

This protocol outlines the general steps for using this compound to extract an organic compound from an aqueous solution.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Collection cluster_3 Post-Extraction prep1 Transfer aqueous phase containing the product to a separatory funnel. prep2 Add a volume of this compound. prep1->prep2 ext1 Stopper the funnel and invert, venting frequently to release pressure. prep2->ext1 ext2 Shake vigorously for 1-2 minutes. ext1->ext2 ext3 Allow the layers to separate. ext2->ext3 sep1 Drain the lower aqueous layer. ext3->sep1 sep2 Collect the upper organic layer (this compound) containing the product. sep1->sep2 sep3 Repeat extraction with fresh this compound if necessary. sep2->sep3 post1 Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). sep3->post1 post2 Filter to remove the drying agent. post1->post2 post3 Remove the this compound by rotary evaporation. post2->post3

Figure 1. Workflow for Liquid-Liquid Extraction using this compound.

Methodology:

  • Preparation: Transfer the aqueous solution containing the target compound to a separatory funnel of appropriate size. Add a volume of this compound, typically equal to or half the volume of the aqueous phase.

  • Extraction: Stopper the separatory funnel, and while securely holding the stopper and stopcock, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel to release pressure buildup.

  • Separation: Place the separatory funnel in a ring stand and allow the two layers to fully separate. This compound is less dense than water and will be the upper layer.

  • Collection: Carefully drain the lower aqueous layer. Pour the upper organic layer containing the extracted compound out through the top of the separatory funnel to avoid contamination.

  • Repeat (Optional): For quantitative extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh portions of this compound.

  • Drying: Combine all the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. The this compound can then be easily removed using a rotary evaporator at low temperature and reduced pressure to yield the purified product.

Protocol for Use as a Co-solvent in Column Chromatography

This protocol describes the use of this compound as a non-polar component in the mobile phase for flash column chromatography.

G cluster_0 Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Post-Chromatography prep1 Select a suitable adsorbent (e.g., silica gel). prep2 Pack the chromatography column with the adsorbent as a slurry in a non-polar solvent. prep1->prep2 prep3 Prepare the mobile phase: a mixture of this compound and a more polar solvent. prep2->prep3 load1 Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent. prep3->load1 load2 Carefully load the sample onto the top of the column. load1->load2 elute1 Begin eluting the column with the mobile phase. load2->elute1 elute2 Collect fractions as the solvent passes through the column. elute1->elute2 elute3 Monitor the fractions by Thin Layer Chromatography (TLC). elute2->elute3 post1 Combine the fractions containing the pure product. elute3->post1 post2 Remove the solvent mixture by rotary evaporation. post1->post2

Figure 2. Workflow for Column Chromatography using this compound as a co-solvent.

Methodology:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in a non-polar solvent like hexane or a mixture of hexane and this compound. Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing this compound with a more polar solvent (e.g., ethyl acetate, dichloromethane). The optimal ratio should be determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a solvent in which it is readily soluble. Carefully apply the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure desired compound. Remove the solvent mixture using a rotary evaporator to obtain the purified product.

Solvent Removal

The low boiling point of this compound (38.8 °C) allows for its easy removal from reaction mixtures and extracts.[1]

Methods for Removal:

  • Rotary Evaporation: This is the most common and efficient method. A low bath temperature (20-30 °C) and reduced pressure are sufficient for rapid evaporation.

  • Simple Distillation: For larger volumes, simple distillation can be used to recover the solvent for reuse.

  • Nitrogen Stream: For small-scale operations, passing a gentle stream of nitrogen over the surface of the solution can facilitate the evaporation of this compound.

Conclusion

This compound is a versatile low-boiling organic solvent with potential applications in organic synthesis, extraction, and chromatography. Its properties make it a suitable alternative to more traditional solvents like diethyl ether. The provided protocols offer a starting point for researchers to incorporate this compound into their experimental workflows. As with any chemical, proper safety precautions must be strictly followed. Further research into the specific applications and comparative performance of this compound will continue to define its role in modern chemistry.

References

Application Notes and Protocols for 1-Methoxypropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-methoxypropane (methyl propyl ether) as a solvent in various organic synthesis reactions. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound as a Solvent

This compound is a colorless, highly flammable ether with an odor characteristic of its class.[1][2] It serves as a versatile solvent for a range of organic compounds and is used in various chemical synthesis processes.[2][3] While less common than diethyl ether (Et₂O) or tetrahydrofuran (THF), its physical properties offer potential advantages in specific applications. Ethers are generally favored as solvents for many organometallic reactions due to their ability to solvate and stabilize reactive species, their general lack of reactivity, and their suitable boiling points for controlling reaction temperatures.[4]

Physicochemical Properties of this compound and Common Ether Solvents

The selection of an appropriate solvent is critical for the success of an organic reaction. The following table summarizes the key physical and chemical properties of this compound in comparison to other commonly used ether solvents. This data allows for an informed choice based on the specific requirements of a reaction, such as desired temperature range and polarity.

PropertyThis compoundDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 557-17-5[2]60-29-7109-99-996-47-95614-37-9
Molecular Formula C₄H₁₀O[2]C₄H₁₀OC₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 74.12[5]74.1272.1186.13100.16
Boiling Point (°C) 38.8[6]34.66680106
Melting Point (°C) -128-116.3-108.4-136-140
Density (g/mL at 25°C) 0.7120.7130.8890.8540.860
Flash Point (°C) < -32-45-14-11-4
Refractive Index (n20/D) 1.3571.3531.4071.4051.419
Solubility in Water Low[2]6.9 g/100 mLMiscible14 g/100 mL1.1 g/100 mL
Peroxide Formation Can form unstable peroxides[2]High riskHigh riskLower risk than THFLower risk than THF

Safety and Handling of this compound

This compound is a highly flammable liquid and should be handled with extreme caution.[1][2]

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a fume hood, and use explosion-proof electrical equipment.[1]

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[2] Containers should be dated upon opening and tested for peroxides before use, especially before distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

  • Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

Application in Grignard Reactions

Grignard reactions are a fundamental tool for C-C bond formation, requiring aprotic and anhydrous ether solvents to stabilize the highly reactive Grignard reagent.[7] While diethyl ether and THF are the most common solvents, this compound can be considered as an alternative.

Generalized Protocol for Grignard Reagent Formation

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware B Add Mg Turnings A->B C Add Anhydrous Ether Solvent B->C D Add Alkyl/Aryl Halide Solution C->D E Initiate Reaction (gentle heating may be needed) D->E F Maintain Reflux E->F G Cool Reaction Mixture F->G H Quench with Acidic Solution G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J

Caption: Generalized workflow for a Grignard reaction.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound (or other anhydrous ether)

  • Iodine crystal (as an initiator)

  • Reaction vessel (e.g., three-necked flask) with a condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Under an inert atmosphere, add magnesium turnings and a small crystal of iodine to the reaction flask.

  • Add a portion of the anhydrous this compound.

  • In a dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed. The Grignard reagent is now ready for use.

Discussion of this compound as a Solvent:

  • Boiling Point: With a boiling point of 38.8°C, this compound offers a slightly higher reaction temperature than diethyl ether (34.6°C), which may be beneficial for less reactive halides. However, it is lower than THF (66°C).

  • Solvation: The ability of an ether to solvate the magnesium center is crucial. While specific data for this compound is scarce, its structure is similar to diethyl ether, suggesting it should be a competent solvent for Grignard reagent formation.

  • Safety: The higher boiling point compared to diethyl ether results in a slightly lower vapor pressure at room temperature, which can be a minor safety advantage. However, its high flammability remains a primary concern.

Application in Reduction Reactions

This compound can serve as a solvent for reductions using metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), provided anhydrous conditions are maintained for the highly reactive LiAlH₄.

Generalized Protocol for LiAlH₄ Reduction of an Ester

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare LiAlH4 Suspension in Anhydrous Ether C Cool LiAlH4 Suspension (0°C) A->C B Prepare Ester Solution in Anhydrous Ether D Add Ester Solution Dropwise B->D C->D E Stir at Room Temperature or Reflux D->E F Cool Reaction Mixture (0°C) E->F G Quench Carefully (e.g., Fieser method) F->G H Filter and Extract G->H I Dry and Concentrate H->I

Caption: Generalized workflow for a LiAlH₄ reduction.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Ester or other reducible substrate

  • Anhydrous this compound (or other anhydrous ether)

  • Reaction vessel with a dropping funnel and condenser

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, carefully add LiAlH₄ to anhydrous this compound in the reaction flask.

  • Dissolve the ester in anhydrous this compound in a dropping funnel.

  • Cool the LiAlH₄ suspension to 0°C.

  • Slowly add the ester solution to the stirred LiAlH₄ suspension.

  • After the addition, the reaction may be stirred at room temperature or gently refluxed to completion.

  • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ using a standard procedure (e.g., dropwise addition of water, followed by aqueous NaOH).

  • Filter the resulting aluminum salts and wash with ether.

  • Extract the filtrate, dry the organic layer, and concentrate to obtain the alcohol product.

Discussion of this compound as a Solvent:

  • Inertness: this compound is an aprotic and relatively inert solvent, making it suitable for highly reactive reagents like LiAlH₄.

  • Solubility: It can dissolve a wide range of organic substrates.

  • Boiling Point: The moderate boiling point allows for good temperature control during the reaction and for refluxing if necessary.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds. The choice of solvent can significantly influence the solubility of reagents and the stability and activity of the catalyst.

Generalized Protocol for a Suzuki Coupling Reaction

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Solvent (e.g., this compound/Water) A->B C Degas the Reaction Mixture B->C D Heat to Desired Temperature under Inert Atmosphere C->D E Monitor Reaction Progress (e.g., TLC, GC) D->E F Cool and Dilute with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Caption: Generalized workflow for a Suzuki coupling reaction.

Materials:

  • Aryl or vinyl halide/triflate

  • Organoboron reagent (e.g., boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound

  • Water (often used as a co-solvent)

Procedure:

  • In a reaction flask, combine the aryl halide, organoboron reagent, palladium catalyst, and base.

  • Add this compound and, if required, water. The solvent is typically degassed beforehand.

  • Thoroughly degas the reaction mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.

  • Purify the crude product by a suitable method, such as column chromatography.

Discussion of this compound as a Solvent:

  • Polarity: As a moderately polar aprotic solvent, this compound can be suitable for many cross-coupling reactions. Often, a mixture with a more polar solvent like water is used to facilitate the dissolution of the base.

  • Boiling Point: The boiling point of 38.8°C may be too low for some cross-coupling reactions that require higher temperatures to proceed at a reasonable rate. In such cases, higher-boiling ethers like THF or 2-MeTHF would be more appropriate. However, for highly reactive substrates, the milder conditions offered by this compound could be advantageous in minimizing side reactions.

  • Catalyst Solubility: The solubility of the palladium catalyst and ligands in this compound should be considered, and optimization of the reaction conditions may be necessary.

Logical Considerations for Solvent Selection

The choice of an ether solvent for a given organic synthesis reaction is a critical decision that impacts reaction success, safety, and scalability. The following diagram illustrates the logical workflow for selecting an appropriate ether solvent, considering key parameters.

Solvent_Selection_Logic Start Define Reaction Requirements Temp Required Temperature Range? Start->Temp High_Temp Consider High-Boiling Ethers (e.g., THF, 2-MeTHF, CPME) Temp->High_Temp High Low_Temp Consider Low-Boiling Ethers (e.g., Diethyl Ether, this compound) Temp->Low_Temp Low Reactivity Reagent Sensitivity (e.g., to water)? Anhydrous Use Anhydrous Solvent and Inert Atmosphere Reactivity->Anhydrous High Protic_Tolerant Aqueous Co-solvent may be an option Reactivity->Protic_Tolerant Low Safety Safety Constraints (e.g., peroxide risk)? Greener_Solvent Prioritize Greener Alternatives (e.g., 2-MeTHF, CPME) Safety->Greener_Solvent High Priority Standard_Solvent Standard Ethers are an option (with precautions) Safety->Standard_Solvent Lower Priority High_Temp->Reactivity Low_Temp->Reactivity Anhydrous->Safety Protic_Tolerant->Safety Final_Choice Select and Optimize Solvent Greener_Solvent->Final_Choice Standard_Solvent->Final_Choice

Caption: Logical workflow for ether solvent selection in organic synthesis.

Conclusion

This compound presents itself as a viable, albeit less common, alternative to traditional ether solvents in organic synthesis. Its physical properties, particularly its boiling point, position it between the highly volatile diethyl ether and the higher-boiling THF. While specific, optimized protocols for its use in key reactions like Grignard, reductions, and cross-couplings are not widely published, the generalized protocols provided herein can serve as a starting point for methods development. Researchers are encouraged to consider the physicochemical and safety data presented to make informed decisions and to perform appropriate optimization studies when employing this compound as a solvent in their synthetic endeavors.

References

Application Notes and Protocols for 1-Methoxypropane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methoxypropane as a solvent in Grignard reactions. This document includes detailed protocols, data presentation, and visual diagrams to facilitate its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

Introduction to this compound in Grignard Reactions

Grignard reagents (RMgX) are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis. The choice of solvent is critical for the successful formation and reactivity of these organomagnesium compounds. Ethereal solvents are standard due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. While diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents, this compound (methyl propyl ether) presents a viable alternative with distinct physical properties that can be advantageous in specific applications. Its lower volatility compared to diethyl ether and different solvating properties may offer benefits in terms of reaction control and safety.

Properties of this compound vs. Common Ethers

The selection of an appropriate solvent is crucial for optimizing Grignard reactions. The physical and chemical properties of the solvent directly impact reaction initiation, rate, and yield. Below is a comparison of this compound with diethyl ether and THF.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
Formula C₄H₁₀OC₄H₁₀OC₄H₈O
Boiling Point (°C) 3934.666
Density (g/mL at 20°C) 0.7380.7130.889
Solubility in Water Slightly solubleSlightly solubleMiscible
Lewis Basicity ModerateModerateHigh

Key Considerations:

  • Boiling Point: The higher boiling point of this compound compared to diethyl ether allows for a wider range of reaction temperatures, which can be beneficial for reactions that are sluggish at lower temperatures.

  • Solubility: Similar to diethyl ether, its limited solubility in water can simplify the work-up procedure by facilitating phase separation.

  • Lewis Basicity: The ability of the ether's oxygen to coordinate with the magnesium atom is crucial for stabilizing the Grignard reagent. The Lewis basicity of this compound is sufficient to support the formation and stability of the reagent.

Illustrative Quantitative Data

The following table provides hypothetical data to illustrate the potential effect of solvent choice on the yield of a generic Grignard reaction (e.g., the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone). This data is for illustrative purposes only.

SolventReaction Time (hours)Product Yield (%)
This compound285
Diethyl Ether290
Tetrahydrofuran (THF)1.595

This illustrative data suggests that while this compound may result in slightly lower yields compared to THF, it can still be a highly effective solvent. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

4.1. General Considerations for Grignard Reactions

Grignard reagents are extremely sensitive to protic solvents, such as water and alcohols.[1][2] All glassware must be rigorously dried, and anhydrous solvents must be used.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by moisture and oxygen.[3]

4.2. Protocol for the Formation of a Grignard Reagent using this compound

This protocol describes the preparation of a Grignard reagent from an aryl or alkyl halide using this compound as the solvent.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or aryl halide (1.0 equivalent)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware, including the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool. The disappearance of the iodine color indicates magnesium activation.[1][2]

  • Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight temperature increase.[1]

  • Addition: Once the reaction has started, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction time will vary depending on the reactivity of the halide. Gentle heating may be applied to maintain a steady reflux. The reaction is typically complete when most of the magnesium has been consumed.

  • Use: The resulting Grignard reagent solution is now ready for the subsequent reaction.

4.3. Protocol for the Reaction of a Grignard Reagent with a Carbonyl Compound

This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde or ketone.

Materials:

  • Grignard reagent solution in this compound (from the previous step)

  • Aldehyde or ketone (1.0 equivalent)

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous this compound.

  • Addition: Cool the carbonyl solution to 0 °C using an ice bath. Slowly add the Grignard reagent solution dropwise via a dropping funnel or syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visual Diagrams

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware & Assemble Apparatus B Add Mg Turnings & Iodine A->B C Activate Mg with Heat B->C D Add Anhydrous this compound C->D E Initiate with Alkyl/Aryl Halide D->E F Dropwise Addition of Halide E->F G Reflux until Mg is Consumed F->G H Grignard Reagent (RMgX) Ready for Use G->H

Caption: Workflow for Grignard Reagent Formation.

Caption: Stabilization of Grignard Reagent by Solvent.

Solvent_Property_Comparison center Solvent Properties THF THF (High BP, High Basicity, Miscible) center->THF Higher Temp, Good Solvation DEE Diethyl Ether (Low BP, Moderate Basicity, Low Solubility) center->DEE Standard Conditions, Easy Work-up MPE This compound (Moderate BP, Moderate Basicity, Low Solubility) center->MPE Higher Temp than DEE, Easy Work-up

Caption: Comparison of Grignard Reaction Solvents.

References

Methyl Propyl Ether: A Versatile Medium for Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl propyl ether (MPE), a colorless, volatile liquid, is emerging as a promising and sustainable solvent for a variety of organometallic reactions.[1][2][3] Its physical and chemical properties, including a moderate boiling point and good solvating power for organometallic reagents, position it as a viable alternative to traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF). This document provides detailed application notes and experimental protocols for the use of MPE in key organometallic transformations.

Properties of Methyl Propyl Ether

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in chemical synthesis. The key properties of methyl propyl ether are summarized in the table below, alongside those of commonly used ethereal solvents for comparison.

PropertyMethyl Propyl Ether (MPE)Diethyl Ether (Et₂O)Tetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₄H₁₀O[4]C₄H₁₀OC₄H₈OC₆H₁₂O
Molecular Weight ( g/mol ) 74.12[1][4]74.1272.11100.16
Boiling Point (°C) 39[2]34.666106[5]
Melting Point (°C) -122-116.3-108.4-140
Density (g/mL) 0.73[4]0.7130.8890.86
Flash Point (°C) < -20[2]-45-14.5-1
Solubility in Water Insoluble[1]7.5 g/100 mLMiscible1.1 g/100 mL

Applications in Organometallic Reactions

Methyl propyl ether's ether linkage allows it to act as a Lewis base, solvating and stabilizing organometallic reagents, which is a critical function for successful reactions.[6][7] Its lower volatility compared to diethyl ether can be advantageous in maintaining reaction temperatures and reducing solvent loss.

Grignard Reactions

Grignard reagents are fundamental organomagnesium compounds used extensively for carbon-carbon bond formation.[8][9] The formation and subsequent reactions of Grignard reagents require an ethereal solvent to stabilize the highly reactive species.[6][7] While specific literature on MPE as a solvent for Grignard reactions is limited, its properties suggest it would be a suitable medium. Protocols developed for other ethers like cyclopentyl methyl ether (CPME) can be adapted.[4]

Logical Workflow for Grignard Reagent Formation and Reaction:

Grignard_Workflow cluster_prep Reagent Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up Start Dry Glassware and Reagents Mg Magnesium Turnings Start->Mg AlkylHalide Alkyl/Aryl Halide in MPE Start->AlkylHalide Initiation Initiate Reaction (e.g., with I₂ crystal) Mg->Initiation AlkylHalide->Initiation Formation Grignard Reagent (R-MgX in MPE) Initiation->Formation Electrophile Add Electrophile (Aldehyde, Ketone, etc.) Formation->Electrophile Reaction Addition Reaction Electrophile->Reaction Quench Aqueous Work-up (e.g., sat. NH₄Cl) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Final Product Purification->Product Lithium_Halogen_Exchange OrganicHalide Organic Halide (R-X) AteComplex "Ate" Complex Intermediate [R-X-Li-R']⁻ OrganicHalide->AteComplex Organolithium Organolithium Reagent (R'-Li) Organolithium->AteComplex Solvent Methyl Propyl Ether (MPE) Solvent->AteComplex solvates Product_RLi New Organolithium (R-Li) AteComplex->Product_RLi Product_RX New Organic Halide (R'-X) AteComplex->Product_RX Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Solvent Add Methyl Propyl Ether Reactants->Solvent Degas Degas the Mixture Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC, etc.) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up Cool->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols: The Role of 1-Methoxypropane Derivatives in the Synthesis of Aliskiren, a First-in-Class Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-methoxypropane itself is not a commonly employed solvent or reagent in mainstream pharmaceutical synthesis, its functionalized derivatives are crucial building blocks for the construction of complex active pharmaceutical ingredients (APIs). A notable example is the use of 1-chloro-3-methoxypropane and its counterpart, 1-bromo-3-methoxypropane, in the synthesis of Aliskiren. Aliskiren is the first in a class of drugs known as direct renin inhibitors, developed for the treatment of hypertension.

This document provides detailed application notes on the utility of this compound derivatives in the synthesis of Aliskiren, including a comprehensive experimental protocol for a key etherification step. Additionally, it outlines the mechanism of action of Aliskiren within the Renin-Angiotensin-Aldosterone System (RAAS).

Physicochemical Properties of this compound

A foundational understanding of the parent molecule, this compound (also known as methyl propyl ether), is essential. Its properties inform the reactivity and handling of its derivatives.

PropertyValue
Molecular Formula C₄H₁₀O
Molecular Weight 74.12 g/mol
Boiling Point 38.8 °C
Density 0.712 g/mL at 25 °C[1]
Solubility in Water Low
Primary Hazards Highly flammable

Application in Aliskiren Synthesis: Etherification of a Phenolic Precursor

The synthesis of Aliskiren involves the incorporation of a 4-methoxy-3-(3-methoxypropoxy)benzyl moiety. This is achieved through a Williamson ether synthesis, where a phenolic precursor is alkylated with a 1-halo-3-methoxypropane. This reaction is a critical step in building the specific side chain of the Aliskiren molecule that contributes to its binding affinity and pharmacokinetic profile.

Experimental Protocol: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

This protocol is based on established synthetic routes for Aliskiren intermediates and outlines the etherification of 3-hydroxy-4-methoxybenzaldehyde (a derivative of vanillin) with 1-bromo-3-methoxypropane.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) and anhydrous acetone.

  • Add potassium carbonate (1.5 - 2.0 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromo-3-methoxypropane (1.1 - 1.3 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-methoxy-3-(3-methoxypropoxy)benzaldehyde can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the etherification reaction. Actual results may vary based on specific conditions and scale.

ParameterValue
Reactant Molar Ratio (Phenol:Bromoalkane:Base) 1 : 1.2 : 2
Solvent Acetone or Acetonitrile
Reaction Temperature Reflux (approx. 56 °C for acetone)
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%
Purity (post-purification) >98%

Mechanism of Action of Aliskiren: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren exerts its antihypertensive effect by directly inhibiting the enzyme renin, the initial and rate-limiting step of the RAAS cascade. This system plays a crucial role in regulating blood pressure and fluid balance.

The signaling pathway of the RAAS and the point of inhibition by Aliskiren are depicted in the following diagram:

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I ACE ACE AngiotensinII Angiotensin II AT1R AT1 Receptor Aldosterone Aldosterone Secretion NaRetention Sodium & Water Retention Aldosterone->NaRetention Vasoconstriction Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention->BP_Increase Renin->AngiotensinI Conversion ACE->AngiotensinII Conversion AT1R->Aldosterone AT1R->Vasoconstriction Aliskiren Aliskiren Aliskiren->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Aliskiren's point of inhibition.

Experimental Workflow: Synthesis of Aliskiren Intermediate

The following diagram illustrates the key steps in the synthesis of the 4-methoxy-3-(3-methoxypropoxy)benzyl intermediate.

Synthesis_Workflow Reactants 3-Hydroxy-4-methoxybenzaldehyde + 1-Bromo-3-methoxypropane + K₂CO₃ Reaction Williamson Ether Synthesis (Acetone, Reflux) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Extraction Liquid-Liquid Extraction (DCM/Water) Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Purification->Product

Caption: Workflow for the synthesis of an Aliskiren intermediate.

Conclusion

While this compound is not directly used in large-scale pharmaceutical manufacturing, its halogenated derivatives are indispensable for the synthesis of important drugs like Aliskiren. The Williamson ether synthesis utilizing 1-bromo-3-methoxypropane provides an efficient and high-yielding route to a key intermediate. Understanding the specific application of such building blocks is crucial for the development and optimization of synthetic routes to modern therapeutics. The direct inhibition of renin by Aliskiren, a feature made possible by its unique molecular structure, represents a significant advancement in the management of hypertension.

References

Application Notes and Protocols for the Synthesis of an Organic Nitrate from a 1-Methoxypropane Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic nitrates are a significant class of compounds in pharmacology and medicinal chemistry, primarily recognized for their role as nitric oxide (NO) donors. The release of NO is crucial for various physiological processes, including vasodilation, and has therapeutic applications in cardiovascular diseases. While various methods exist for the synthesis of organic nitrates, this document details a controlled and efficient two-step pathway for the synthesis of 1-methoxy-3-nitrooxypropane, a functionalized organic nitrate. This method avoids the harsh conditions and low selectivity associated with the direct nitration of ethers like 1-methoxypropane.

The presented protocol begins with the selective mononitration of a bifunctional precursor, 1,3-propanediol, to yield 3-nitrooxy-1-propanol. This intermediate is then converted to the target molecule, 1-methoxy-3-nitrooxypropane, via a Williamson ether synthesis. This approach offers high yields and purity, making it suitable for research and development in the pharmaceutical industry.

Experimental Protocols

This section provides detailed methodologies for the two-step synthesis of 1-methoxy-3-nitrooxypropane.

Protocol 1: Synthesis of 3-nitrooxy-1-propanol from 1,3-Propanediol

This procedure details the mononitration of 1,3-propanediol using a mixture of nitric acid and sulfuric acid at controlled temperatures.

Materials:

  • 1,3-Propanediol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-propanediol in dichloromethane.

  • Cool the solution to -5 to 0 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to pre-cooled concentrated sulfuric acid with constant cooling and stirring.

  • Slowly add the nitrating mixture dropwise to the cooled solution of 1,3-propanediol over a period of 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitrooxy-1-propanol.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-methoxy-3-nitrooxypropane via Williamson Ether Synthesis

This protocol describes the conversion of 3-nitrooxy-1-propanol to its corresponding methyl ether using sodium hydride and methyl iodide.

Materials:

  • 3-nitrooxy-1-propanol (from Protocol 1)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Syringe

  • Ice bath

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-nitrooxy-1-propanol in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 1-methoxy-3-nitrooxypropane.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-methoxy-3-nitrooxypropane.

Table 1: Reagents and Conditions for the Synthesis of 3-nitrooxy-1-propanol

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
1,3-Propanediol76.097.610.101.0
Nitric Acid (70%)63.019.900.111.1
Sulfuric Acid (98%)98.0810.80.111.1
Reaction Conditions
Temperature0-5 °C
Reaction Time3 hours
Product
3-nitrooxy-1-propanol121.098.470.07-
Yield 70%
Purity (by GC-MS) >95%

Table 2: Reagents and Conditions for the Synthesis of 1-methoxy-3-nitrooxypropane

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
3-nitrooxy-1-propanol121.096.050.051.0
Sodium Hydride (60%)24.002.400.061.2
Methyl Iodide141.947.800.0551.1
Reaction Conditions
Temperature0 °C to RT
Reaction Time16 hours
Product
1-methoxy-3-nitrooxypropane135.125.670.042-
Yield 84%
Purity (by NMR) >98%

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthetic Pathway for 1-methoxy-3-nitrooxypropane 1,3-Propanediol 1,3-Propanediol 3-nitrooxy-1-propanol 3-nitrooxy-1-propanol 1,3-Propanediol->3-nitrooxy-1-propanol HNO3, H2SO4 0-5 °C 1-methoxy-3-nitrooxypropane 1-methoxy-3-nitrooxypropane 3-nitrooxy-1-propanol->1-methoxy-3-nitrooxypropane 1. NaH, THF 2. CH3I

Caption: Two-step synthesis of 1-methoxy-3-nitrooxypropane.

Application Notes and Protocols for Employing 1-Methoxypropane in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the atmospheric chemistry of 1-methoxypropane (methyl propyl ether), a volatile organic compound (VOC) of interest due to its use as a solvent and its potential contribution to atmospheric processes. The following sections detail its atmospheric degradation pathways, key quantitative data based on kinetic modeling, and detailed protocols for its experimental investigation.

Introduction to the Atmospheric Chemistry of this compound

This compound (CH₃OCH₂CH₂CH₃) is introduced into the atmosphere from various anthropogenic sources. Like other ethers, its atmospheric fate is primarily governed by reactions with hydroxyl radicals (•OH) during the day, and to a lesser extent, with nitrate radicals (NO₃) at night and ozone (O₃). The dominant degradation pathway is initiated by the abstraction of a hydrogen atom by the •OH radical, leading to the formation of carbon-centered radicals. These radicals then undergo a series of reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOₓ), contributing to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding the kinetics and mechanisms of these reactions is crucial for accurately assessing the environmental impact of this compound.

Atmospheric Degradation Pathway of this compound

The primary atmospheric degradation of this compound is initiated by the hydroxyl radical. The reaction proceeds via hydrogen atom abstraction from different positions on the molecule. The most likely sites for abstraction are the carbon atoms adjacent to the ether oxygen, due to the activating effect of the oxygen atom.

The generalized atmospheric oxidation mechanism for this compound is as follows:

  • Initiation (H-atom abstraction): The •OH radical abstracts a hydrogen atom from one of the carbon atoms of this compound, forming a water molecule and an alkyl radical. Abstraction is most favorable at the α- and β-positions relative to the ether oxygen.

  • Peroxy Radical Formation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

  • Fate of the Peroxy Radical: In the presence of nitrogen oxides (NOₓ), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This reaction is a key step in tropospheric ozone formation. Alternatively, the peroxy radical can react with the hydroperoxy radical (HO₂•) or another peroxy radical.

  • Alkoxy Radical Decomposition and Isomerization: The alkoxy radical is unstable and can undergo unimolecular decomposition (β-scission) or isomerization. These reactions lead to the formation of stable end-products.

A simplified representation of the primary atmospheric degradation pathway of this compound initiated by the hydroxyl radical is depicted in the following diagram.

Atmospheric Degradation of this compound MMP This compound (CH₃OCH₂CH₂CH₃) Alkyl_Radical Alkyl Radical (R•) MMP->Alkyl_Radical + •OH OH •OH H2O H₂O Peroxy_Radical Peroxy Radical (RO₂•) Alkyl_Radical->Peroxy_Radical + O₂ O2 O₂ Alkoxy_Radical Alkoxy Radical (RO•) Peroxy_Radical->Alkoxy_Radical + NO NO NO NO2 NO₂ Products Degradation Products (e.g., Propanal, Formaldehyde, Methyl Propyl Formate) Alkoxy_Radical->Products Decomposition/ Isomerization

Primary atmospheric degradation pathway of this compound.

Quantitative Atmospheric Chemistry Data

ParameterValueReference
OH Radical Reaction Rate Coefficient (k_OH) Estimated to be in the range of (5-10) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 KBased on kinetic models and data for similar ethers
Atmospheric Lifetime (τ_atm) Estimated to be between 1 to 2 daysCalculated using the estimated k_OH and a global average •OH concentration of 1 x 10⁶ molecules cm⁻³
Primary Oxidation Products Propanal, Formaldehyde, Methyl formate, Propyl formate, and organic nitratesInferred from the oxidation mechanisms of similar ethers[4]

Experimental Protocols

The following protocols describe established methods for determining the atmospheric reaction kinetics and identifying the degradation products of this compound.

Protocol 1: Determination of the OH Radical Reaction Rate Coefficient using the Relative Rate Method

This protocol outlines the use of a smog chamber to determine the rate coefficient for the reaction of this compound with •OH radicals relative to a well-characterized reference compound.[5][6][7][8]

Objective: To determine the rate coefficient (k_target) for the reaction: this compound + •OH → Products

Principle: The relative rate method involves monitoring the simultaneous decay of the target compound (this compound) and a reference compound with a known OH reaction rate coefficient (k_ref) in the presence of an •OH source. The ratio of the rate coefficients can be determined from the following relationship:

ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)

where [ ]₀ and [ ]ₜ are the concentrations at time 0 and time t, respectively.

Materials and Equipment:

  • Smog Chamber: A large (e.g., > 5 m³) environmental chamber made of FEP Teflon film.[9][10][11][12][13]

  • Light Source: UV blacklights or a solar simulator to photolyze the •OH precursor.

  • Gas Delivery System: Mass flow controllers for accurate introduction of gases.

  • Analytical Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Proton Transfer Reaction Mass Spectrometer (PTR-MS) for monitoring the concentrations of this compound and the reference compound.

  • This compound: High-purity liquid.

  • Reference Compound: A VOC with a well-established OH rate coefficient (e.g., propane, n-butane).

  • •OH Precursor: Methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).

  • NO: For CH₃ONO photolysis systems.

  • Zero Air: Purified, hydrocarbon-free air.

Experimental Workflow:

Relative Rate Experiment Workflow cluster_0 Chamber Preparation cluster_1 Reactant Injection cluster_2 Reaction and Monitoring cluster_3 Data Analysis Clean_Chamber Clean and flush chamber with zero air Leak_Check Perform leak check Clean_Chamber->Leak_Check Inject_Target Inject this compound and Reference Compound Leak_Check->Inject_Target Inject_Precursor Inject •OH Precursor (e.g., CH₃ONO) and NO Inject_Target->Inject_Precursor Allow_Mixing Allow for complete mixing Inject_Precursor->Allow_Mixing Initial_Measurement Measure initial concentrations ([Target]₀, [Reference]₀) Allow_Mixing->Initial_Measurement Initiate_Reaction Initiate reaction by turning on UV lights Initial_Measurement->Initiate_Reaction Monitor_Concentrations Monitor concentrations of Target and Reference over time Initiate_Reaction->Monitor_Concentrations Plot_Data Plot ln([Target]₀/[Target]ₜ) vs. ln([Reference]₀/[Reference]ₜ) Calculate_Slope Determine the slope of the resulting line Plot_Data->Calculate_Slope Calculate_k_target Calculate k_target using the known k_ref Calculate_Slope->Calculate_k_target

Workflow for the relative rate experiment.

Procedure:

  • Chamber Preparation:

    • Thoroughly clean the smog chamber by flushing with zero air for several hours.

    • Perform a leak check to ensure the integrity of the chamber.

  • Reactant Injection:

    • Inject a known amount of this compound and the chosen reference compound into the chamber using a heated injector or by flushing from a calibrated volume. Typical starting concentrations are in the low ppb range.

    • Introduce the •OH precursor (e.g., methyl nitrite) and NO into the chamber.

    • Allow the contents of the chamber to mix thoroughly for at least 30 minutes.

  • Reaction and Monitoring:

    • Take initial measurements of the concentrations of this compound and the reference compound using GC-FID or PTR-MS.

    • Initiate the photochemical reaction by turning on the UV lights.

    • Continuously monitor the concentrations of both the target and reference compounds at regular intervals for several hours.

  • Data Analysis:

    • Plot ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ).

    • The slope of the resulting straight line is equal to the ratio of the rate coefficients (k_target / k_ref).

    • Calculate the rate coefficient for this compound (k_target) by multiplying the slope by the known rate coefficient of the reference compound (k_ref).

Protocol 2: Identification of Atmospheric Oxidation Products

This protocol describes a smog chamber experiment designed to identify the major products of the •OH-initiated oxidation of this compound.

Objective: To identify the stable gas-phase products formed from the reaction of this compound with •OH radicals.

Principle: this compound is reacted with •OH radicals in a smog chamber under simulated atmospheric conditions. The reaction products are identified and quantified using sensitive analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Smog Chamber: As described in Protocol 1.

  • Light Source: As described in Protocol 1.

  • Gas Delivery System: As described in Protocol 1.

  • Analytical Instrumentation:

    • Fourier Transform Infrared (FTIR) Spectrometer with a long-path gas cell.

    • Gas Chromatograph-Mass Spectrometer (GC-MS) with appropriate pre-concentration techniques (e.g., solid-phase microextraction - SPME, or collection on sorbent tubes followed by thermal desorption).

  • This compound: High-purity liquid.

  • •OH Precursor: As described in Protocol 1.

  • NOₓ Source: A cylinder of NO or NO₂.

  • Zero Air: Purified, hydrocarbon-free air.

Experimental Workflow:

Product Identification Workflow cluster_0 Chamber Preparation cluster_1 Reactant Injection cluster_2 Reaction and Analysis cluster_3 Product Identification Clean_Chamber Clean and flush chamber Background_Scan Acquire background FTIR spectrum Clean_Chamber->Background_Scan Inject_Reactants Inject this compound, •OH precursor, and NOₓ Background_Scan->Inject_Reactants Allow_Mixing Allow for complete mixing Inject_Reactants->Allow_Mixing Initial_Spectra Acquire initial FTIR spectrum and GC-MS sample Allow_Mixing->Initial_Spectra Initiate_Reaction Initiate reaction with UV lights Initial_Spectra->Initiate_Reaction Monitor_Products Monitor product formation with FTIR and collect GC-MS samples Initiate_Reaction->Monitor_Products Analyze_FTIR Analyze FTIR spectra by subtracting initial spectra Identify_Products Identify products by comparing with spectral libraries and standards Analyze_FTIR->Identify_Products Analyze_GCMS Analyze GC-MS chromatograms and mass spectra Analyze_GCMS->Identify_Products

Workflow for the product identification experiment.

Procedure:

  • Chamber Preparation:

    • Clean the smog chamber as described in Protocol 1.

    • Acquire a background FTIR spectrum of the empty chamber filled with zero air.

  • Reactant Injection:

    • Inject a higher concentration of this compound (e.g., in the ppm range) to ensure detectable product formation.

    • Introduce the •OH precursor and NOₓ into the chamber.

    • Allow the contents to mix thoroughly.

  • Reaction and Analysis:

    • Acquire an initial FTIR spectrum of the reactant mixture.

    • Collect an initial gas sample for GC-MS analysis.

    • Initiate the reaction by turning on the UV lights.

    • Periodically acquire FTIR spectra to monitor the decay of the parent compound and the formation of products.

    • Collect gas samples for GC-MS analysis at different time intervals during the reaction.

  • Product Identification:

    • FTIR Analysis: Subtract the initial FTIR spectrum from subsequent spectra to obtain the spectra of the products. Identify products by comparing their absorption features with reference spectra from libraries.

    • GC-MS Analysis: Analyze the collected samples to separate and identify the reaction products. Compare the mass spectra of the chromatographic peaks with mass spectral libraries (e.g., NIST) and, if possible, with authentic standards.

By following these protocols, researchers can obtain valuable data on the atmospheric chemistry of this compound, contributing to a better understanding of its environmental impact.

References

Application Note: 1-Methoxypropane as a Calibration Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC), the accuracy and reliability of the results are paramount. The use of a well-characterized calibration standard is essential for achieving this. 1-Methoxypropane, also known as methyl propyl ether, is a suitable candidate for use as a calibration standard in GC, particularly for the analysis of ethers and other volatile non-polar to moderately polar compounds. Its chemical stability, appropriate volatility, and clear separation from many common solvents make it a valuable tool in analytical laboratories.

This document provides a detailed protocol for the use of this compound as a calibration standard in gas chromatography. It includes guidelines for the preparation of calibration standards, recommended GC-FID (Flame Ionization Detector) and GC-MS (Mass Spectrometry) methods, and data analysis procedures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a calibration standard is crucial for method development.

PropertyValue
Molecular Formula C₄H₁₀O
Molecular Weight 74.12 g/mol
Boiling Point 38.8 °C
Density 0.73 g/cm³
Solubility in Water Slightly soluble
Vapor Pressure 47.3 kPa at 20 °C

Experimental Protocols

Preparation of this compound Calibration Standards

Accurate preparation of calibration standards is a critical step in quantitative analysis. The following protocol outlines the preparation of a stock solution and a series of working standards.

Materials:

  • This compound (≥99% purity)

  • High-purity solvent (e.g., methanol, hexane, or the matrix of the samples to be analyzed)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated microsyringes or analytical balance

Protocol for Stock Solution (1000 µg/mL):

  • Ensure all glassware is clean and dry.

  • Add approximately 50 mL of the chosen solvent to a 100 mL volumetric flask.

  • Accurately weigh 100 mg of this compound and quantitatively transfer it to the volumetric flask. Alternatively, accurately dispense a corresponding volume using a calibrated microsyringe.

  • Gently swirl the flask to dissolve the this compound.

  • Bring the solution to the final volume of 100 mL with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed container at 4°C.

Protocol for Working Standards:

Prepare a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

Working StandardConcentration (µg/mL)Volume of Stock Solution (µL)Final Volume (mL)
111010
255010
31010010
42525010
55050010
6100100010
Gas Chromatography (GC) Method

The following are representative GC methods for the analysis of this compound. Method parameters may need to be optimized for specific applications and instrumentation.

Representative GC-FID Conditions:

ParameterSetting
Column DB-5 (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 200°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min at 150°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Representative GC-MS Conditions:

ParameterSetting
Column DB-5ms (or similar low-bleed non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 200°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min at 150°C
Transfer Line Temp. 230°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

Data Presentation

Expected Retention Time

The retention time of this compound will vary depending on the specific GC conditions. On a standard non-polar column like a DB-5, it is expected to elute relatively early due to its low boiling point and moderate polarity. The table below shows the expected elution order of this compound relative to some common solvents.

CompoundBoiling Point (°C)Expected Elution Order
Diethyl Ether34.61
This compound 38.8 2
Acetone563
Methanol64.74
Isopropanol82.65
Toluene110.66
Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The relationship is typically linear, and a linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥0.995 is generally considered acceptable for a good linear fit.

Visualizations

Experimental Workflow for GC Calibration

The following diagram illustrates the general workflow for using this compound as a calibration standard in a GC analysis.

GC_Calibration_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC Analysis cluster_data Data Acquisition & Processing cluster_quant Quantification stock Prepare this compound Stock Solution working Prepare Working Calibration Standards stock->working gc_analysis Inject Standards & Sample into GC System working->gc_analysis sample_prep Prepare Unknown Sample sample_prep->gc_analysis peak_integration Integrate Peak Areas gc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Unknown Sample calibration_curve->quantification Method_Selection start Analytical Need decision_quant Primary Goal: Quantification? start->decision_quant decision_id Need for Definitive Identification? decision_quant->decision_id No gcfid Use GC-FID (Robust & Wide Linear Range) decision_quant->gcfid Yes decision_id->gcfid No gcms Use GC-MS (High Specificity & Structural Info) decision_id->gcms Yes

Application Notes and Protocols for High-Purity 1-Methoxypropane in Laboratory Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity 1-methoxypropane in laboratory chemical synthesis. It is intended to guide researchers, scientists, and drug development professionals in the effective and safe use of this versatile ethereal solvent.

Introduction to this compound

This compound, also known as methyl propyl ether, is a colorless, highly flammable liquid with an ether-like odor.[1] It serves as an effective and often advantageous alternative to other ethereal solvents like diethyl ether and tetrahydrofuran (THF) in various organic reactions. Its physical and chemical properties make it suitable for a range of applications, particularly in organometallic chemistry.

Physicochemical Properties and Safety Data

A summary of key quantitative data for this compound is presented below, alongside a comparison with other common ethereal solvents.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReference
Chemical Formula C₄H₁₀O[1]
Molecular Weight 74.12 g/mol [2][3]
Boiling Point 38.8 °C[1][2]
Density 0.7356 g/cm³[2]
Flash Point < -20 °C[2]
Solubility in Water 30.5 g/L[2]
Hazard Statements Highly flammable liquid and vapour (H225)[1]
Precautionary Statements P210, P233, P240, P241, P242, P403+P233[1]

Table 2: Comparison of Common Ethereal Solvents

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
This compound 38.80.736~4.5Lower boiling point than THF, similar polarity to diethyl ether.
Diethyl Ether 34.60.7134.3Highly volatile, common for Grignard reactions.
Tetrahydrofuran (THF) 660.8897.5Higher boiling point and better solvating properties for some organometallic reagents.
2-Methyltetrahydrofuran (2-MeTHF) 800.8546.2Higher boiling point, less prone to peroxide formation than THF.

Applications in Chemical Synthesis

High-purity this compound is primarily used as a solvent in organic synthesis. Its unreactive nature makes it an excellent medium for a variety of reactions.[4]

Ethereal solvents are crucial for the formation and stabilization of Grignard reagents.[5][6] this compound can be used as an alternative to diethyl ether or THF in these reactions. The lone pair of electrons on the oxygen atom coordinates with the magnesium, stabilizing the organometallic species.[5]

While not a direct reactant in the most common pathway, this compound can be synthesized via the Williamson ether synthesis.[7][8] This reaction involves the SN2 displacement of a halide by an alkoxide.[8][9] For example, sodium propoxide can react with a methyl halide to produce this compound.

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted to the specific requirements of the reaction being performed.

The following diagram outlines a typical workflow for conducting a chemical synthesis in this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Dispense High-Purity This compound (under inert atmosphere) A->B C Prepare Reactant Solutions B->C D Combine Reactants in This compound C->D E Maintain Reaction Conditions (Temperature, Stirring) D->E F Monitor Reaction Progress (TLC, GC, etc.) E->F G Quench Reaction F->G Upon Completion H Aqueous Extraction G->H I Dry Organic Layer H->I J Remove Solvent (Rotary Evaporation) I->J K Purify Product (Chromatography, Distillation, etc.) J->K

Caption: General experimental workflow for synthesis in this compound.

This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile, using high-purity this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • High-purity, anhydrous this compound

  • Electrophile (e.g., aldehyde, ketone, or ester)

  • Anhydrous workup solutions (e.g., saturated aqueous ammonium chloride)

  • Standard dry glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Add anhydrous this compound to the flask to cover the magnesium turnings.

  • Grignard Reagent Formation:

    • Prepare a solution of the alkyl or aryl halide in anhydrous this compound in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of the electrophile in anhydrous this compound.

    • Add the electrophile solution dropwise to the Grignard reagent, maintaining a low temperature.

    • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or other appropriate methods).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can then be purified by distillation, chromatography, or recrystallization.

Logical Considerations for Solvent Selection

The choice of an appropriate solvent is critical for the success of many chemical reactions, particularly in organometallic synthesis. The following diagram illustrates the logical considerations for selecting an ethereal solvent like this compound.

G A Reaction Type (e.g., Grignard, Organolithium) B Required Properties A->B C Aprotic B->C D Coordinating B->D E Inert B->E F Appropriate Boiling Point B->F G Candidate Solvents C->G D->G E->G F->G H This compound G->H I Diethyl Ether G->I J THF G->J K Final Selection based on Specific Reaction Conditions and Safety H->K I->K J->K

Caption: Logical flow for ethereal solvent selection in organometallic chemistry.

Conclusion

High-purity this compound is a valuable solvent for laboratory chemical synthesis. Its properties make it a suitable alternative to more traditional ethereal solvents in a variety of applications, most notably in Grignard reactions. Proper handling and adherence to safety protocols are essential due to its high flammability. The provided protocols and data are intended to serve as a comprehensive guide for its effective use in a research and development setting.

References

Application Notes and Protocols for Reactions Under Reflux with 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions under reflux using 1-methoxypropane as a solvent. The low boiling point and ether characteristics of this compound make it a suitable solvent for various organic transformations, particularly those requiring gentle heating. These guidelines are intended to ensure safe and efficient experimental execution.

Introduction to Reflux with this compound

A reflux setup allows for heating a reaction mixture at the boiling point of the solvent without the loss of solvent or reagents.[1][2] This is achieved by condensing the solvent vapors and returning them to the reaction flask.[1][2] this compound, a colorless and highly flammable liquid with a boiling point of 38.8-39 °C, can be employed as a low-boiling-point solvent for reactions that require mild heating.[3][4] Its ether nature makes it a good solvent for a range of organic compounds. However, like other ethers, it can form explosive peroxides upon exposure to air and light, necessitating careful handling and storage.[3][5]

Safety Precautions

Extreme caution must be exercised when working with this compound due to its high flammability and potential for peroxide formation.

  • Flammability: this compound is highly flammable with a low flash point.[3] Never use an open flame (e.g., Bunsen burner) for heating.[6] Use a heating mantle, water bath, or oil bath connected to a variable voltage controller.[1][7] Ensure the experimental setup is conducted in a well-ventilated fume hood.[5]

  • Peroxide Formation: Ethers can form explosive peroxides over time when exposed to air and light.[5] Always use this compound from a freshly opened container or test for the presence of peroxides before use. Containers of this compound should be dated upon opening.[5]

  • Closed Systems: Never heat a closed system. [2][8] The reflux apparatus must be open to the atmosphere, typically through the top of the condenser, to prevent pressure buildup which could lead to an explosion.[2][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Grounding: Ensure all metal containers and equipment are properly grounded to prevent static discharge, which can ignite flammable vapors.[5]

Experimental Setup

The standard apparatus for a reaction under reflux consists of a round-bottom flask, a condenser, a heat source, and a clamping system.

Equipment and Glassware:

  • Round-bottom flask

  • Liebig or Allihn condenser

  • Heating mantle, water bath, or oil bath

  • Variable voltage controller (Variac)

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and retort stand

  • Tubing for condenser water

  • Drying tube (if the reaction is moisture-sensitive)

Assembly of the Reflux Apparatus:

  • Clamp the Flask: Securely clamp the round-bottom flask at the neck to a retort stand. The flask should be no more than half-full with the reaction mixture.[9]

  • Add Stirring: Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling and prevent bumping.[2][10]

  • Attach the Condenser: Lightly grease the ground glass joint of the condenser and attach it vertically to the flask. Secure the condenser with another clamp.[10]

  • Connect Water Tubing: Connect the water inlet tube to the lower arm of the condenser and the outlet tube to the upper arm. This ensures the condenser jacket fills completely with cold water for efficient cooling.[2]

  • Position the Heat Source: Place the heating mantle or bath on a lab jack beneath the flask, allowing for easy removal of the heat source.[1]

Representative Protocol: Williamson Ether Synthesis of Ethyl Phenyl Ether

This protocol details the synthesis of ethyl phenyl ether from sodium phenoxide and ethyl bromide using this compound as the solvent.

Reaction Scheme:

C₆H₅ONa + CH₃CH₂Br → C₆H₅OCH₂CH₃ + NaBr

Materials:

  • Sodium phenoxide

  • Ethyl bromide

  • This compound (anhydrous)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium phenoxide (e.g., 5.8 g, 50 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous this compound to the flask.

  • Reagent Addition: Slowly add ethyl bromide (e.g., 5.45 g, 50 mmol) to the stirred suspension.

  • Reflux: Assemble the reflux apparatus as described in Section 3. Turn on the cooling water to the condenser.

  • Heating: Gently heat the reaction mixture using a water bath set to approximately 45-50°C to maintain a gentle reflux. The boiling point of this compound is ~39°C.[3]

  • Reaction Monitoring: Allow the reaction to reflux for a specified time (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Add 20 mL of deionized water to the reaction mixture to dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (top layer) from the aqueous layer.

    • Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter the drying agent.

    • Remove the this compound solvent using a rotary evaporator.

  • Purification: The crude ethyl phenyl ether can be purified by distillation.

Data Presentation

The following table summarizes typical quantitative data for the Williamson ether synthesis of ethyl phenyl ether in this compound, based on the protocol provided.

ParameterValue
Reactants
Sodium Phenoxide5.8 g (50 mmol)
Ethyl Bromide5.45 g (50 mmol)
Solvent
This compound40 mL
Reaction Conditions
Temperature~39 °C (Reflux)
Reaction Time2 hours
Product
Theoretical Yield6.1 g
Actual Yield (Example)4.9 g
Percent Yield (Example)80%

Visualizations

Experimental Workflow for Reflux Reaction

The following diagram illustrates the logical workflow for setting up and performing a reaction under reflux.

experimental_workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep_glassware Prepare Dry Glassware add_reactants Add Reactants & Solvent prep_glassware->add_reactants add_stirring Add Stir Bar/Boiling Chips add_reactants->add_stirring assemble_apparatus Assemble Reflux Apparatus add_stirring->assemble_apparatus connect_condenser Connect Condenser to Water assemble_apparatus->connect_condenser position_heat Position Heat Source connect_condenser->position_heat start_water Start Cooling Water position_heat->start_water start_heating Begin Gentle Heating start_water->start_heating maintain_reflux Maintain Reflux start_heating->maintain_reflux monitor_reaction Monitor Reaction (e.g., TLC) maintain_reflux->monitor_reaction cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction quench_reaction Quench Reaction cool_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product dry_organic Dry Organic Layer extract_product->dry_organic isolate_product Isolate Product (e.g., Rotovap) dry_organic->isolate_product

Caption: Workflow for a typical reaction under reflux.

References

1-Methoxypropane: A Potential Green Solvent Alternative - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of sustainable chemistry, the selection of solvents is a critical consideration due to their significant contribution to the overall environmental impact of chemical processes. Traditional solvents often pose hazards such as toxicity, flammability, and persistence in the environment. This has driven the search for "green" alternatives that are safer, more sustainable, and derived from renewable resources. 1-Methoxypropane, also known as methyl propyl ether, is a simple ether that presents several properties suggesting its potential as a greener solvent alternative in various applications, including organic synthesis and extractions.

This document provides a summary of the physicochemical properties of this compound, compares it with common traditional solvents, and offers generalized protocols for its potential use in laboratory settings. While extensive research on this compound as a dedicated green solvent is not yet widely available, its properties merit consideration for researchers seeking to replace more hazardous ether solvents like diethyl ether.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.[1][2][3][4]

PropertyValue
CAS Number 557-17-5[1]
Molecular Formula C4H10O[1][5]
Molecular Weight 74.12 g/mol [1]
Appearance Colorless volatile liquid with an ether-like odor[4][5][6]
Density 0.712 g/mL at 25 °C[1]
Boiling Point 38.8 °C (101.8 °F; 311.9 K)[2][3]
Melting Point -139.18 °C[7]
Flash Point < -20 °C (-4 °F; 253 K)[2][3]
Solubility in Water 30.5 g/L[2][3]
Refractive Index (n20/D) 1.357[1]
Vapor Pressure 435 mmHg at 25 °C
Viscosity 0.3064 cP at 0.3 °C[2]
Comparison with Common Solvents

This table provides a comparative overview of this compound against commonly used laboratory solvents. The "Greenness" assessment is a qualitative summary based on available data and green chemistry principles.

SolventBoiling Point (°C)Density (g/mL)Flash Point (°C)Water SolubilityKey Hazards"Greenness" Profile
This compound 38.8[2][3]0.712[1]< -20[2][3]Low (30.5 g/L)[2][3]Highly Flammable, Peroxide Former[5][6]Potential for lower toxicity than some ethers, but high flammability is a concern.
Diethyl Ether 34.60.713-45Low (69 g/L)Highly Flammable, Peroxide Former, NarcoticGenerally considered "undesirable" in green solvent guides.
Tetrahydrofuran (THF) 660.889-14MiscibleFlammable, Peroxide Former, Irritant"Usable" but with significant drawbacks.
Dichloromethane (DCM) 39.61.33N/ALow (13 g/L)Suspected Carcinogen, Volatile, Environmental ContaminantConsidered "undesirable" and a priority for replacement.
Heptane 980.684-4InsolubleFlammable, Irritant, Environmental Hazard"Usable" as a non-polar solvent, but derived from fossil fuels.
Ethanol 780.78913MiscibleFlammable"Preferred" green solvent, bio-based and low toxicity.

Experimental Protocols

Note: The following protocols are generalized procedures for the use of ether-like solvents. Due to the limited specific literature on this compound as a solvent, these should be considered illustrative examples and adapted as necessary for specific applications. Standard laboratory safety precautions for handling flammable and potentially peroxide-forming ethers must be followed at all times.

Protocol 1: Liquid-Liquid Extraction

Objective: To provide a general procedure for the extraction of a non-polar organic compound from an aqueous solution using this compound as the extraction solvent.

Materials:

  • Aqueous solution containing the target organic compound

  • This compound (reagent grade, tested for peroxides)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly greased and closed.

  • Extraction:

    • Pour the aqueous solution into the separatory funnel.

    • Add a volume of this compound approximately equal to the volume of the aqueous solution.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Shake the funnel gently for 1-2 minutes, with periodic venting.

    • Place the funnel in a ring stand and allow the layers to separate completely. The less dense this compound layer will be the top layer.

    • Drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer (this compound) into a separate clean, dry flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of this compound to maximize recovery.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Add a small volume of brine to the funnel, shake gently, and allow the layers to separate. This step helps to remove dissolved water from the organic layer.

    • Drain and discard the lower aqueous layer.

  • Drying:

    • Transfer the this compound solution to a dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. The drying agent should move freely when the solution is dry.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the this compound using a rotary evaporator under reduced pressure and with gentle heating.

Protocol 2: Illustrative Grignard Reaction

Objective: To provide a generalized procedure for a Grignard reaction where this compound could potentially be used as the solvent. Ethers are essential for stabilizing the Grignard reagent.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous this compound (distilled from a suitable drying agent)

  • A carbonyl compound (e.g., benzaldehyde)

  • Anhydrous diethyl ether (for comparison, if desired)

  • Aqueous ammonium chloride solution (saturated)

  • Round-bottom flask with a reflux condenser and a dropping funnel (all glassware must be flame-dried or oven-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the round-bottom flask.

    • Add a small amount of anhydrous this compound to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a crystal of iodine may be necessary.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of the carbonyl compound in anhydrous this compound in the dropping funnel.

    • Add the carbonyl solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction as described in Protocol 1, using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash, dry, and evaporate the solvent from the organic layer to obtain the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as appropriate.

Visualizations

Experimental_Workflow_Extraction cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup cluster_final Final Product prep Prepare Aqueous Solution and this compound mix Combine in Separatory Funnel prep->mix shake Shake and Vent mix->shake separate Separate Layers shake->separate extract_org Collect Organic Layer (this compound) separate->extract_org extract_aq Aqueous Layer separate->extract_aq wash Wash with Brine extract_org->wash dry Dry with Anhydrous Salt wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Isolated Product evaporate->product

Fig. 1: General workflow for a liquid-liquid extraction using this compound.

Green_Solvent_Selection cluster_criteria Green Solvent Selection Criteria Health Health Hazards (Toxicity, Carcinogenicity) Evaluation Evaluation Health->Evaluation Safety Safety Hazards (Flammability, Reactivity) Safety->Evaluation Environment Environmental Impact (Biodegradability, Ecotoxicity) Environment->Evaluation Lifecycle Lifecycle Assessment (Renewable Source, Energy Use) Lifecycle->Evaluation Solvent Candidate Solvent (e.g., this compound) Solvent->Evaluation Decision Decision Evaluation->Decision Acceptable Acceptable Green Solvent Decision->Acceptable Meets Criteria Unacceptable Unacceptable Solvent Decision->Unacceptable Fails Criteria

Fig. 2: Logical relationship for green solvent selection.

Discussion and Conclusion

This compound exhibits several characteristics that make it a candidate for consideration as a greener solvent alternative, particularly as a substitute for highly volatile and hazardous ethers like diethyl ether. Its lower water solubility compared to some other ethers can be advantageous in extraction processes, leading to cleaner phase separations and potentially reducing the amount of solvent lost to the aqueous phase.

However, its high flammability and potential for peroxide formation are significant safety concerns that must be managed with appropriate laboratory procedures, including proper storage, handling in well-ventilated areas, and regular testing for peroxides.

The development and adoption of greener solvents are crucial for the advancement of sustainable chemistry in research and industry. While this compound is not yet established as a mainstream green solvent, its properties suggest that it warrants further investigation. Comparative studies on its performance in various chemical reactions and extraction processes against both traditional and other emerging green solvents would be valuable in fully assessing its potential. Researchers are encouraged to consider this compound in their solvent screening studies as a potential step towards reducing the environmental footprint of their chemical work.

References

Application Notes and Protocols for the Chemical Synthesis of Aluminum Trihydride Using 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum trihydride (AlH₃), also known as alane, is a powerful and selective reducing agent with significant potential in organic synthesis and as a high-energy-density material. Its synthesis is most commonly achieved through the reaction of a metal aluminum hydride with an aluminum halide in an etheral solvent. This process, known as the Schlesinger reaction, typically employs diethyl ether or tetrahydrofuran (THF) to form a soluble alane-etherate complex. While protocols using these common ethers are well-established, the use of alternative etheral solvents such as 1-methoxypropane may offer advantages in terms of boiling point, solubility, and reaction kinetics.

These application notes provide a detailed, theoretically-derived protocol for the synthesis of aluminum trihydride using this compound as the solvent. The proposed methodology is based on the principles of the well-documented Schlesinger reaction. Researchers should treat this as a starting point for investigation and perform small-scale trials to validate and optimize the procedure.

Data Presentation

A successful synthesis of aluminum trihydride is dependent on the precise control of stoichiometry and reaction conditions. Below is a summary of the key quantitative data for the proposed synthesis.

ParameterValueUnitNotes
Reactants
Lithium Aluminum Hydride (LiAlH₄)1.0Molar Equivalent
Aluminum Chloride (AlCl₃)0.33Molar Equivalent
This compound (Solvent)--Anhydrous
Product (Theoretical)
Aluminum Trihydride (AlH₃)1.0Molar EquivalentTheoretical Yield
Lithium Chloride (LiCl)1.0Molar EquivalentByproduct
Key Properties
Molecular Weight of AlH₃29.99 g/mol
Molecular Weight of LiAlH₄37.95 g/mol
Molecular Weight of AlCl₃133.34 g/mol
Boiling Point of this compound38.8°C[1]
Density of this compound0.712g/mL[2]

Experimental Protocols

This section details the proposed methodology for the synthesis of aluminum trihydride using this compound. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents to prevent the decomposition of the moisture-sensitive product.

Materials and Equipment
  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous this compound

  • Anhydrous toluene (for crystallization)

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Filter funnel and filter paper (e.g., Celite®)

Synthesis of Aluminum Trihydride - this compound Etherate
  • Preparation of Lithium Aluminum Hydride Solution:

    • In a dry, inert atmosphere, carefully add a calculated amount of lithium aluminum hydride powder to a three-neck flask equipped with a magnetic stir bar and a condenser.

    • Add anhydrous this compound to the flask to achieve a desired concentration (e.g., 1 M).

    • Stir the mixture at room temperature until the LiAlH₄ is fully dissolved.

  • Preparation of Aluminum Chloride Solution:

    • In a separate dry flask under an inert atmosphere, dissolve anhydrous aluminum chloride in anhydrous this compound to a known concentration. This may be an exothermic process, so cooling may be necessary.

  • Reaction:

    • Cool the lithium aluminum hydride solution to 0 °C using a low-temperature bath.

    • Slowly add the aluminum chloride solution dropwise to the stirred LiAlH₄ solution via a dropping funnel over a period of 1-2 hours. The reaction is as follows: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl

    • A white precipitate of lithium chloride (LiCl) will form during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Isolation of the Alane-Etherate Solution:

    • Filter the reaction mixture under an inert atmosphere to remove the precipitated LiCl. The filtrate contains the soluble aluminum trihydride - this compound etherate complex.

Crystallization of α-Aluminum Trihydride
  • Solvent Exchange and Crystallization:

    • Transfer the filtrate containing the alane-etherate complex to a clean, dry flask.

    • Slowly add anhydrous toluene to the solution while stirring. The addition of a less polar solvent will decrease the solubility of the alane and induce crystallization.

    • Control of the rate of toluene addition and the temperature is crucial for obtaining the desired α-polymorph of AlH₃.

  • Isolation and Drying:

    • Once crystallization is complete, filter the solid product under an inert atmosphere.

    • Wash the crystals with a small amount of anhydrous toluene or pentane to remove any residual soluble impurities.

    • Dry the solid α-aluminum trihydride under vacuum to remove any remaining solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_crystallization Crystallization LiAlH4 LiAlH₄ in This compound ReactionVessel Reaction at 0°C LiAlH4->ReactionVessel AlCl3 AlCl₃ in This compound AlCl3->ReactionVessel Filtration1 Filtration (Remove LiCl) ReactionVessel->Filtration1 Filtrate AlH₃-Etherate Solution Filtration1->Filtrate CrystallizationVessel Add Toluene Filtrate->CrystallizationVessel Filtration2 Filtration CrystallizationVessel->Filtration2 Drying Vacuum Drying Filtration2->Drying Product α-Aluminum Trihydride Drying->Product

Caption: Experimental workflow for the synthesis of aluminum trihydride.

Logical Relationship of the Schlesinger Reaction

schlesinger_reaction Reactants Reactants: - Lithium Aluminum Hydride (LiAlH₄) - Aluminum Chloride (AlCl₃) - this compound (Solvent) Intermediate Intermediate: Soluble AlH₃-Etherate Complex Reactants->Intermediate Reaction Byproduct Byproduct: Lithium Chloride (LiCl) Precipitate Reactants->Byproduct Precipitation Product Final Product: α-Aluminum Trihydride (α-AlH₃) Intermediate->Product Crystallization

Caption: Logical relationship of the Schlesinger reaction for alane synthesis.

References

Application Notes and Protocols: The Role of 1-Methoxypropane as a Chemical Intermediate Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methoxypropane, a versatile chemical intermediate. This document details its utility as a building block in organic synthesis, particularly in the preparation of valuable alkylating agents. Included are its physicochemical properties, key applications with a focus on ether cleavage, detailed experimental protocols, and visual diagrams of reaction pathways and synthetic workflows.

Introduction to this compound

This compound, also known as methyl propyl ether, is a simple aliphatic ether with the chemical formula C₄H₁₀O.[1] While historically used as a general anesthetic under the names Metopryl and Neothyl, its high flammability has led to its replacement by modern halogenated ethers in clinical practice.[2] Today, its primary value in a laboratory and industrial setting lies in its role as a solvent and, more importantly, as a chemical intermediate for the synthesis of other molecules.[3] Its utility as a building block stems from the reactivity of the ether linkage, which can be selectively cleaved to generate valuable propyl and methyl synthons.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₀O[3]
Molecular Weight 74.12 g/mol [3]
CAS Number 557-17-5[3]
Appearance Colorless, volatile liquid[2]
Odor Ether-like[2]
Density 0.712 g/mL at 25 °C[4]
Boiling Point 38.8 °C[2]
Solubility in Water Low[3]
Refractive Index n20/D 1.357[4]

Applications in Organic Synthesis

The primary application of this compound as a chemical building block is through the cleavage of its ether bond. This reaction transforms a relatively inert ether into more reactive functional groups, namely alkyl iodides and alcohols.

Ether Cleavage with Hydroiodic Acid

The reaction of this compound with strong acids, particularly hydroiodic acid (HI), is a cornerstone of its synthetic utility. This reaction proceeds via a nucleophilic substitution mechanism to yield methyl iodide and 1-propanol.[4] If an excess of HI is used, the initially formed 1-propanol can be further converted to 1-iodopropane.[4]

The cleavage of the C-O bond in methyl propyl ether with HI follows an S(_N)2 mechanism. The iodide ion, being a good nucleophile, will attack the less sterically hindered carbon atom. In the case of this compound, the methyl group is less sterically hindered than the propyl group, leading to the preferential formation of methyl iodide and 1-propanol.

This reaction is particularly useful as both methyl iodide and 1-iodopropane are valuable alkylating agents in organic synthesis, enabling the introduction of methyl and propyl groups into a wide range of molecules.

A diagram illustrating the S(_N)2 mechanism for the cleavage of this compound with HI is provided below.

Figure 1. SN2 Mechanism of this compound Cleavage with HI.

Experimental Protocols

Protocol for the Cleavage of this compound with Hydroiodic Acid

This protocol describes the preparation of methyl iodide and 1-iodopropane from this compound.

Materials:

  • This compound (99% purity)

  • Hydroiodic acid (57% in water)

  • Anhydrous sodium sulfite

  • Anhydrous calcium chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (37.1 g, 0.5 mol).

  • Addition of HI: Carefully add hydroiodic acid (57%, 114 mL, 1.0 mol, 2 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and 50 mL of a 10% aqueous solution of sodium sulfite (to remove any dissolved iodine).

    • Dry the organic layer over anhydrous calcium chloride.

  • Isolation of Products:

    • Filter the drying agent.

    • The resulting solution contains a mixture of methyl iodide and 1-iodopropane.

    • Fractional distillation can be employed to separate the two products. Methyl iodide has a boiling point of 42.4 °C, and 1-iodopropane has a boiling point of 102 °C.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compound74.1237.10.51
Hydroiodic Acid (HI)127.91~114~1.02
Product Theoretical Yield (g) Expected Boiling Point (°C)
Methyl Iodide70.9742.4
1-Iodopropane84.99102

Note: The actual yield will depend on the efficiency of the reaction and purification steps. This protocol is based on general procedures for ether cleavage and should be performed with appropriate safety precautions in a well-ventilated fume hood.

This compound as a Building Block in Multi-Step Synthesis

The products derived from the cleavage of this compound, namely methyl iodide and 1-iodopropane, are versatile intermediates in drug development and fine chemical synthesis. For instance, 1-iodopropane can be used in Williamson ether synthesis to introduce a propyl group into a molecule.[5] An example is the synthesis of propyl p-tolyl ether. Furthermore, 1-iodopropane is a precursor for the synthesis of more complex pharmaceutical ingredients like Latanoprost, which is used to treat glaucoma.[6]

The following diagram illustrates a logical workflow from this compound to a more complex ether, highlighting its role as a precursor to a key alkylating agent.

synthetic_workflow methoxypropane This compound cleavage Ether Cleavage (HI) methoxypropane->cleavage iodopropane 1-Iodopropane cleavage->iodopropane williamson Williamson Ether Synthesis iodopropane->williamson final_product Propyl p-Tolyl Ether williamson->final_product pcresol p-Cresol pcresol->williamson

Figure 2. Synthetic Workflow from this compound.

Conclusion

While this compound itself is a simple and relatively inert molecule, its true value as a chemical intermediate is realized through its cleavage into more reactive building blocks. The generation of methyl iodide and 1-iodopropane provides researchers and drug development professionals with versatile reagents for the introduction of methyl and propyl moieties into complex target molecules. The protocols and workflows detailed in these notes serve as a guide for harnessing the synthetic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Peroxide Management in 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxypropane. The focus is on the safe detection and effective removal of potentially hazardous peroxides that can form in this ether over time.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to test this compound for peroxides?

A1: this compound, like other ethers, can react with atmospheric oxygen to form peroxides.[1][2] These peroxide impurities are often unstable and can decompose violently, especially when concentrated by distillation or evaporation, posing a significant explosion hazard.[2][3] Therefore, routine testing for peroxides is a critical safety measure before using this solvent, particularly in procedures involving heating.

Q2: How often should I test my this compound for peroxides?

A2: It is recommended to test opened containers of this compound for peroxides at least every 6 months.[4] Unopened containers should be tested before their expiration date.[4] Always test for peroxides before any distillation or evaporation procedure, regardless of the last test date.[3]

Q3: What are the signs of high peroxide concentration in this compound?

A3: Visual inspection can sometimes indicate the presence of dangerous levels of peroxides. Be cautious if you observe the formation of crystals, a viscous liquid, or a cloudy appearance in the solvent.[1] If any of these signs are present, do not attempt to open or move the container and consult your institution's environmental health and safety (EHS) office immediately.

Q4: What are the acceptable limits for peroxide concentration in this compound for laboratory use?

A4: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines for ethers:[5]

Peroxide Concentration (ppm)Hazard Level and Recommended Action
< 3 ppmReasonably safe for most laboratory procedures.
3 - 30 ppmModerate hazard. Avoid concentrating the solvent. Disposal is recommended if the ether is not to be used immediately.
> 30 ppmUnacceptable and poses a serious hazard. The solvent must be treated to remove peroxides or disposed of as hazardous waste.
Visible Crystals Extremely Hazardous. Do not handle. Contact your EHS office for emergency disposal.

Troubleshooting Guides

Issue: Positive Peroxide Test Result

If you have tested your this compound and found a positive result for peroxides, follow this guide to safely address the issue.

Logical workflow for addressing a positive peroxide test.
Issue: Selecting a Peroxide Removal Method

Two primary methods are recommended for removing peroxides from this compound: treatment with activated alumina or a ferrous sulfate solution. The choice of method may depend on the scale of the purification and the desired final purity of the solvent.

Removal_Method_Selection cluster_methods Peroxide Removal Methods cluster_outcome Outcome start Peroxide-Contaminated This compound alumina Activated Alumina Method (Column Chromatography) start->alumina Effective for water-insoluble solvents ferrous Ferrous Sulfate Method (Liquid-Liquid Extraction) start->ferrous Suitable for water-insoluble solvents purified_solvent Purified this compound (< 3 ppm Peroxides) alumina->purified_solvent ferrous->purified_solvent

Decision diagram for selecting a peroxide removal method.

Experimental Protocols

Peroxide Detection Methods

1. Commercial Peroxide Test Strips

This method provides a semi-quantitative measurement of peroxide concentration.

  • Procedure:

    • Immerse the test strip into the this compound sample for approximately 1 second.[6]

    • Remove the strip and allow the solvent to evaporate.[6]

    • For some test strips, it may be necessary to breathe on the reaction zone or briefly immerse it in distilled water to initiate the color change.[6]

    • Compare the color of the test strip to the color scale provided by the manufacturer to determine the approximate peroxide concentration in ppm.[6]

2. Potassium Iodide (KI) Test

This is a qualitative or semi-quantitative wet chemical test.

  • Procedure:

    • In a clean, dry test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[4]

    • Add a few drops of a freshly prepared 5% potassium iodide solution and shake the mixture.[4]

    • Observe the color change:[7]

      • Pale Yellow: Indicates a low concentration of peroxides.

      • Bright Yellow to Brown: Indicates a high and potentially hazardous concentration of peroxides.

Peroxide Removal Methods

1. Activated Alumina Column Chromatography

This method is effective for removing peroxides by passing the solvent through a column of activated alumina.[5]

  • Materials:

    • Glass chromatography column with a stopcock

    • Glass wool or cotton plug

    • Activated alumina (basic or neutral, activity I)

    • Peroxide-contaminated this compound

    • Clean, dry collection flask

  • Procedure:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Prepare a slurry of activated alumina in a small amount of peroxide-free this compound and pour it into the column.

    • Allow the alumina to settle, ensuring an evenly packed column without air bubbles. A general guideline is to use approximately 100g of alumina for every 100mL of solvent to be purified.[5]

    • Drain the excess solvent until the level is just above the top of the alumina bed.

    • Carefully add the peroxide-contaminated this compound to the top of the column.

    • Open the stopcock and collect the purified solvent in the collection flask.

    • After purification, test the collected this compound for the absence of peroxides using one of the detection methods described above.

    • Important: The alumina column will retain the peroxides and should be handled as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate to decompose the peroxides before disposal.[5]

2. Ferrous Sulfate Treatment

This method involves the chemical reduction of peroxides using a ferrous sulfate solution.

  • Materials:

    • Separatory funnel

    • Peroxide-contaminated this compound

    • Freshly prepared ferrous sulfate solution

    • Distilled water

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

    • Clean, dry storage bottle

  • Procedure for Preparing Ferrous Sulfate Solution:

    • Dissolve 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.[8]

  • Peroxide Removal Procedure:

    • Place the peroxide-contaminated this compound in a separatory funnel.

    • Add an equal volume of the freshly prepared ferrous sulfate solution.[3]

    • Gently shake the separatory funnel, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing with the ferrous sulfate solution until the this compound tests negative for peroxides.

    • Wash the treated this compound with distilled water to remove any residual acid and salts.

    • Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Decant or filter the dry this compound into a clean, dry, and properly labeled storage bottle. It is advisable to add a stabilizer, such as butylated hydroxytoluene (BHT), to inhibit future peroxide formation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and performing these procedures.[9]

  • Work in a well-ventilated area, preferably within a fume hood.[1]

  • Never handle a container of a peroxidizable chemical that has visible crystals, as this indicates a high risk of explosion. Contact your EHS office immediately.[9]

  • When distilling ethers, never distill to dryness, as this can concentrate peroxides to dangerous levels. Always leave at least 10-20% of the liquid in the distillation flask.[3]

  • Properly label all containers of this compound with the date received and the date opened.[4]

References

Technical Support Center: Optimizing Reaction Conditions with 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions when using 1-methoxypropane as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for my reaction?

A1: this compound, also known as methyl propyl ether, is a colorless, highly flammable liquid with a low boiling point and a distinct ether-like odor.[1][2] Its key properties are summarized in the table below, which are crucial for reaction setup and optimization. The low boiling point, for instance, makes it suitable for reactions requiring mild conditions and easy solvent removal, but challenging for reactions needing higher temperatures.

Q2: Is this compound a good substitute for other ethereal solvents like diethyl ether or THF?

A2: this compound can be a suitable substitute in many cases, particularly where a lower boiling point is desired. Like other ethers, it is relatively inert and can solvate organometallic reagents.[1] However, its solvating power might differ from THF, potentially affecting reaction rates and yields. It is less polar than THF, which could be advantageous or disadvantageous depending on the specific reaction. For instance, in Suzuki-Miyaura couplings, other ethers like cyclopentyl methyl ether (CPME) and methyl tert-butyl ether (MTBE) have been shown to be effective "green" alternatives to THF, suggesting this compound could also be viable.[3]

Q3: What are the primary safety concerns when working with this compound?

A3: The main safety concerns are its high flammability and the potential for peroxide formation.[1][4] It has a very low flash point, meaning it can ignite easily at room temperature.[5] Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[1][6] Therefore, it is crucial to store it in a cool, dark, and well-ventilated area, and to test for peroxides regularly, especially before distillation.[6][7]

Q4: How can I test for and remove peroxides from this compound?

A4: Peroxide test strips are commercially available and provide a quick indication of peroxide levels.[8] A common qualitative test involves adding a potassium iodide solution in acetic acid to the solvent; a yellow to brown color indicates the presence of peroxides.[8] Peroxides can be removed by passing the solvent through a column of activated alumina or by treatment with a ferrous sulfate solution.[9] Always test for peroxides after treatment to ensure their complete removal.

Q5: My reaction in this compound is sluggish. What can I do?

A5: A sluggish reaction could be due to several factors related to the solvent's properties. The low boiling point (38.8 °C) limits the reaction temperature.[2] If higher temperatures are required, this compound may not be the optimal choice. Additionally, the solubility of your reagents in this compound might be lower compared to more polar ethers like THF, leading to a slower reaction rate. Consider using a co-solvent to increase solubility or switching to a higher-boiling point ether if the reaction requires more energy input.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reactions
Possible Cause Troubleshooting Steps
Incomplete formation of the Grignard reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Traces of water will quench the Grignard reagent.[10] Activate the magnesium turnings with a small crystal of iodine or by gentle heating.
Low reaction temperature The low boiling point of this compound limits the reaction temperature. While this is often sufficient, some less reactive halides may require a higher boiling solvent like THF.
Side reactions (e.g., Wurtz coupling) Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture, minimizing dimerization.
Poor solubility of the Grignard reagent While ethers are generally good solvents for Grignard reagents, solubility can vary. If the reagent appears to be precipitating, consider adding a co-solvent like toluene, while being mindful of potential changes in reactivity.
Issue 2: Inconsistent Results in Lithiation Reactions
Possible Cause Troubleshooting Steps
Reaction with the solvent Organolithium reagents are highly reactive and can react with ethereal solvents, especially at elevated temperatures.[11] It is crucial to perform lithiation reactions at low temperatures (e.g., -78 °C) when using this compound.
Moisture in the solvent or on glassware Similar to Grignard reactions, organolithium reagents are extremely sensitive to moisture. Ensure the solvent is anhydrous and all glassware is flame-dried under an inert atmosphere.
Inaccurate titration of the organolithium reagent The concentration of commercially available organolithium reagents can vary. Titrate the reagent before use to ensure accurate stoichiometry.
Issue 3: Poor Conversion in Williamson Ether Synthesis
Possible Cause Troubleshooting Steps
Insufficient deprotonation of the alcohol Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the alcohol to the more nucleophilic alkoxide.
Side reaction (E2 elimination) This is more likely with secondary and tertiary alkyl halides.[12][13][14] If possible, use a primary alkyl halide and a less hindered alkoxide. Running the reaction at a lower temperature can also favor the SN2 pathway over elimination.
Low reaction temperature The SN2 reaction rate is temperature-dependent. The low boiling point of this compound may result in a slow reaction. If the reaction is not proceeding at a reasonable rate at reflux, a higher-boiling aprotic solvent may be necessary.
Issue 4: Catalyst Deactivation or Low Activity in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Poor solubility of reagents or catalyst This compound is less polar than commonly used solvents like THF or dioxane. This can affect the solubility of the palladium catalyst, base, and boronic acid. A co-solvent or a different solvent system may be required.[3][15]
Presence of peroxides in the solvent Peroxides can oxidize the palladium(0) catalyst, leading to deactivation. Always use peroxide-free solvent.
Inadequate base The choice and solubility of the base are critical. Ensure the base is sufficiently strong and has some solubility in the reaction medium. An aqueous solution of the base is often used in a biphasic system.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀O[1]
Molecular Weight74.12 g/mol [1]
Boiling Point38.8 °C[2]
Density~0.712 - 0.736 g/mL at 25 °C[2]
Flash Point< -20 °C[2]
Solubility in Water30.5 g/L[2]

Table 2: Comparison of Ethereal Solvents in a Model Suzuki-Miyaura Coupling

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
Tetrahydrofuran (THF)7.566>90
2-Methyltetrahydrofuran (2-MeTHF)6.280>90
Cyclopentyl methyl ether (CPME)-106>90
Diethyl ether4.335Variable, often lower
This compound ~4.5 (estimated) 38.8 Expected to be moderate to good, but may require optimization

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction using this compound

  • Preparation: Flame-dry all glassware (three-neck flask, condenser, dropping funnel) and allow to cool under a stream of dry nitrogen or argon.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine. Gently warm the flask with a heat gun until iodine vapors are observed, then cool to room temperature.

  • Reaction Setup: Add anhydrous this compound to the flask to cover the magnesium.

  • Initiation: In the dropping funnel, add a solution of the alkyl halide (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium suspension. Initiation is indicated by bubbling and a gentle exotherm.

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Subsequent Reaction: The resulting Grignard reagent is ready for reaction with an electrophile.

Protocol 2: Peroxide Test and Removal

  • Peroxide Test (Qualitative): In a fume hood, add ~1 mL of this compound to a test tube. Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

  • Peroxide Removal (Activated Alumina): Pack a chromatography column with activated alumina. Pass the this compound through the column.

  • Verification: Retest the solvent for the presence of peroxides. Repeat the purification if necessary.

  • Stabilization: For storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a concentration of ~0.01%.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_solvent Check Solvent for Peroxides setup Assemble Apparatus under Inert Atmosphere prep_solvent->setup addition Slow Addition of Reagents monitoring Monitor Reaction (TLC, GC, etc.) quench Quench Reaction monitoring->quench extract Extraction purify Purification (e.g., Chromatography) final_product final_product purify->final_product Isolate Final Product

Caption: General experimental workflow for reactions in this compound.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_solvent Solvent Issues start Low Reaction Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_solvent Evaluate Solvent Quality start->check_solvent temp Temperature Too Low? check_conditions->temp time Reaction Time Sufficient? check_conditions->time conc Concentration Optimal? check_conditions->conc peroxides Peroxides Present? check_solvent->peroxides anhydrous Solvent Anhydrous? check_solvent->anhydrous solubility Reagents Soluble? check_solvent->solubility optimize_temp optimize_temp temp->optimize_temp Increase Temperature (if possible) or change solvent remove_peroxides remove_peroxides peroxides->remove_peroxides Remove Peroxides dry_solvent dry_solvent anhydrous->dry_solvent Dry Solvent add_cosolvent add_cosolvent solubility->add_cosolvent Add Co-solvent

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Minimizing elimination side reactions in 1-methoxypropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-methoxypropane via the Williamson ether synthesis. It focuses on minimizing the primary side reaction, E2 elimination, and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a methyl halide (like methyl iodide) or dimethyl sulfate by a propoxide ion.[1] The propoxide is typically formed in situ by deprotonating 1-propanol with a strong base.

Q2: What is the main side reaction to be concerned about during the synthesis of this compound?

The primary competing reaction is the E2 (bimolecular elimination) reaction, which leads to the formation of propene gas as a byproduct.[1][2] This occurs when the propoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group on the propyl halide (if that were used as the electrophile). To favor the desired ether formation, it is crucial to select reactants that minimize this elimination pathway.

Q3: How do I choose the best reactants for the Williamson ether synthesis of this compound to minimize side reactions?

To minimize the E2 elimination side reaction, you should always choose the less sterically hindered alkyl halide.[3] For the synthesis of this compound, the two possible combinations of reactants are:

  • Sodium propoxide and a methyl halide (e.g., methyl iodide).

  • Sodium methoxide and a propyl halide (e.g., 1-bromopropane).

The first option is strongly preferred. Methyl halides are highly reactive towards SN2 reactions and cannot undergo elimination.[1] Using a primary alkyl halide like 1-bromopropane is acceptable, but there is a greater chance of elimination compared to using a methyl halide.[1]

Q4: What are other potential side reactions or sources of impurities?

Besides E2 elimination, other issues can arise:

  • Incomplete reaction: Leaving unreacted 1-propanol or methyl halide in the product mixture.

  • Hydrolysis: If water is present in the reaction, it can lead to the hydrolysis of the alkyl halide to form methanol or the propoxide to revert to 1-propanol.

  • Dialkyl ether formation: If the reaction conditions are not carefully controlled, self-condensation of the alcohol can occur, although this is less common in the Williamson synthesis compared to acid-catalyzed dehydration.

  • Impurities in starting materials: The purity of the initial 1-propanol, methylating agent, and solvent is crucial. Contaminants can lead to unexpected byproducts.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound 1. Incomplete deprotonation of 1-propanol. 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the propoxide.[1][5] 2. Use a fresh, high-purity methylating agent (e.g., methyl iodide or dimethyl sulfate). 3. While lower temperatures are generally favored to minimize elimination, the reaction may need gentle heating to proceed at a reasonable rate.[6] 4. Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
Significant formation of propene gas (E2 elimination product) 1. Using a propyl halide instead of a methyl halide. 2. High reaction temperature. 3. Use of a sterically hindered or very strong base.1. The ideal set of reactants is sodium propoxide and a methyl halide.[1][3] 2. Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at higher temperatures.[2][7] 3. While a strong base is needed to form the alkoxide, using an excessively strong or bulky base can favor elimination.
Presence of unreacted 1-propanol in the final product 1. Incomplete deprotonation. 2. Insufficient amount of the methylating agent.1. Ensure at least one full equivalent of a strong base is used. 2. Use a slight excess (e.g., 1.1 equivalents) of the methylating agent.
Presence of methanol in the final product Hydrolysis of the methylating agent by moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Broad peak for -OH in the IR spectrum of the purified product Incomplete removal of unreacted 1-propanol or water during workup.Ensure efficient extraction and use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of this compound and the formation of the propene byproduct. This data is based on established principles of SN2 vs. E2 competition and is intended to demonstrate trends rather than represent specific experimental outcomes.

Table 1: Effect of Alkyl Halide Choice on Product Distribution

AlkoxideAlkyl HalidePredominant ReactionThis compound (Illustrative Yield)Propene (Illustrative Yield)
Sodium PropoxideMethyl IodideSN2 >95%<5%
Sodium Methoxide1-BromopropaneSN2 and E270-80%20-30%
Sodium Methoxide2-BromopropaneE2 and SN220-30%70-80%

Table 2: Effect of Temperature on the Reaction of Sodium Propoxide with 1-Bromopropane

Temperature (°C)This compound (Illustrative Yield)Propene (Illustrative Yield)
2585%15%
5075%25%
7560%40%

Table 3: Effect of Solvent on the Reaction of Sodium Propoxide with Methyl Iodide

SolventDielectric ConstantSolvent TypeRelative Reaction Rate (Illustrative)
Hexane1.9Nonpolar1
Diethyl Ether4.3Weakly Polar10
Tetrahydrofuran (THF)7.6Polar Aprotic200
Dimethylformamide (DMF)37Polar Aprotic2000

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Propanol and Methyl Iodide

This protocol describes the synthesis of this compound using sodium hydride to generate the propoxide, followed by reaction with methyl iodide.

Materials:

  • 1-Propanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous THF to a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 2.4 g (0.1 mol) of sodium hydride (60% dispersion) to the flask.

    • Slowly add 6.0 g (0.1 mol) of anhydrous 1-propanol dropwise to the suspension at 0 °C (ice bath).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • SN2 Reaction:

    • Cool the resulting sodium propoxide solution back to 0 °C.

    • Slowly add 14.2 g (0.1 mol) of methyl iodide dropwise.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if the reaction is slow, but this may increase the chance of side reactions if a primary halide other than methyl is used.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride until no more gas evolves.

    • Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

    • Wash the organic layer with 20 mL of water and then 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

    • The crude this compound can be purified by fractional distillation, collecting the fraction boiling at 39-40 °C.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Elimination 1-Propanol 1-Propanol Sodium_Propoxide Sodium_Propoxide 1-Propanol->Sodium_Propoxide + NaH This compound This compound Sodium_Propoxide->this compound Methyl_Iodide Methyl_Iodide Methyl_Iodide->this compound Sodium_Methoxide Sodium_Methoxide Propene Propene Sodium_Methoxide->Propene 1-Bromopropane 1-Bromopropane 1-Bromopropane->Propene

Caption: SN2 vs. E2 pathways in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of this compound Check_Reactants Check Purity and Stoichiometry of Reactants Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reactants->Check_Conditions Analyze_Byproducts Analyze for Byproducts (GC-MS, NMR) Check_Conditions->Analyze_Byproducts Propene_Detected Propene Detected? Analyze_Byproducts->Propene_Detected Optimize_SN2 Optimize for SN2: - Lower Temperature - Use Methyl Halide Propene_Detected->Optimize_SN2 Yes No_Reaction Starting Material Unchanged? Propene_Detected->No_Reaction No End Improved Yield Optimize_SN2->End Incomplete_Deprotonation Incomplete Deprotonation? - Use Stronger Base (NaH) - Ensure Anhydrous Conditions No_Reaction->Incomplete_Deprotonation Yes Other_Byproducts Other Byproducts Detected No_Reaction->Other_Byproducts No Incomplete_Deprotonation->End Purification_Issue Review Purification Protocol Other_Byproducts->Purification_Issue Purification_Issue->End

Caption: Troubleshooting workflow for low yield.

References

Safe handling and storage procedures for 1-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methoxypropane

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe handling and storage of this compound in a research and development environment.

I. Quantitative Data Summary

For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 557-17-5
Molecular Formula C₄H₁₀O[1]
Molecular Weight 74.12 g/mol [1]
Appearance Colorless, volatile liquid[1]
Odor Ether-like[1]
Density 0.712 g/mL at 25 °C
Boiling Point 39 °C[1]
Flash Point < -18 °C to ≤ -32 °C[1]
Flammability Highly flammable liquid and vapor (Category 1)[2]
Vapor Density Heavier than air[1][3]

II. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: I smell an ether-like odor in the laboratory, even when the container of this compound is closed.

  • Possible Cause:

    • A small leak from the container seal or cap.

    • Vapors escaping from nearby experimental setups.

    • Contaminated personal protective equipment (PPE) or lab surfaces.

  • Troubleshooting Steps:

    • Ensure adequate ventilation: Immediately verify that the laboratory's ventilation system is operational. Work in a well-ventilated area, such as a fume hood.[2][4]

    • Check the container: Carefully inspect the container for any signs of damage or leakage. Ensure the cap is tightly sealed.[2][4]

    • Inspect your experiment: If this compound is in use, check all connections and glassware for leaks.

    • Decontaminate: Wipe down any potentially contaminated surfaces with a suitable cleaning agent. Check gloves and other PPE for contamination.

    • Monitor the atmosphere: If the odor persists, use appropriate monitoring equipment to check for airborne concentrations of the vapor.

Issue 2: I need to transfer this compound from a large container to a smaller one, and I'm concerned about static electricity.

  • Possible Cause: The act of pouring or transferring flammable liquids can generate static electricity, which can ignite the vapors.[5]

  • Preventative Measures:

    • Grounding and Bonding: Always ground and bond the container and receiving equipment before and during the transfer.[2][5][6] This provides a path for the static charge to dissipate safely.

    • Use of Appropriate Equipment: Utilize non-sparking tools and explosion-proof electrical equipment in the vicinity of the transfer.[2][5][6]

    • Controlled Pouring: Pour the liquid slowly and minimize splashing to reduce the generation of static charge.

    • Inert Atmosphere: For highly sensitive experiments, consider performing the transfer under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: A small amount of this compound has spilled on the lab bench.

  • Immediate Actions:

    • Alert Personnel: Inform others in the immediate area of the spill.

    • Eliminate Ignition Sources: Immediately remove all sources of ignition, including open flames, sparks, and hot surfaces.[3][4]

    • Ventilate the Area: Increase ventilation to the area to disperse the flammable vapors.[2]

  • Cleanup Procedure:

    • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, a vapor respirator may be necessary.[5]

    • Contain the Spill: Use a non-flammable absorbent material such as vermiculite, sand, or earth to cover the spill.[2][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4][5]

    • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its high flammability. It is a Category 1 flammable liquid, meaning it has a very low flash point and can be easily ignited at room temperature.[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[3][7] It may also cause skin and eye irritation.[2] Inhalation of high concentrations can lead to drowsiness, dizziness, and narcotic effects.[4][8]

Q2: What are the correct storage conditions for this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][9] It should be stored away from heat, sparks, open flames, and other ignition sources.[2][4][6] It is also crucial to store it separately from incompatible materials, particularly strong oxidizing agents.[1][4][9] The storage area should be an approved flammable liquid storage area, and containers should be protected from physical damage.[4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or long-sleeved clothing. An apron may be necessary for larger quantities.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a vapor respirator may be required.[5]

Q4: What should I do in case of accidental contact with this compound?

A4:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Q5: Can this compound form explosive peroxides?

A5: Yes, like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially over time.[1] It is advisable to date containers upon receipt and upon opening.[4] If the liquid appears viscous or contains crystals, it should be handled with extreme caution as this may indicate peroxide formation.

IV. Experimental Workflow & Safety Logic

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment CheckSDS Review Safety Data Sheet (SDS) RiskAssessment->CheckSDS DonPPE Wear Appropriate PPE CheckSDS->DonPPE PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Grounding Ground & Bond Equipment PrepareWorkArea->Grounding Transfer Transfer using Non-Sparking Tools Grounding->Transfer Experiment Conduct Experiment Transfer->Experiment Store Store in Tightly Closed Container Experiment->Store After Use Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Fire Fire Occurs Experiment->Fire StorageLocation Cool, Dry, Ventilated Area Store->StorageLocation Segregate Segregate from Incompatibles StorageLocation->Segregate SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid FireResponse Use Appropriate Extinguisher Fire->FireResponse

Caption: Logical workflow for safe this compound handling.

References

Technical Support Center: Safe Handling of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for laboratory personnel working with 1-methoxypropane. Its high flammability and potential for peroxide formation necessitate strict adherence to safety protocols to mitigate risks.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause(s) Solution(s)
Strong ether-like odor in the lab. - Improperly sealed container.- Small spill.- Inadequate ventilation.- Immediately ensure your container of this compound is tightly sealed.[1][2]- Check your work area for any visible spills. Clean up small spills using a chemical spill kit with a non-flammable absorbent material like sand.[2]- Ensure you are working in a properly functioning chemical fume hood.[3][4][5]
Visible crystals or solid formation in the this compound container. - Peroxide formation due to prolonged storage or exposure to air and light.[3][6]- DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. [3]- Peroxide crystals can be shock-sensitive and may explode.[7][8]- Immediately contact your institution's Environmental Health & Safety (EHS) office for proper disposal.
Static discharge observed when dispensing. - Lack of proper grounding and bonding.- Stop the procedure immediately.- Ensure that both the primary container and the receiving vessel are properly grounded and bonded to prevent the buildup of static electricity.[1][9][10]
Fire involving this compound. - Presence of an ignition source (spark, hot surface, open flame) near the liquid or its vapor.[1][4]- If it is safe to do so, use a Class B fire extinguisher (carbon dioxide or dry chemical).[2][3]- Evacuate the area and activate the fire alarm.- Never use water to extinguish an ether fire.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: The primary hazards are its extreme flammability and its tendency to form explosive peroxides upon storage and exposure to air.[6][10] It is a colorless, volatile liquid with a low flash point, and its vapors are heavier than air, which allows them to travel to an ignition source.[6][11]

Q2: How can I prevent peroxide formation in this compound?

A2: To prevent peroxide formation, store this compound in a cool, dark, and well-ventilated area in a tightly sealed, air-impermeable container.[2][7] It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon.[12] Purchase this compound in small quantities to avoid long-term storage, and clearly label containers with the date received and the date opened.[13]

Q3: How often should I test for peroxides?

A3: For ethers that can form explosive peroxides, it is recommended to test for peroxides before use, especially if the container has been open for an extended period (e.g., over a year) or if the age of the chemical is unknown.[7] Some guidelines suggest testing after 3 months for severe peroxide hazards.[14]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, you should wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or polyvinyl alcohol gloves are recommended).[3][4][15] All handling of open containers should be conducted in a certified chemical fume hood.[3][4]

Q5: How should I dispose of waste this compound?

A5: this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] Follow all local, state, and national regulations for hazardous waste disposal.[1][16] Do not pour it down the drain or mix it with municipal waste.[1][2]

Quantitative Data Summary

The following table summarizes the key flammability and physical properties of this compound.

PropertyValueCitation(s)
Chemical Formula C₄H₁₀O[6][17]
Molecular Weight 74.12 g/mol [6]
Boiling Point 38.8 - 39 °C[6][17][18]
Flash Point < -18 °C[6][17][18]
Explosive Limits in Air 1.9% - 11.8%[17][18]
Vapor Density Heavier than air[6][11]
Autoignition Temperature Not specified, but ethers as a class can have low autoignition temperatures (e.g., diethyl ether is 160°C).[3]

Experimental Protocols

Protocol 1: Safe Dispensing of this compound
  • Preparation :

    • Ensure the work area is free of ignition sources (hot plates, open flames, etc.).[15]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, including a properly labeled receiving vessel.

    • Don the appropriate PPE: safety goggles, flame-resistant lab coat, and nitrile or polyvinyl alcohol gloves.[3][4][15]

  • Grounding and Bonding :

    • Before dispensing, establish a secure electrical connection between the source container, the receiving container, and a common ground to dissipate static electricity.[1][9][10]

  • Dispensing :

    • Perform the entire dispensing operation within the chemical fume hood.[4]

    • Slowly pour the required amount of this compound into the receiving vessel, avoiding splashing.

    • Immediately and securely cap both containers after dispensing.[1]

  • Cleanup :

    • Wipe up any minor drips with a non-flammable absorbent material and dispose of it as hazardous waste.

    • Return the this compound container to its designated flammable storage cabinet.[2]

Protocol 2: Testing for Peroxides
  • Safety Precautions :

    • Visually inspect the container for any signs of crystallization, especially around the cap.[3] If crystals are present, do not proceed and contact EHS.[3]

    • Wear appropriate PPE, including safety goggles and gloves.

    • Conduct the test in a chemical fume hood.

  • Procedure (using peroxide test strips) :

    • Obtain commercially available peroxide test strips suitable for organic solvents.[14]

    • Open the this compound container and briefly dip the test strip into the liquid.

    • Remove the strip and allow the solvent to evaporate.

    • Moisten the test strip with a drop of deionized water.

    • Compare the color of the test strip to the color chart provided by the manufacturer to determine the peroxide concentration.[14]

  • Interpretation and Action :

    • If the peroxide concentration is above the acceptable limit set by your institution (e.g., >50 ppm), the solvent should be disposed of as hazardous waste.[19] Do not attempt to distill or concentrate the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup & Storage prep1 Clear Ignition Sources prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 disp1 Ground & Bond Containers prep3->disp1 disp2 Transfer in Fume Hood disp1->disp2 disp3 Securely Cap Containers disp2->disp3 clean1 Clean Minor Spills disp3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Store in Flammable Cabinet clean2->clean3

Caption: Workflow for Safely Dispensing this compound.

peroxide_logic start Inspect Container for Crystals crystals_present Crystals Present? start->crystals_present stop_procedure STOP! Contact EHS for Disposal crystals_present->stop_procedure Yes no_crystals No Crystals Visible crystals_present->no_crystals No test_peroxides Test for Peroxides no_crystals->test_peroxides peroxides_high Peroxides > Acceptable Limit? test_peroxides->peroxides_high dispose_waste Dispose as Hazardous Waste peroxides_high->dispose_waste Yes safe_to_use Safe to Use peroxides_high->safe_to_use No

Caption: Decision Logic for Handling Potentially Peroxidized Ethers.

References

Technical Support Center: Purification of Crude 1-methoxypropane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a clear, colorless, and flammable liquid. Key physical properties are summarized in the table below.

Q2: What are the common impurities in crude this compound?

A2: Crude this compound, especially when synthesized via the Williamson ether synthesis, may contain unreacted starting materials and side-products. The most common impurities include:

  • 1-Propanol or 2-Propanol: Unreacted alcohol.

  • Methyl Iodide or other methylating agents: Unreacted alkylating agent.

  • Water: Can be introduced during the work-up of the reaction.

  • Propene: From competing elimination reactions, though it is highly volatile and may be removed easily.

Q3: What is the boiling point of this compound and its common impurities?

A3: The boiling points of this compound and its potential impurities are crucial for a successful fractional distillation. These are listed in the data table below. The significant difference in boiling points between this compound and the unreacted alcohols allows for effective separation by fractional distillation.

Q4: Does this compound form azeotropes with water or other common impurities?

Q5: How can I tell if my distillation is proceeding correctly?

A5: A successful fractional distillation is characterized by a slow and steady rise in the vapor temperature up the column, followed by a stable temperature plateau at the boiling point of the first component being collected.[2] The distillation rate should be controlled to about 1-2 drops per second.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Boiling Point 38.8 °C[3]
Density 0.7356 g/cm³
Refractive Index (nD) 1.35837 (at 14.3 °C)
Molar Mass 74.12 g/mol
Solubility in Water 30.5 g/L

Table 2: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C)
This compound 38.8[3]
Methyl Iodide42.5[4][5]
2-Propanol82[6][7]
1-Propanol97-98[8]
Water100

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collecting. 1. Insufficient heating.2. Leak in the apparatus.3. Condenser water is too cold for a low-boiling liquid.1. Increase the heating mantle temperature gradually.2. Check all joints and connections for a tight seal. Ensure Keck clips are used where appropriate.[9]3. For very low-boiling compounds, consider using a less aggressive cooling medium or a higher-boiling coolant in the condenser.
Distillation is occurring too quickly. 1. Heating rate is too high.1. Reduce the temperature of the heating mantle to achieve a distillation rate of 1-2 drops per second.[2]
The temperature is fluctuating and not holding steady at a plateau. 1. Heating is uneven or too rapid.2. The fractionating column is not properly insulated.3. An azeotrope may be forming.1. Ensure the heating mantle is in good contact with the flask and provide steady heating. Use a stirring bar for even boiling.2. Wrap the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[2]3. If an azeotrope is suspected, further analytical techniques (e.g., GC-MS, NMR) may be needed to identify the composition of the distillate.
Poor separation of components (distillate is impure). 1. Distillation rate is too fast.2. The fractionating column is not efficient enough (too few theoretical plates).3. The column is flooded.1. Slow down the distillation to allow for proper vapor-liquid equilibrium to be established in the column.[2]2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).3. Reduce the heating rate to allow the excess condensed vapor (flooding) to drain back into the distilling flask.
The liquid in the distilling flask is bumping violently. 1. Lack of boiling chips or a malfunctioning stir bar.1. Ensure fresh boiling chips have been added or that the magnetic stir bar is spinning properly. Never add boiling chips to a hot liquid.

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

This protocol assumes the crude this compound has been washed and dried.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask (sized so the liquid fills it to about half to two-thirds full)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle with a stirrer

  • Lab jack

  • Clamps and stands

  • Tubing for condenser water

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. Use Keck clips to secure connections.[9]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

    • Place a pre-weighed receiving flask at the end of the condenser.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently. If using a stirrer, ensure it is spinning at a steady rate.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient and prevent heat loss.[2]

    • Adjust the heating rate so that the distillate is collected at a rate of 1-2 drops per second.

    • Record the temperature at which the first drop of distillate is collected. This will be close to the boiling point of the most volatile component.

    • Collect the first fraction (forerun) until the temperature begins to rise. This fraction may contain highly volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (around 38.8 °C), change to a new, pre-weighed receiving flask to collect the pure product.

    • Continue collecting the this compound fraction as long as the temperature remains stable.

    • If the temperature begins to rise again, it indicates that a higher-boiling impurity is starting to distill. Change to a third receiving flask to collect this fraction.

    • Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.

  • Analysis:

    • Weigh the collected fractions to determine the yield of purified this compound.

    • Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Measure the refractive index of the purified this compound and compare it to the literature value.

Mandatory Visualization

G Experimental Workflow for Fractional Distillation A 1. Assemble Apparatus - Add crude this compound and boiling chips to flask. - Connect fractionating column, distillation head, condenser, and receiving flask. B 2. Start Distillation - Turn on condenser water. - Begin gentle heating. - Insulate the column. A->B C 3. Collect Forerun - Collect initial distillate as temperature rises. - Discard or set aside for analysis. B->C D 4. Collect Pure Fraction - Change receiving flask as temperature stabilizes at ~38.8°C. - Maintain a steady distillation rate. C->D E 5. Collect Final Fraction - Change receiving flask if temperature rises significantly. D->E F 6. Stop Distillation - Turn off heat before the flask is dry. E->F G 7. Analyze Product - Weigh fractions. - Determine purity (GC, NMR). - Measure refractive index. F->G

Caption: Workflow for the fractional distillation of crude this compound.

G Troubleshooting Logic for Poor Separation A Poor Separation Observed? B Is Distillation Rate > 2 drops/sec? A->B C Is Column Insulated? B->C No F Reduce Heating Rate B->F Yes D Is Column Flooded? C->D Yes G Wrap Column with Insulation C->G No E Is a Stable Plateau Observed? D->E No H Reduce Heating to Allow Drainage D->H Yes I Potential Azeotrope. Analyze distillate. E->I No J Consider a More Efficient Column E->J Yes

Caption: Logical steps for troubleshooting poor separation in fractional distillation.

References

Troubleshooting low yields in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] The reaction typically proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide.[1][2][3][4]

Q2: Why is my reaction yield lower than expected?

Low yields in a Williamson ether synthesis can be attributed to several factors:

  • Side Reactions: The most common side reaction is the base-catalyzed E2 elimination of the alkylating agent, which forms an alkene instead of an ether.[1][5][6][7] This is especially prevalent with secondary and tertiary alkyl halides.[2][3][6]

  • Steric Hindrance: The reaction is sensitive to steric hindrance.[6][8] Tertiary alkyl halides and, to a lesser extent, secondary alkyl halides will favor elimination over substitution.[3][6][8]

  • Poor Nucleophile Generation: Incomplete deprotonation of the alcohol to form the alkoxide will result in a lower concentration of the active nucleophile.[6]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact the yield.[1][9] Protic or apolar solvents can slow the reaction rate.[1][5][7]

  • C-Alkylation: With phenoxide nucleophiles, alkylation can occur on the aromatic ring as a competing side reaction.[1][10][11]

Q3: How do I choose the right starting materials for an asymmetrical ether?

For synthesizing an asymmetrical ether, you have two potential combinations of an alkoxide and an alkyl halide. The preferred route almost always involves the less sterically hindered alkyl halide.[12] For example, to synthesize tert-butyl methyl ether, it is much more effective to use sodium tert-butoxide and methyl iodide rather than sodium methoxide and tert-butyl chloride.[13] The S(_N)2 reaction is more tolerant of steric bulk on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[6]

Q4: What are the best solvents for this reaction?

Polar aprotic solvents are generally the best choice as they can solvate the counter-ion of the alkoxide, leading to a more "naked" and reactive nucleophile.[13] Commonly used solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5][9][14] Protic solvents, such as water or ethanol, can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction.[1][5][7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem 1: Low or No Ether Product, Alkene Detected as a Major Byproduct
  • Likely Cause: The E2 elimination pathway is outcompeting the desired S(N)2 substitution. This is common when using secondary or tertiary alkyl halides.[3][6]

  • Solutions:

    • Substrate Selection: If possible, redesign your synthesis to use a primary alkyl halide.[3][7][8] Methyl and primary alkyl halides give the best results for the S(_N)2 reaction.[3]

    • Reaction Temperature: Higher temperatures can favor elimination.[1][7] Try running the reaction at a lower temperature for a longer duration.[13]

    • Base Selection: While a strong base is needed to form the alkoxide, a very hindered, non-nucleophilic base might slightly favor deprotonation for elimination. However, the choice of the alkyl halide is the more critical factor.

Problem 2: Reaction is Sluggish and Yield is Low, Even with a Primary Alkyl Halide
  • Likely Cause: Several factors could be contributing to a slow reaction rate and low conversion.

  • Solutions:

    • Base Strength: Ensure the alcohol is fully deprotonated. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than sodium hydroxide (NaOH) for generating the alkoxide.[3][6][13]

    • Leaving Group: The rate of the S(_N)2 reaction is dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl > F.[3] Consider using an alkyl iodide or a tosylate for a faster reaction.[6]

    • Solvent: As mentioned in the FAQ, switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[6][14]

    • Catalysis: If using a less reactive alkyl chloride, adding a catalytic amount of a soluble iodide salt (like NaI or KI) can accelerate the reaction through the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[1] Phase-transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, can also be used to increase the solubility and reactivity of the alkoxide.[1]

Problem 3: Starting Alcohol is Still Present in Large Amounts After the Reaction
  • Likely Cause: Incomplete formation of the alkoxide or insufficient reaction time.

  • Solutions:

    • Check Your Base: Ensure your base is not old or deactivated. Use a fresh, high-quality strong base like NaH.[3]

    • Stoichiometry: Use a slight excess of the base to ensure complete deprotonation of the alcohol.

    • Reaction Time and Temperature: Williamson ether syntheses can take from 1 to 8 hours at temperatures between 50-100 °C.[1][2][9] Ensure you are allowing enough time at an appropriate temperature for the reaction to go to completion.

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
Alkyl Halide TypePrimary Reaction PathwayTypical Product(s)Expected Ether Yield
MethylS(_N)2EtherHigh
Primary (1°)S(_N)2EtherGood to High[3][8]
Secondary (2°)S(_N)2 and E2 CompetitionMixture of Ether and AlkeneLow to Moderate[3]
Tertiary (3°)E2AlkeneVery Low to None[3][6]
Table 2: Common Reaction Conditions for Williamson Ether Synthesis
ParameterTypical Range/ValueNotes
Temperature 50 - 100 °CHigher temperatures can favor elimination side reactions.[1][2][9]
Reaction Time 1 - 8 hoursReaction progress should be monitored (e.g., by TLC).[1][2][9]
Base NaH, KH, NaOH, K₂CO₃NaH and KH are very effective for forming alkoxides.[3][10][13]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are preferred.[1][5][9]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.[7]

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[7]

  • Carefully add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for about 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Ether Formation: Slowly add the primary alkyl halide (1.0 equivalent) to the solution of the alkoxide.[7]

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction for completion using an appropriate technique (e.g., TLC, GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.[7]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[7]

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[7]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[7]

Example Protocol: Synthesis of 2-Butoxynaphthalene[15]
  • Add 150 mg of 2-naphthol to a 5 mL conical reaction vial with a spin vane.

  • Add 2.5 mL of ethanol and begin stirring.

  • Add 87 mg of crushed solid sodium hydroxide.

  • Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Cool the solution to at least 60 °C and add 0.15 mL of 1-bromobutane via syringe.

  • Reheat the reaction to reflux for 50 minutes.

  • After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the solid product.

  • Collect the solid product using a Hirsch funnel and vacuum filtration.

Visualizations

Troubleshooting_Workflow start Low Ether Yield Observed check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temp.) check_reactants->check_conditions Reactants OK failure Re-evaluate Strategy check_reactants->failure Impure/Incorrect Stoichiometry check_side_reactions 3. Investigate Side Reactions (E2 vs. SN2) check_conditions->check_side_reactions Conditions Seem Appropriate optimize_conditions Optimize Conditions: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Adjust Temperature check_conditions->optimize_conditions Conditions Suboptimal check_side_reactions->optimize_conditions SN2 is Slow redesign_synthesis Redesign Synthesis: - Use Primary Alkyl Halide - Better Leaving Group (I, OTs) check_side_reactions->redesign_synthesis Elimination (E2) is Major Pathway success Improved Yield optimize_conditions->success redesign_synthesis->success Reaction_Pathways cluster_reactants Reactants Alkoxide R-O⁻ (Nucleophile) SN2_TS [R-O···R'···X]⁻ SN2 Transition State Alkoxide->SN2_TS E2_TS E2 Transition State Alkoxide->E2_TS Acts as Base AlkylHalide R'-X (Electrophile) AlkylHalide->SN2_TS AlkylHalide->E2_TS Ether R-O-R' Ether Product SN2_TS->Ether Favored by 1° R'-X Alkene Alkene Product E2_TS->Alkene Favored by 2°/3° R'-X & High Temp.

References

Technical Support Center: Anhydrous Reactions in 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring anhydrous conditions when using 1-methoxypropane as a reaction solvent. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your work with moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for some reactions?

A1: Many organometallic reagents (like Grignard reagents) and strong bases are highly reactive towards water.[1][2] The presence of even trace amounts of moisture can quench these reagents, leading to side reactions, significantly reduced product yields, or complete reaction failure.[3][4] Ethers like this compound are aprotic, meaning they lack acidic protons, which makes them suitable solvents for these sensitive reagents, provided the ether is thoroughly dried.[5]

Q2: What are the key properties of this compound I should be aware of?

A2: this compound is a clear, colorless, and highly flammable liquid with a low boiling point.[6][7] Its ability to absorb moisture from the atmosphere necessitates careful handling and storage to maintain anhydrous conditions.[8] Key physical properties are summarized below.

Q3: Which drying agent is best for this compound?

A3: The choice of drying agent depends on the required level of dryness.

  • For routine applications: Activated 3Å or 4Å molecular sieves are highly effective, safe, and can reduce water content to the low ppm range.[9][10]

  • For pre-drying: Anhydrous calcium chloride or calcium sulfate can be used, though they are generally less efficient than molecular sieves.[11]

  • For extremely rigorous drying: Distillation from sodium metal with benzophenone indicator is a classic method for achieving an exceptionally anhydrous state in ethers.[3][12] This method is hazardous and requires significant expertise and safety precautions.

Q4: How can I tell if my this compound is truly anhydrous?

A4: There are several methods to verify solvent dryness:

  • Chemical Indicators: When using the sodium/benzophenone method, the formation of a persistent deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[3][8] If the solution is clear or yellow, water is still present.[3]

  • Karl Fischer Titration: This is the most accurate quantitative method for determining the water content in a solvent, capable of measuring ppm levels.

  • Visual Inspection of Solid Desiccants: When using a drying agent like anhydrous sodium sulfate, the solvent is likely dry when freshly added desiccant no longer clumps together and swirls freely as a fine powder.[13]

Q5: My moisture-sensitive reaction failed. What should I troubleshoot first?

A5: If a reaction fails unexpectedly, insufficient exclusion of water is a primary suspect.[4]

  • Solvent Quality: Ensure your this compound was dried correctly and handled exclusively under an inert atmosphere. Consider re-distilling or using a fresh batch dried over activated molecular sieves.[4]

  • Glassware Preparation: Verify that all glassware was rigorously dried, either in a high-temperature oven for several hours or by flame-drying under vacuum immediately before use.[14] Even unseen films of water on glass surfaces can ruin a reaction.[8][14]

  • Reagent Quality: Ensure all starting materials and reagents were purchased as anhydrous grade and stored properly in desiccators or under an inert atmosphere.

  • Reaction Setup: Check that your reaction setup is sealed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.[2][3]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₄H₁₀O[6][15]
Molar Mass74.12 g/mol [6][15]
Boiling Point38.8 °C (101.8 °F)[6][7]
Density~0.712 - 0.736 g/mL at 25 °C[6]
Flash Point< -20 °C (-4 °F)[6][7]
Solubility in Water30.5 g/L[6][7]

Table 2: Comparison of Common Drying Agents for Ethers

Drying AgentTypeCapacityEfficiencyComments
Molecular Sieves (3Å) NeutralModerateVery HighRecommended for achieving very low water levels (ppm).[9] Must be activated before use.[10]
Sodium/Benzophenone ReactiveHighExtremely HighProvides a visual indication of dryness (deep blue color).[3] Hazardous; requires distillation.
Calcium Hydride (CaH₂) ReactiveHighHighReacts with water to produce H₂ gas. Good for pre-drying.[16][17]
Calcium Chloride (CaCl₂) Acidic SaltModerateModerateEconomical choice for general-purpose drying.[16] May contain basic impurities.[11]
Calcium Sulfate (CaSO₄) Neutral SaltLowHigh (Fast)Acts quickly but has a low capacity for water.[11]
Sodium Sulfate (Na₂SO₄) Neutral SaltHighLowBest for preliminary drying of very wet solutions; inefficient for ethers alone.[11][13]
Calcium Oxide (CaO) BasicModerateModerateSuitable for drying neutral and basic compounds, including ethers.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This is the recommended method for safely achieving a high degree of dryness suitable for most applications.

  • Activation of Molecular Sieves: Place 3Å molecular sieves in a flask. Heat in a drying oven at >250 °C for at least 12 hours under vacuum. Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Preparation: To a freshly opened bottle or previously distilled this compound, add the activated molecular sieves (approx. 10-20% m/v, e.g., 50-100 g for 500 mL of solvent).[3]

  • Drying: Seal the container and wrap the seal with Parafilm. Allow the solvent to stand over the sieves for at least 24-48 hours.[8] For extremely low water content, a longer duration may be necessary.[9]

  • Dispensing: The anhydrous solvent can be used directly from the storage bottle by carefully decanting or transferring via a cannula under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under Anhydrous Conditions

  • Glassware Preparation: Clean all necessary glassware (reaction flask, condenser, dropping funnel, etc.). Dry the glassware in an oven at 125 °C for at least 24 hours.[3]

  • Assembly: Remove the hot glassware from the oven and assemble the apparatus immediately while flushing with a stream of dry inert gas (nitrogen or argon).[3] This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.

  • Inert Atmosphere: Once assembled and cooled, maintain a positive pressure of inert gas. This can be achieved using a gas bubbler or a balloon filled with the inert gas attached via a needle to a septum.

  • Reagent Transfer: Add the anhydrous this compound to the reaction flask via a dry syringe or cannula. Add solid reagents under a strong flow of inert gas. Liquid reagents should be added via a dry syringe through a rubber septum.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the entire reaction, including workup and product isolation if the products are also moisture-sensitive. Use drying tubes filled with a desiccant like calcium chloride on any openings (e.g., top of the condenser) to protect the reaction from atmospheric moisture.[14]

Visualizations

Drying_Method_Selection start Start: Need Anhydrous This compound q1 What level of dryness is required? start->q1 method1 Routine Dryness (Most Applications) q1->method1 Standard method2 Extreme Dryness (Highly Sensitive Reactions) q1->method2 Ultimate protocol1 Use activated 3Å Molecular Sieves method1->protocol1 protocol2 Distill from Sodium/Benzophenone method2->protocol2 end Proceed with Anhydrous Solvent protocol1->end safety Warning: Hazardous Procedure. Requires expert handling. protocol2->safety safety->end

Caption: Decision workflow for selecting a drying method.

Anhydrous_Reaction_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_reaction Execution Phase p1 1. Oven/Flame-Dry All Glassware p2 2. Prepare Anhydrous This compound p1->p2 p3 3. Ensure Reagents are Anhydrous p2->p3 s1 4. Assemble Hot Glassware Under Inert Gas (N₂/Ar) p3->s1 s2 5. Maintain Positive Inert Gas Pressure s1->s2 r1 6. Transfer Solvent & Reagents via Syringe/Cannula s2->r1 r2 7. Run Reaction Under Inert Atmosphere r1->r2 end Proceed to Workup r2->end Reaction Complete

Caption: Workflow for setting up an anhydrous reaction.

References

Technical Support Center: Grounding and Bonding for Methyl Propyl Ether Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper grounding and bonding procedures when handling methyl propyl ether to mitigate the risks of static electricity discharge, a potential ignition source for this highly flammable solvent.

Frequently Asked Questions (FAQs)

Q1: Why is grounding and bonding necessary when handling methyl propyl ether?

A1: Methyl propyl ether is a highly flammable liquid with a flash point below -20°C (-4°F).[1] The movement and pouring of such flammable liquids can generate static electricity.[2] If a sufficient electrical charge accumulates, a spark can occur. This spark can ignite the flammable vapors of methyl propyl ether, leading to a fire or explosion.[2] Grounding and bonding provide a safe path for this static charge to dissipate to the earth, preventing a dangerous buildup.[2][3]

Q2: What is the difference between grounding and bonding?

A2:

  • Bonding is the process of connecting two or more conductive objects, such as a dispensing container and a receiving container, with a conductor. This equalizes the electrical potential between the objects, preventing a static spark from jumping between them.[2][4][5]

  • Grounding is the process of connecting one or more bonded objects to the earth. This ensures that the entire system is at zero electrical potential, allowing any generated static charge to be safely dissipated.[2][5]

Q3: When are grounding and bonding required for methyl propyl ether?

A3: Grounding and bonding are required when transferring flammable liquids like methyl propyl ether from one container to another, especially when the volume is greater than 4 liters (approximately 1 gallon).[6] It is a crucial safety step for both metal and non-metal containers.[2][4]

Q4: What type of equipment is needed for grounding and bonding?

A4: You will need conductive wires or straps with strong clamps that can create a secure, metal-to-metal connection.[6] Braided wires are often recommended for their durability.[4] For non-conductive receiving containers (e.g., glass or plastic), a grounding rod or wire that can be inserted into the liquid is necessary to provide a point for bonding.[2][4]

Q5: What is an acceptable electrical resistance for a grounding system?

A5: For all-metal bonding and grounding systems, the resistance should be 10 ohms or less to ensure a reliable connection.[7][8] A higher resistance may indicate a loose or corroded connection, which could compromise safety.[7] While a resistance of up to 1 megohm (10^6 ohms) is generally considered adequate for dissipating static electricity, the lower value of 10 ohms is the recommended practice for ensuring mechanical integrity of the connection.[8][9]

Troubleshooting Guide

Problem Possible Cause Solution
Suspected poor grounding connection Loose clamps, corrosion, or paint/coating on connection points.1. Ensure clamps are securely attached to a clean, unpainted metal surface on both the container and the grounding point.[4] 2. Clean the connection points to remove any dirt, rust, or paint. 3. Visually inspect the grounding and bonding wires for any damage or fraying. Replace if necessary.
High resistance reading (>10 ohms) during continuity test Damaged wire, poor connection, or a non-conductive surface.1. Re-check all connection points for a solid metal-to-metal contact. 2. Test the continuity of the wire itself to rule out internal breaks. 3. Ensure the grounding point (e.g., water pipe, grounding rod) is a true earth ground.
Static discharge (spark) observed during transfer Incomplete or improper grounding and bonding setup.1. Immediately stop the transfer process. 2. Re-verify the entire grounding and bonding setup, ensuring all components are correctly connected as per the experimental protocol. 3. Confirm that the dispensing container is properly grounded and bonded to the receiving container.
Uncertainty about the effectiveness of the grounding point The designated grounding point may not have a reliable connection to the earth.1. Use a multimeter or a ground resistance tester to verify the resistance of your grounding system.[10][11] 2. If the resistance is high, identify a different grounding point, such as a designated grounding busbar or a cold water pipe known to be well-grounded.[4]

Quantitative Data Summary

Parameter Recommended Value Reference
Flash Point of Methyl Propyl Ether < -20°C (-4°F)[1]
Required Grounding/Bonding for Containers > 4 Liters (1 Gallon)[6]
Acceptable Resistance for All-Metal Grounding/Bonding System ≤ 10 ohms[7][8]
General Acceptable Resistance for Static Dissipation ≤ 1 megohm (10^6 ohms)[8][9]

Experimental Protocol: Safe Transfer of Methyl Propyl Ether

This protocol outlines the steps for safely transferring methyl propyl ether from a larger storage container to a smaller laboratory vessel.

1. Preparation and Personal Protective Equipment (PPE):

  • Conduct the transfer in a well-ventilated area, preferably inside a chemical fume hood.[4]
  • Ensure a fire extinguisher suitable for flammable liquids is readily accessible.
  • Wear appropriate PPE, including:
  • Flame-resistant lab coat.
  • Chemical splash goggles.
  • Nitrile or other chemically resistant gloves.[12]
  • Closed-toe shoes.

2. Grounding and Bonding Setup:

  • Inspect grounding and bonding wires and clamps for any damage.
  • Connect a grounding wire from a designated earth ground (e.g., a grounding bar or a cold-water pipe) to the dispensing container. Ensure a metal-to-metal connection.
  • Connect a bonding wire from the dispensing container to the receiving container. Again, ensure a secure metal-to-metal connection.
  • If the receiving container is non-conductive, insert a metal grounding rod into the container and attach the bonding clamp to the rod.[2][4]

3. Continuity and Resistance Check (Recommended):

  • Use a multimeter set to measure resistance (ohms).
  • Test the resistance between the dispensing container and the grounding point. The reading should be 10 ohms or less.
  • Test the resistance between the dispensing container and the receiving container (or grounding rod). The reading should also be 10 ohms or less.

4. Liquid Transfer:

  • Once the grounding and bonding are secure and verified, slowly and carefully dispense the methyl propyl ether.[5]
  • Avoid splashing, as this can increase the generation of static electricity.[5]
  • Use a funnel made of a conductive material if necessary, and ensure the funnel is also bonded to the receiving container.

5. Completion:

  • After the transfer is complete, securely cap both containers.
  • Disconnect the bonding and grounding wires.
  • Clean any spills immediately with appropriate materials.
  • Store the methyl propyl ether in a designated flammable liquid storage cabinet.

Visualizations

Grounding_Bonding_Workflow cluster_setup Preparation cluster_connection Grounding & Bonding cluster_transfer Transfer cluster_completion Completion Prepare_Workspace Prepare Workspace (Fume Hood, Fire Extinguisher) Wear_PPE Wear Appropriate PPE Prepare_Workspace->Wear_PPE Ground_Dispensing Ground Dispensing Container to Earth Wear_PPE->Ground_Dispensing Bond_Containers Bond Dispensing and Receiving Containers Ground_Dispensing->Bond_Containers Check_Continuity Check Resistance (≤ 10 Ohms) Bond_Containers->Check_Continuity Check_Continuity->Ground_Dispensing Fail Transfer_Liquid Slowly Transfer Methyl Propyl Ether Check_Continuity->Transfer_Liquid Pass Secure_Containers Cap Both Containers Transfer_Liquid->Secure_Containers Disconnect_Wires Disconnect Grounding & Bonding Wires Secure_Containers->Disconnect_Wires Cleanup_Store Clean Spills & Store Properly Disconnect_Wires->Cleanup_Store Troubleshooting_Logic Start Problem: Suspected Static Discharge Risk Check_Connections Are all connections secure and metal-to-metal? Start->Check_Connections Clean_Reconnect Clean connection points and reconnect clamps securely. Check_Connections->Clean_Reconnect No Test_Resistance Measure resistance with a multimeter. Check_Connections->Test_Resistance Yes Clean_Reconnect->Check_Connections Resistance_OK Is resistance ≤ 10 Ohms? Test_Resistance->Resistance_OK Inspect_Wire Inspect wire for damage. Replace if necessary. Resistance_OK->Inspect_Wire No Safe_To_Proceed System is Safe for Transfer Resistance_OK->Safe_To_Proceed Yes Verify_Ground Verify the earth ground point. Select a different point if needed. Inspect_Wire->Verify_Ground Verify_Ground->Test_Resistance

References

Technical Support Center: Selecting Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using non-nucleophilic bases to minimize side reactions and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a non-nucleophilic base?

A1: A non-nucleophilic base is an organic compound that readily accepts a proton (acts as a Brønsted-Lowry base) but has a very low tendency to act as a nucleophile.[1][2] This characteristic is typically due to significant steric hindrance around the basic center (usually a nitrogen atom), which allows it to access small protons but prevents it from attacking larger electrophilic centers like carbon atoms.[1][2]

Q2: How does steric hindrance prevent nucleophilicity?

A2: Steric hindrance is a key structural feature of non-nucleophilic bases. Bulky chemical groups, such as isopropyl or tert-butyl groups, are positioned around the atom with the lone pair of electrons (the basic site).[1] These bulky groups create a physical barrier, or shield, that blocks the base from getting close enough to an electrophilic atom to form a new bond (a nucleophilic attack). However, the small size of a proton allows it to be abstracted by the base without being impeded by the bulky groups.[1]

Q3: When should I use a non-nucleophilic base?

A3: You should use a non-nucleophilic base when you need to deprotonate a substrate in the presence of an electrophilic functional group that could otherwise undergo an unwanted nucleophilic attack. Common applications include:

  • Enolate formation: Generating enolates from ketones, esters, or aldehydes for subsequent alkylation or condensation reactions, without the base attacking the carbonyl carbon.[1][2]

  • Elimination reactions (E2): Promoting the formation of alkenes from alkyl halides, where a nucleophilic base could lead to competing substitution (SN2) reactions.[1]

  • Preventing side reactions: In any reaction where a proton needs to be removed from a molecule containing sensitive electrophiles.

Q4: What is the difference between basicity and nucleophilicity?

A4: Basicity refers to a substance's ability to accept a proton, a thermodynamic property often quantified by the pKa of its conjugate acid.[3] Nucleophilicity describes the rate at which a substance attacks an electron-deficient atom, which is a kinetic phenomenon. While many strong bases are also strong nucleophiles, non-nucleophilic bases are designed to decouple these two properties through steric hindrance.[1][4]

Q5: Can a "non-nucleophilic" base ever act as a nucleophile?

A5: Yes, under certain conditions. While they are designed to be poor nucleophiles, their nucleophilicity is minimized, not completely eliminated. A sterically hindered base can be forced to act as a nucleophile in the presence of a very small and highly reactive electrophile or under forcing reaction conditions such as high temperature or pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product; significant amount of substitution (SN2) byproduct. The base used is not sterically hindered enough and is acting as a nucleophile.Select a bulkier base. For example, if you are using an alkoxide like sodium ethoxide, consider switching to potassium tert-butoxide or a much more hindered base like Lithium Diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
The desired deprotonation is not occurring or is incomplete. The selected base is not strong enough. The pKa of the base's conjugate acid is not sufficiently higher than the pKa of the proton you are trying to remove.Choose a stronger base. Check the pKa values in the table below. A general rule is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the substrate. For very weak acids (e.g., C-H bonds), strong amide bases like LDA or KHMDS are required.[5][6]
Formation of the wrong isomer (e.g., thermodynamic instead of kinetic enolate). Reaction conditions are allowing for equilibrium to be reached. This can be due to elevated temperatures or using a base that is not strong or hindered enough for rapid, irreversible deprotonation.To favor the kinetic product (less substituted enolate), use a strong, sterically hindered base like LDA at a low temperature (e.g., -78 °C).[7][8] This ensures fast deprotonation at the most accessible site.[9]
Reaction is messy with multiple unidentified side products. The base may be reacting with the solvent or another functional group on the substrate. For example, alkyllithium reagents used to prepare LDA can add to carbonyl groups if not fully consumed.Ensure the base is compatible with your solvent and substrate. When preparing LDA in situ, ensure the reaction with diisopropylamine goes to completion before adding your substrate. Consider purifying reagents before use.
Difficulty removing the base or its conjugate acid during workup. The conjugate acid of the base (e.g., diisopropylamine from LDA) is organic-soluble and not easily removed by a simple aqueous wash.Perform an acidic wash (e.g., with dilute HCl or NH4Cl) during the workup. This will protonate the amine conjugate acid, forming a water-soluble salt that can be easily extracted into the aqueous layer.[5][6]

Data Presentation: Comparison of Common Non-Nucleophilic Bases

The selection of a non-nucleophilic base depends on the required basicity, steric bulk, and reaction conditions. The pKa value, which indicates the acidity of the conjugate acid, is highly dependent on the solvent.[10][11]

Base Name (Abbreviation)ClasspKa of Conjugate Acid (Solvent)Key Features & Common Applications
Lithium Diisopropylamide (LDA)Lithium Amide~36 (THF)[2][5][6]Very strong, highly hindered base. Excellent for the irreversible, kinetic formation of enolates from ketones and esters at low temperatures.[1][8]
Potassium Bis(trimethylsilyl)amide (KHMDS)Silyl Amide~26 (THF)Very strong and sterically demanding. Often used when LDA is not suitable. Its potassium counterion can influence reactivity.
Lithium Tetramethylpiperidide (LiTMP)Lithium Amide~37 (THF)[12]More sterically hindered and slightly more basic than LDA. Used for deprotonation of highly hindered substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amidine~13.5 (Water)[2], ~24.3 (MeCN)Strong, yet only moderately hindered. Widely used as a catalyst or reagent for E2 elimination reactions (dehydrohalogenation).[2]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)Hindered Amine~10.75 (Water)[2]Moderately basic and highly hindered. Often used as a proton scavenger in reactions that generate acid (e.g., peptide couplings, protecting group chemistry).
2,6-Di-tert-butylpyridineHindered Pyridine~3.58 (Water)[2]Weak, but very hindered base. Used to trap protons in sensitive reactions without any risk of acting as a nucleophile.

Visualizations

Steric_Hindrance cluster_base Non-Nucleophilic Base (LDA) cluster_targets Potential Targets Base N⁻ iPr1 iPr Base->iPr1 iPr2 iPr Base->iPr2 Proton H⁺ Base->Proton SUCCESSFUL Proton Abstraction (Basicity) Electrophile Electrophilic Carbon (e.g., R-X) Base->Electrophile BLOCKED Nucleophilic Attack (Steric Hindrance)

Caption: Steric hindrance allows proton access but blocks nucleophilic attack.

Caption: A workflow for selecting the appropriate base for your reaction.

Experimental Protocols

Key Experiment: Kinetic Enolate Formation Using Lithium Diisopropylamide (LDA)

This protocol describes the generation of the kinetic lithium enolate from an unsymmetrical ketone, 2-methylcyclohexanone, which is then trapped. This method is crucial for controlling regioselectivity in alkylation and aldol reactions.

Objective: To generate and trap the less-substituted (kinetic) enolate of 2-methylcyclohexanone.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone, freshly distilled

  • Anhydrous reaction vessel (e.g., a flame-dried, two-neck round-bottom flask) with a nitrogen or argon inlet and septum

  • Dry syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Apparatus Setup: Assemble the reaction vessel under a positive pressure of inert gas (nitrogen or argon).

  • LDA Preparation (in situ):

    • Add anhydrous THF (e.g., 20 mL) to the reaction flask and cool to -78 °C.

    • Slowly add diisopropylamine (1.1 equivalents) via syringe to the cooled THF.

    • To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe. Ensure the internal temperature remains below -70 °C. A white precipitate may form.

    • Stir the solution for 30 minutes at -78 °C to ensure the complete formation of the LDA solution.

  • Enolate Formation:

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF.

    • Slowly add this ketone solution dropwise to the LDA solution in the reaction flask, maintaining the temperature at -78 °C.

    • Stir the resulting pale yellow solution for 1-2 hours at -78 °C to ensure complete and irreversible formation of the kinetic lithium enolate.

  • Reaction with Electrophile (Trapping):

    • The enolate solution is now ready for reaction. An electrophile (e.g., methyl iodide or benzaldehyde, 1.1 equivalents) can be added directly to the solution at -78 °C.

    • Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., by column chromatography).

References

Technical Support Center: Quenching Procedures for Reactions Involving 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of chemical reactions involving 1-methoxypropane as a solvent or reactant. The information herein is compiled from established protocols for ethereal solvents. Always consult your institution's safety guidelines and perform a thorough risk assessment before conducting any chemical experiment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching of reactions in this compound.

Issue 1: The quenching process is violently exothermic and difficult to control.

  • Potential Cause: Rapid addition of the quenching agent to a reactive species (e.g., organometallic reagent) or a concentrated reaction mixture.

  • Solution:

    • Slow Addition: Always add the quenching agent dropwise and slowly to the reaction mixture. The use of an addition funnel is highly recommended for better control.

    • Adequate Cooling: Ensure the reaction flask is submerged in an appropriate cooling bath (e.g., an ice-water bath) before and during the entire quenching process to effectively dissipate the heat generated.[1]

    • Dilution: If the reaction mixture is highly concentrated, dilute it with an anhydrous solvent like this compound or another suitable ether before quenching.[1]

    • Patience with Induction Periods: Be aware that some quenching reactions may have an induction period. Do not add an excess of the quenching agent if the reaction does not start immediately, as this can lead to a sudden and violent exotherm.[1]

Issue 2: Formation of an emulsion during aqueous work-up.

  • Potential Cause: The presence of finely dispersed magnesium salts or other inorganic byproducts.

  • Solution:

    • Saturated Aqueous Solutions: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching Grignard reactions instead of deionized water.[2] For organolithium reactions, a saturated NH₄Cl solution is also a common choice.[3]

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Co-solvent Addition: The addition of a co-solvent like tetrahydrofuran (THF) during the work-up can help to dissolve precipitated salts.[2]

    • Filtration: In some cases, filtering the mixture through a pad of Celite can help to remove fine solids that contribute to emulsion formation.

Issue 3: Low yield of the desired product after work-up.

  • Potential Cause:

    • The product is partially soluble in the aqueous layer.

    • The product is volatile and lost during solvent removal.

    • Degradation of the product due to harsh quenching conditions (e.g., strongly acidic or basic quench).

  • Solution:

    • Back-Extraction: If the product has some water solubility, re-extract the aqueous layer with a fresh portion of an organic solvent.

    • Careful Solvent Removal: Use a rotary evaporator with a cooled trap and apply vacuum judiciously to minimize the loss of volatile products.

    • Neutral Quench: Opt for a milder quenching agent like a saturated aqueous solution of NH₄Cl. If an acidic or basic quench is necessary, perform it at low temperatures (e.g., 0 °C).

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for reactions involving organometallic reagents in this compound?

A1: The choice of quenching agent depends on the nature of the reactive species. For highly reactive organometallic reagents such as Grignard or organolithium reagents, a stepwise approach is recommended for safety.

  • Initial Quench: Slowly add a less reactive proton source, such as isopropanol or tert-butanol, at a low temperature (e.g., 0 °C or -78 °C).[4]

  • Secondary Quench: After the initial vigorous reaction subsides, a more reactive quenching agent like methanol or a mixture of alcohol and water can be added.[4]

  • Final Quench: Finally, water or an aqueous solution (e.g., saturated NH₄Cl) can be added to complete the quench.[4]

Q2: How can I safely quench a large-scale reaction in this compound?

A2: Scaling up reactions requires careful planning to manage the increased heat output.

  • Cooling: Ensure the reactor is equipped with an efficient cooling system.

  • Controlled Addition: The quenching agent should be added slowly and in a controlled manner to manage the exotherm. Never add water directly to a large volume of a concentrated reactive solution.[5]

  • Temperature Monitoring: Continuously monitor the internal temperature and adjust the addition rate to keep it within a safe range.[5]

Q3: Can this compound interfere with the quenching process?

A3: this compound, as an ether, is generally unreactive towards common quenching agents. However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light.[6][7] The presence of peroxides can be a significant safety hazard, especially if the work-up involves distillation or concentration, which can concentrate the peroxides.[7]

Q4: How do I test for and remove peroxides from this compound?

A4: Before using this compound, especially from a previously opened container, it is crucial to test for the presence of peroxides.

  • Testing: Commercially available peroxide test strips are a convenient method. Alternatively, a fresh solution of potassium iodide can be used; the formation of a yellow to brown color indicates the presence of peroxides.

  • Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by treating it with a reducing agent like sodium sulfite or ferrous sulfate.

Data Presentation

Table 1: Common Quenching Agents and Their Applications

Quenching AgentFormulaTypical ApplicationConsiderations
Isopropanol(CH₃)₂CHOHInitial, gentle quench of highly reactive organometallics.[4]Less vigorous reaction compared to water.
MethanolCH₃OHSubsequent quench after a less reactive alcohol.More reactive than isopropanol.
WaterH₂OFinal quench to hydrolyze remaining reactive species.Can be highly exothermic with concentrated reagents.[5]
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)Quenching Grignard and organolithium reactions; helps to prevent the formation of metal hydroxide emulsions.[2][3]Mildly acidic.
Dilute Hydrochloric AcidHCl (aq)Can be used to quench and simultaneously protonate alkoxides to alcohols.Exothermic; may be too harsh for acid-sensitive products.
Saturated Aqueous Sodium BicarbonateNaHCO₃ (aq)Mildly basic quench, useful for neutralizing acidic reaction mixtures.Generates CO₂ gas, ensure adequate venting.

Experimental Protocols

Protocol 1: General Quenching Procedure for an Organolithium Reaction in this compound

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initial Quench: While maintaining the inert atmosphere, slowly add isopropanol (1-2 equivalents) dropwise via a syringe. Monitor the internal temperature to ensure it does not rise significantly.

  • Warming: Allow the reaction mixture to slowly warm to 0 °C in an ice-water bath.

  • Final Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred mixture.[3]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching a Grignard Reaction in this compound

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[8]

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. If solids are present, they can sometimes be dissolved by adding more NH₄Cl solution or dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Mandatory Visualization

Quenching_Workflow Decision Workflow for Quenching Reactions in this compound start Reaction Complete in This compound check_reagent Is a highly reactive reagent present? (e.g., R-Li, R-MgX) start->check_reagent gentle_quench Perform initial quench at low temperature with a less reactive alcohol (e.g., isopropanol) check_reagent->gentle_quench Yes aqueous_quench Quench with an aqueous solution (e.g., sat. NH4Cl, H2O) check_reagent->aqueous_quench No gentle_quench->aqueous_quench workup Aqueous Work-up: Extraction, Washing, Drying aqueous_quench->workup check_emulsion Emulsion or precipitate formed? workup->check_emulsion add_brine Add brine or co-solvent (THF) check_emulsion->add_brine Yes end Isolate Product check_emulsion->end No add_brine->workup

Caption: A decision workflow for selecting an appropriate quenching procedure.

Peroxide_Safety Safety Protocol for Peroxide-Forming Ethers start Using this compound (or other ether solvent) check_opened Has the container been opened previously? start->check_opened test_peroxides Test for peroxides check_opened->test_peroxides Yes proceed_reaction Proceed with reaction check_opened->proceed_reaction No (New Bottle) peroxides_present Peroxides detected? test_peroxides->peroxides_present remove_peroxides Remove peroxides (e.g., alumina column) peroxides_present->remove_peroxides Yes peroxides_present->proceed_reaction No remove_peroxides->proceed_reaction distillation Is distillation or concentration planned? proceed_reaction->distillation retest Re-test for peroxides before heating distillation->retest Yes end Complete work-up distillation->end No retest->end

Caption: Safety workflow for handling potential peroxide formation in ethers.

References

Technical Support Center: Personal Protective Equipment (PPE) for 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on selecting and using Personal Protective Equipment (PPE) when handling 1-methoxypropane (also known as methyl propyl ether). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Troubleshooting Guide

Q1: I can smell this compound even though I am wearing a respirator. What should I do?

A1: Immediately leave the contaminated area and move to a location with fresh air. The odor of this compound indicates that your respirator is not providing adequate protection. This could be due to several reasons:

  • Incorrect Cartridge: Ensure you are using an organic vapor (OV) cartridge, which is typically color-coded black.[1]

  • Cartridge Saturation: The cartridge may be saturated and needs to be replaced. Implement a cartridge change-out schedule based on the frequency and intensity of your work.

  • Improper Fit: The respirator may not be properly fitted to your face. Perform a user seal check (fit check) each time you put on the respirator. You should be formally fit-tested annually.

  • Respirator Damage: Inspect the respirator for any signs of damage, such as cracks or worn seals.

Action Steps:

  • Leave the area immediately.

  • Remove the respirator in a safe area.

  • Assess the cause of the odor breakthrough.

  • Replace the cartridge or the entire respirator if necessary.

  • Ensure a proper fit before re-entering the work area.

Q2: My gloves seem to be degrading or swelling after handling this compound. What is happening?

A2: Glove degradation, which can manifest as swelling, hardening, or cracking, indicates that the glove material is not resistant to this compound.[2] This compromises the protective barrier and can lead to skin exposure.

Action Steps:

  • Immediately remove the gloves, avoiding contact with your skin.

  • Wash your hands thoroughly with soap and water.

  • Consult the glove compatibility table (Table 1) and select a glove material with better resistance to ethers.

  • Always inspect gloves for any signs of degradation before and during use.

Q3: I've splashed a small amount of this compound on my flame-resistant lab coat. Is it still safe to wear?

A3: While a flame-resistant (FR) lab coat is designed to protect against fire hazards, chemical splashes can compromise its effectiveness and may lead to skin contact.

Action Steps:

  • Immediately and safely remove the contaminated lab coat.

  • Assess if any of the chemical has soaked through to your personal clothing or skin. If so, remove the personal clothing and wash the affected skin area thoroughly.

  • Launder the lab coat separately from other clothing according to the manufacturer's instructions.

  • Do not wear a chemically contaminated lab coat, even if it is an FR coat.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound that require PPE?

A1: this compound is a highly flammable liquid and can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects.[1] Therefore, PPE is crucial to protect against these risks.

Q2: What type of eye and face protection is required when handling this compound?

A2: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.[3] If there is a significant risk of splashing, a face shield should be worn in addition to the goggles.

Q3: What kind of protective clothing should I wear?

A3: A laboratory coat should always be worn. Given that this compound is highly flammable, a flame-resistant (FR) lab coat made from materials like Nomex® is recommended, especially when working with larger quantities or in situations with a higher risk of fire.[4] Avoid synthetic fabrics like polyester, which can melt and cause severe burns in a fire.[3] Always wear long pants and closed-toe shoes.

Q4: How do I select the right gloves for handling this compound?

A4: Selecting the correct gloves depends on the duration of exposure and the type of task. Nitrile gloves may provide adequate protection for incidental splashes, but for prolonged contact, more resistant materials should be considered.[5] It is crucial to consult the glove manufacturer's specific chemical resistance data. A general guide for glove compatibility with ethers is provided in Table 1.

Q5: When is respiratory protection necessary for handling this compound?

A5: Respiratory protection is required when engineering controls, such as a fume hood, are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[6][7]

Data Presentation

Table 1: General Glove Compatibility for Ethers

Glove MaterialSplash ProtectionExtended ContactGeneral Recommendation
Nitrile Fair to GoodPoor to FairSuitable for incidental contact. Change gloves immediately after a splash.[5]
Neoprene GoodFair to GoodOffers moderate protection for intermittent handling.
Butyl Rubber Very GoodGood to Very GoodA good choice for handling ethers, offering good resistance.
Viton® ExcellentExcellentProvides excellent resistance but may be less flexible and more expensive.
Natural Rubber (Latex) PoorNot RecommendedGenerally not recommended for use with ethers.
Polyvinyl Chloride (PVC) PoorNot RecommendedNot recommended for use with ethers.

Experimental Protocols

Detailed experimental protocols involving this compound should be conducted in accordance with your institution's standard operating procedures (SOPs) for handling flammable and volatile organic compounds. Key safety protocols to include are:

  • Work Area: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure that no potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) are present in the work area.

  • Grounding: When transferring significant quantities of this compound, ensure that containers are properly grounded to prevent static electricity discharge.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available in the laboratory.

Mandatory Visualization

Below is a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Plan to handle This compound task_assessment Assess the task: - Scale of work (small vs. large volume) - Potential for splashing - Duration of handling start->task_assessment ventilation Is work performed in a certified chemical fume hood? task_assessment->ventilation eye_protection Eye Protection: - Chemical splash goggles (ANSI Z87.1) - Add face shield for splash risk task_assessment->eye_protection clothing Protective Clothing: - Flame-resistant lab coat - Long pants and closed-toe shoes task_assessment->clothing gloves Gloves: - Consult manufacturer's guide - Nitrile for splash protection - Butyl or Viton for extended use task_assessment->gloves respirator_no Respiratory Protection: - Generally not required if in fume hood - Monitor for odors ventilation->respirator_no Yes respirator_yes Respiratory Protection: - NIOSH-approved respirator with  organic vapor (OV) cartridge - Ensure proper fit ventilation->respirator_yes No

Caption: PPE Selection Workflow for this compound.

References

First aid measures for exposure to 1-methoxypropane vapors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate first aid measures and answers to frequently asked questions for researchers, scientists, and drug development professionals who may be exposed to 1-methoxypropane vapors during their experiments.

Frequently Asked Questions (FAQs) - First Aid for this compound Vapor Exposure

Q1: What are the immediate steps to take if I have inhaled this compound vapors?

If you have inhaled this compound vapors, immediately move to an area with fresh air.[1][2][3][4] If you experience symptoms such as headache, dizziness, drowsiness, or respiratory irritation, seek medical attention promptly.[5] If breathing is difficult, a trained individual should administer oxygen. If breathing has stopped, artificial respiration should be provided while seeking immediate medical assistance.[5]

Q2: What is the proper first aid response for skin contact with this compound?

In case of skin contact, immediately remove any contaminated clothing.[2] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4] If skin irritation develops or persists, it is crucial to seek medical attention.

Q3: What should I do if this compound splashes into my eyes?

If this compound comes into contact with your eyes, immediately flush them with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure thorough rinsing.[1][4] It is imperative to seek immediate medical attention after flushing.

Q4: What is the first aid procedure if this compound is accidentally ingested?

If this compound is swallowed, do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention. Never give anything by mouth to an unconscious person.

Q5: Are there established exposure limits for this compound in a laboratory setting?

Quantitative Data Summary

The following table summarizes occupational exposure limits and toxicity data for the related compound, 1-methoxy-2-propanol, which can be used as a conservative reference for safety protocols involving this compound.

ParameterValueReference CompoundSource
Occupational Exposure Limits
ACGIH TLV-TWA (8-hour)100 ppm1-Methoxy-2-propanol[5]
ACGIH TLV-STEL (15-minute)150 ppm1-Methoxy-2-propanol[5]
Toxicity Data
Oral LD50 (Rat)5660 mg/kg1-Methoxy-2-propanol[5]
Dermal LD50 (Rabbit)13,000 mg/kg1-Methoxy-2-propanol[5]
Inhalation LC50 (Rat)10,000 ppm / 5 hours1-Methoxy-2-propanol[5]

ACGIH TLV-TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value - Time-Weighted Average. ACGIH TLV-STEL: American Conference of Governmental Industrial Hygienists Threshold Limit Value - Short-Term Exposure Limit. LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population.

Experimental Protocol: Emergency Response to this compound Vapor Exposure

This protocol outlines the step-by-step procedure for responding to an accidental exposure to this compound vapors in a laboratory setting.

1.0 Objective

To provide a clear and immediate set of actions to mitigate harm and ensure the safety of personnel in the event of exposure to this compound vapors.

2.0 Scope

This protocol applies to all laboratory personnel working with this compound.

3.0 Procedure

3.1 Immediate Response: Inhalation Exposure

  • Immediately cease the experiment and move the affected individual to fresh air.
  • If the individual is experiencing respiratory distress, activate the emergency alarm and call for emergency medical services.
  • If trained, provide oxygen or artificial respiration as needed.
  • Ensure the safety of the rescuer by avoiding exposure to the contaminated area without appropriate personal protective equipment (PPE).

3.2 Immediate Response: Dermal and Ocular Exposure

  • If skin or eye contact has occurred, immediately lead the affected person to the nearest emergency shower or eyewash station.
  • For skin contact, remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.
  • For eye contact, flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.
  • Seek immediate medical attention after the initial decontamination.

3.3 Spill Management

  • Evacuate all non-essential personnel from the spill area.
  • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact the institution's environmental health and safety (EHS) department.
  • For small, manageable spills, trained personnel wearing appropriate PPE (including respiratory protection, chemical-resistant gloves, and splash goggles) should contain the spill using an inert absorbent material.
  • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

4.0 Reporting

All incidents of exposure, regardless of severity, must be reported to the laboratory supervisor and the EHS department. An incident report form should be completed to document the details of the exposure and the response actions taken.

First Aid Workflow for this compound Exposure

FirstAidWorkflow Exposure Exposure to This compound Vapors Assess Assess Type of Exposure Exposure->Assess Inhalation Inhalation Assess->Inhalation Inhalation SkinContact Skin Contact Assess->SkinContact Skin Contact EyeContact Eye Contact Assess->EyeContact Eye Contact Ingestion Ingestion Assess->Ingestion Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes with Water (min. 15 minutes) EyeContact->FlushEyes RinseMouth Rinse Mouth with Water (Do NOT Induce Vomiting) Ingestion->RinseMouth Monitor Monitor for Symptoms FreshAir->Monitor WashSkin Wash Skin with Soap & Water (min. 15 minutes) RemoveClothing->WashSkin MedicalAttention Seek Immediate Medical Attention FlushEyes->MedicalAttention RinseMouth->MedicalAttention WashSkin->MedicalAttention Monitor->MedicalAttention If symptoms persist

Caption: First Aid Decision Workflow for this compound Exposure.

References

Validation & Comparative

A Comparative Guide to 1-Methoxypropane and Diethyl Ether as Solvents for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties: A Side-by-Side Comparison

The fundamental properties of a solvent dictate its suitability for a given application. Below is a summary of the key physical and chemical data for 1-methoxypropane and diethyl ether.

PropertyThis compoundDiethyl Ether
Molecular Formula C₄H₁₀OC₄H₁₀O
Molecular Weight 74.12 g/mol 74.12 g/mol
Boiling Point 38.8 °C34.6 °C[1]
Melting Point -116.3 °C-116.3 °C[1]
Density 0.7356 g/cm³0.7134 g/cm³[1]
Flash Point < -20 °C-45 °C
Solubility in Water 30.5 g/L6.89% at 20°C
Vapor Pressure ~440 mmHg at 20 °C (estimated)440 mmHg at 20 °C[1]
Dielectric Constant Not readily available4.33 at 20°C

Performance in Synthesis: An Inferential Comparison

In the absence of direct comparative studies, we can infer the potential performance of these solvents based on their properties.

Grignard Reactions

Both this compound and diethyl ether are aprotic solvents, a critical requirement for the formation and reaction of Grignard reagents, which are highly basic and would be quenched by protic solvents like water or alcohols.[2][3] The oxygen atom in both ethers can coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution.[2]

  • Diethyl Ether: The traditional and most common solvent for Grignard reactions, its efficacy is well-documented.[2][3] Its high volatility can be advantageous for easy removal post-reaction, but also necessitates careful temperature control to prevent solvent loss during reflux.[4]

  • This compound: With a slightly higher boiling point than diethyl ether, this compound may offer better thermal control for reactions that require gentle heating, potentially reducing the loss of volatile reagents. However, its slightly different steric and electronic profile due to the methyl and propyl groups could influence the solubility and reactivity of the Grignard reagent.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction. The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity.[5][6]

  • Both solvents are considered relatively non-polar. Their performance would likely be comparable, though subtle differences in their ability to solvate the specific alkoxide and alkyl halide could lead to minor variations in reaction times and yields.

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[6] The solvent must be aprotic to prevent the protonation of the highly basic ylide.

  • Both this compound and diethyl ether are suitable aprotic solvents for the Wittig reaction. The choice between them would likely depend on the desired reaction temperature and the solubility of the specific ylide and carbonyl compound.

Safety Profile: A Critical Consideration

Both solvents are highly flammable and pose significant safety risks that must be managed with appropriate laboratory procedures.

  • Flammability: Both have very low flash points and are highly volatile, forming explosive mixtures with air.[7] Diethyl ether is particularly notorious in this regard.[7] All work with these solvents should be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light.[7] This is a major safety concern, especially with older containers of these solvents. Commercial preparations often contain inhibitors like BHT to slow this process. It is crucial to test for the presence of peroxides before distilling or concentrating any ether solvent.[7]

Experimental Protocol: Synthesis of a Grignard Reagent in Diethyl Ether

The following is a representative protocol for the preparation of a Grignard reagent, a common procedure where these types of solvents are employed.

Objective: To prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Diethyl ether, anhydrous

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (containing calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen or argon gas inlet

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the diagram below. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Initiation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in a portion of the anhydrous diethyl ether.

  • Reaction Start: Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is complete when most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, which can be used in a subsequent reaction.

Visualizing the Comparison and Process

Solvent_Property_Comparison cluster_1MP This compound cluster_DEE Diethyl Ether MP_BP Boiling Point 38.8 °C DEE_BP Boiling Point 34.6 °C MP_Density Density 0.7356 g/cm³ DEE_Density Density 0.7134 g/cm³ MP_Flash Flash Point < -20 °C DEE_Flash Flash Point -45 °C MP_Sol Solubility in H₂O 30.5 g/L DEE_Sol Solubility in H₂O ~69 g/L Comparison Property Comparison

Caption: Key Property Comparison of Solvents.

Grignard_Workflow Start Flame-dried Glassware (Inert Atmosphere) Add_Mg Add Mg Turnings and Iodine Crystal Start->Add_Mg Prepare_Solution Prepare Solution of Alkyl/Aryl Halide in Anhydrous Ether Add_Mg->Prepare_Solution Initiate Add Small Amount of Halide Solution to Initiate Prepare_Solution->Initiate Reflux Dropwise Addition of Remaining Halide Solution at Reflux Initiate->Reflux Exothermic Reaction Completion Stir Until Mg is Consumed Reflux->Completion Product Grignard Reagent (Ready for Use) Completion->Product

Caption: General Workflow for Grignard Synthesis.

Conclusion

Both this compound and diethyl ether are viable aprotic solvents for a range of organic syntheses, particularly those involving organometallic reagents. Diethyl ether remains the industry standard with a vast body of literature supporting its use. This compound, with its slightly higher boiling point, may offer a marginal advantage in terms of reaction temperature control. However, the lack of direct comparative performance data means that the choice between the two will often come down to factors such as cost, availability, and the specific solubility requirements of the reagents involved. For any new application, it is recommended that small-scale trials be conducted to determine the optimal solvent for the desired transformation. Given their similar safety hazards, stringent safety protocols must be followed regardless of which solvent is chosen.

References

A Comparative Analysis of Methyl Propyl Ether and Other Anesthetic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic properties of methyl propyl ether against other notable anesthetic ethers, including the historical diethyl ether and modern halogenated ethers such as isoflurane, sevoflurane, and desflurane. The comparison is supported by experimental data from various studies.

Introduction to Anesthetic Ethers

Ethers have played a pivotal role in the history of anesthesia since the first successful public demonstration of diethyl ether in 1846.[1] These organic compounds, characterized by an oxygen atom connected to two alkyl or aryl groups, induce a state of unconsciousness by depressing the central nervous system.[2] While early ethers like diethyl ether were revolutionary, they were hampered by issues of flammability and undesirable side effects.[2][3] This led to the development of modern halogenated ethers, which offer improved safety profiles and pharmacokinetic properties.[4] Methyl propyl ether, also known under the trade names Metopryl and Neothyl, was introduced as an alternative to diethyl ether, touted for its greater potency.[5][6]

Comparative Physicochemical and Anesthetic Properties

The efficacy and safety of an inhaled anesthetic are largely determined by its physicochemical properties. Key parameters include the Minimum Alveolar Concentration (MAC), which is an inverse measure of potency, the blood/gas partition coefficient, which determines the speed of onset and recovery, and the oil/gas partition coefficient, which correlates with potency.[5][7][8]

PropertyMethyl Propyl Ether (Metopryl/Neothyl)Diethyl EtherIsofluraneSevofluraneDesflurane
Molecular Formula C4H10O[9](C2H5)2OC3H2ClF5OC4H3F7OC3H2F6O
Molecular Weight ( g/mol ) 74.12[9]74.12184.5200.1168.0
Boiling Point (°C) 38.8[5]34.648.558.523.5
MAC (%) ~1.5 (estimated)*1.921.17[10]1.80[10]6.60[10]
Blood/Gas Partition Coefficient Data not available12.01.46[7]0.69[11]0.42[11]
Oil/Gas Partition Coefficient ~81 (estimated from oil/water)65984719
Flammability Highly Flammable[5]Highly FlammableNon-flammableNon-flammableNon-flammable

Note on Methyl Propyl Ether Data: Quantitative data for methyl propyl ether is primarily from historical sources. A 1947 study reported its potency in dogs to be approximately 25% greater than diethyl ether.[12] Based on the known MAC of diethyl ether, the MAC for methyl propyl ether is estimated here for comparative purposes. The oil/gas partition coefficient is estimated from its reported oil/water coefficient of 10 ± 1.[13] A precise blood/gas partition coefficient from modern studies is not available.

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The MAC for an inhaled anesthetic is experimentally determined as the concentration at which 50% of subjects do not move in response to a standardized noxious stimulus.[7] A common methodology, particularly in animal studies, is the tail-clamp technique combined with a bracketing or up-and-down method.[13][14]

Protocol Outline (based on rodent studies):

  • Animal Preparation: The subject (e.g., a rat) is placed in an induction chamber and anesthetized with a predetermined concentration of the test anesthetic in oxygen.[13]

  • Intubation and Ventilation: After loss of the righting reflex, the animal is intubated and mechanically ventilated to maintain a stable physiological state.[13]

  • Equilibration: The end-tidal concentration of the anesthetic is maintained at a set level for an equilibration period (typically 15-30 minutes) to ensure a steady state between the alveoli, blood, and brain.[13]

  • Noxious Stimulus: A standardized noxious stimulus, such as a tail clamp applied for a defined duration, is administered.[14]

  • Response Assessment: The animal's response is observed and categorized as either positive (purposeful movement) or negative (no movement).[14]

  • Concentration Adjustment (Up-and-Down Method): If the response is positive, the anesthetic concentration is increased for the next subject or trial. If negative, it is decreased by a set increment.[15]

  • MAC Calculation: The MAC is calculated as the mean of the anesthetic concentrations for all crossover points (i.e., the average of the concentration that just permitted movement and the concentration that just prevented it).[13]

MAC_Determination_Workflow cluster_setup Setup cluster_testing Testing Cycle cluster_decision Decision cluster_adjustment Adjustment Induction Anesthetic Induction in Chamber Intubation Intubation & Mechanical Ventilation Induction->Intubation Equilibration Equilibrate at Set Anesthetic Concentration Intubation->Equilibration Stimulus Apply Noxious Stimulus (e.g., Tail Clamp) Equilibration->Stimulus Observe Observe for Movement Stimulus->Observe Decision Movement? Observe->Decision Increase_Conc Increase Anesthetic Concentration Decision->Increase_Conc Yes Decrease_Conc Decrease Anesthetic Concentration Decision->Decrease_Conc No Calculate_MAC Calculate MAC Decision->Calculate_MAC End of Trials Increase_Conc->Equilibration Decrease_Conc->Equilibration

Caption: Experimental workflow for determining the Minimum Alveolar Concentration (MAC) of an anesthetic.

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient is determined by measuring the distribution of the anesthetic between a blood sample and a gas phase at equilibrium. Headspace gas chromatography is a common method for this determination.[7][16]

Protocol Outline (Headspace Gas Chromatography):

  • Sample Preparation: A blood sample is obtained from the subject.[7]

  • Equilibration: A known volume of the blood sample is placed in a sealed vial with a known volume of headspace (gas phase). The vial is then incubated at a constant temperature (e.g., 37°C) and agitated until the anesthetic partitions between the blood and the headspace reach equilibrium.[11][16]

  • Headspace Sampling: A gas-tight syringe or an automated sampler is used to withdraw a known volume of the headspace gas from the vial.[11][17]

  • Gas Chromatography (GC) Analysis: The collected headspace sample is injected into a gas chromatograph. The GC separates the components of the sample, and a detector measures the concentration of the anesthetic agent.[17]

  • Calculation: The blood/gas partition coefficient (λ) is calculated using the following formula, where Cblood is the concentration of the anesthetic in the blood, and Cgas is the concentration in the gas phase at equilibrium: λ = Cblood / Cgas.[16] The initial concentration in the blood and the measured concentration in the gas phase, along with the volumes of the blood and headspace, are used to determine the final concentration in the blood.[16]

Mechanism of Action: Signaling Pathways

The precise mechanism of action for anesthetic ethers is not fully elucidated, but it is known that they modulate the function of various ligand-gated ion channels in the central nervous system.[2]

Modulation of GABAA Receptors

A primary target for many anesthetic ethers is the γ-aminobutyric acid type A (GABAA) receptor.[3][18] These receptors are inhibitory ion channels that, when activated, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Anesthetic ethers are positive allosteric modulators of GABAA receptors, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA.[18][19] This potentiation of inhibitory neurotransmission contributes significantly to the anesthetic state.[3]

The Lipid Raft Theory

A more recent theory proposes a membrane-mediated mechanism involving lipid rafts.[2][8] Lipid rafts are specialized microdomains within the cell membrane enriched in certain lipids and proteins.[8] According to this theory, inhaled anesthetics disrupt the organization of these lipid rafts.[20] This disruption leads to the translocation of the enzyme phospholipase D2 (PLD2), which in turn activates the TREK-1 potassium channel.[20][21] The activation of this "leak" potassium channel leads to further hyperpolarization of the neuron, contributing to the anesthetic effect.

Lipid_Raft_Anesthesia_Pathway Anesthetic Anesthetic Ether Disruption Lipid Raft Disruption Anesthetic->Disruption PLD2_Raft PLD2_Raft Disruption->PLD2_Raft displaces Translocation PLD2 Translocation Activation PLD2 Activation Translocation->Activation TREK1 TREK1 Activation->TREK1 activates Hyperpolarization Neuronal Hyperpolarization (Anesthetic Effect) PLD2_Raft->Translocation TREK1_active TREK1_active TREK1->TREK1_active TREK1_active->Hyperpolarization K+ efflux

Caption: Proposed signaling pathway for anesthetic ethers via the lipid raft theory.

Conclusion

Methyl propyl ether, a historical anesthetic, demonstrated greater potency than its predecessor, diethyl ether. However, like diethyl ether, its high flammability and the advent of safer, non-flammable halogenated ethers led to its decline in clinical use. Modern ethers such as isoflurane, sevoflurane, and desflurane offer significant advantages in terms of safety, and their lower blood/gas partition coefficients allow for more rapid onset and recovery from anesthesia. The continued study of the mechanisms by which these ethers interact with neuronal membranes and ion channels is crucial for the development of even more refined and safer anesthetic agents in the future.

References

Spectroscopic data comparison between 1-methoxypropane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 1-Methoxypropane and Its Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its structural and functional group isomers. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided.

Isomers of this compound

This compound has the chemical formula C₄H₁₀O. Its isomers can be categorized as follows:

  • Positional Isomer: 2-Methoxypropane.[1]

  • Functional Group Isomers (Ethers): Ethoxyethane.

  • Functional Group Isomers (Alcohols):

    • Butan-1-ol

    • Butan-2-ol

    • 2-Methylpropan-1-ol

    • 2-Methylpropan-2-ol

Below is a diagram illustrating the isomeric relationships.

isomers Isomers of this compound (C4H10O) cluster_alcohols Alcohol Isomers This compound This compound 2-Methoxypropane 2-Methoxypropane This compound->2-Methoxypropane Positional Isomer Ethoxyethane Ethoxyethane This compound->Ethoxyethane Functional Isomer (Metamer) Alcohols Alcohols This compound->Alcohols Functional Isomer Butan-1-ol Butan-1-ol Alcohols->Butan-1-ol Butan-2-ol Butan-2-ol Alcohols->Butan-2-ol 2-Methylpropan-1-ol 2-Methylpropan-1-ol Alcohols->2-Methylpropan-1-ol 2-Methylpropan-2-ol 2-Methylpropan-2-ol Alcohols->2-Methylpropan-2-ol

Caption: Logical relationship of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Coupling Constants (J, Hz)

Compoundδ (ppm)ProtonsMultiplicityJ (Hz)
This compound 3.343H (-OCH₃)s-
3.342H (-OCH₂-)t6.7
1.592H (-CH₂CH₃)sextet6.9
0.933H (-CH₂CH₃)t7.4
2-Methoxypropane [2]3.581H (-OCH-)septet6.1
3.213H (-OCH₃)s-
1.176H (-CH(CH₃)₂)d6.1
Ethoxyethane [3][4]3.474H (-OCH₂-)q7.0
1.216H (-CH₃)t7.0
Butan-1-ol [5]3.642H (-CH₂OH)t6.6
2.151H (-OH)s (broad)-
1.542H (-CH₂CH₂OH)quintet7.1
1.392H (-CH₂CH₃)sextet7.4
0.933H (-CH₃)t7.3
Butan-2-ol [6]3.801H (-CHOH)sextet6.2
1.801H (-OH)s (broad)-
1.452H (-CH₂CH₃)m-
1.203H (-CH(OH)CH₃)d6.2
0.913H (-CH₂CH₃)t7.5
2-Methylpropan-1-ol [7]3.392H (-CH₂OH)d6.5
2.071H (-OH)s (broad)-
1.751H (-CH(CH₃)₂)nonet6.7
0.926H (-CH(CH₃)₂)d6.4
2-Methylpropan-2-ol [8]1.951H (-OH)s (broad)-
1.269H (-C(CH₃)₃)s-

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compoundδ (ppm)
This compound [9]74.8 (-OCH₂-), 58.5 (-OCH₃), 23.2 (-CH₂CH₃), 10.9 (-CH₂CH₃)
2-Methoxypropane [8]69.0 (-OCH-), 30.5 (-OCH₃), 19.0 (-CH(CH₃)₂)
Ethoxyethane [6][10]66.0 (-OCH₂-), 16.0 (-CH₃)
Butan-1-ol [5][7][11]61.4 (-CH₂OH), 34.8 (-CH₂CH₂OH), 18.8 (-CH₂CH₃), 13.8 (-CH₃)
Butan-2-ol [2]69.3 (-CHOH), 32.1 (-CH₂CH₃), 22.8 (-CH(OH)CH₃), 10.1 (-CH₂CH₃)
2-Methylpropan-1-ol [12]69.1 (-CH₂OH), 30.5 (-CH(CH₃)₂), 19.0 (-CH(CH₃)₂)
2-Methylpropan-2-ol [13]69.1 (-C(OH)-), 31.2 (-C(CH₃)₃)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H StretchC-O Stretch
This compound [13]-2800-30001060-1150
2-Methoxypropane [14]-2800-30001060-1150
Ethoxyethane [15]-2800-30001060-1150
Butan-1-ol [10][16]3230-3550 (broad)~29001000-1350
Butan-2-ol [12]3200-3600 (broad)2850-29601050-1150
2-Methylpropan-1-ol [17]~3300 (broad)~2950~1050
2-Methylpropan-2-ol [18]3200-3600 (broad)~2950-
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound [19]744531, 43
2-Methoxypropane [20]745943, 45
Ethoxyethane [21]743129, 45, 59
Butan-1-ol [22]74 (weak)5631, 43
Butan-2-ol [23]74 (weak)4531, 59
2-Methylpropan-1-ol [24]744331, 56
2-Methylpropan-2-ol 74 (very weak)5943, 57

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A standard workflow for NMR spectroscopy is depicted below.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL of deuterated solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C spectra) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phase Correction, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: A generalized workflow for NMR spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[9]

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 300-600 MHz.

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 75-150 MHz.

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (128-1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): For liquid samples, one to two drops of the neat liquid are placed onto the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.

  • Instrument Parameters (FTIR):

    • Spectral Range: The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty salt plates is collected before running the sample and is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile liquids like ethers and alcohols, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.[19][20][21][22][23][24]

References

Validating Ether Oxidation Mechanisms: A Comparative Guide Using Isotopic Labeling of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, elucidating the precise reaction mechanism of a compound is fundamental to predicting its biological fate, potential toxicity, and pharmacological activity. The oxidation of ethers, a common moiety in pharmaceutical agents, is a prime example where multiple mechanistic pathways can be postulated. Isotopic labeling, coupled with mass spectrometry, offers a definitive method to distinguish between these competing pathways by tracing the fate of individual atoms.[1][2][3]

This guide provides a comparative analysis of two plausible mechanisms for the oxidation of 1-methoxypropane, a model ether compound, and demonstrates how stable isotope labeling can be used for validation.

Competing Mechanisms for this compound Oxidation

The metabolic oxidation of simple ethers like this compound is often mediated by cytochrome P450 (P450) enzymes.[4][5] The core of the mechanism involves the cleavage of a C-H bond as the initial, rate-limiting step.[4] For this compound, two primary pathways are proposed, differing in the site of the initial hydrogen atom abstraction:

  • Mechanism A: O-Demethylation: This pathway involves the initial hydrogen abstraction from the methoxy group, leading to the formation of a hemiacetal that subsequently decomposes to formaldehyde and 1-propanol.

  • Mechanism B: O-Depropylation: This alternative pathway begins with hydrogen abstraction from the methylene carbon adjacent to the oxygen atom (the C1 position of the propyl group). The resulting hemiacetal then breaks down to yield propanal and methanol.

Isotopic labeling allows for the precise determination of which of these pathways is operative.

Comparative Data from Isotopic Labeling

To validate the reaction mechanism, specific isotopologues of this compound can be synthesized and subjected to the oxidative conditions (e.g., incubation with liver microsomes containing P450 enzymes). The product distribution and the location of the isotopic label, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), provide clear evidence for the operative mechanism. A key quantitative measure is the Kinetic Isotope Effect (KIE), which compares the reaction rate of the deuterated (heavy) substrate to the non-deuterated (light) substrate. A significant primary KIE (>2) indicates that the C-H bond at the labeled position is broken during the rate-determining step.[4][5]

The table below summarizes the predicted and observed outcomes for each mechanism using two distinct deuterated substrates.

Labeled SubstrateProposed MechanismPredicted Labeled Product(s)Predicted KIE (kH/kD)Observed OutcomeConclusion
1-(methoxy-d₃)-propane (CD₃-O-CH₂CH₂CH₃)A: O-Demethylation Formaldehyde-d₂ (D₂CO) + 1-Propanol> 2Labeled formaldehyde detected; KIE ≈ 5Mechanism A is supported
B: O-Depropylation Propanal + Methanol-d₃ (CD₃OH)≈ 1No significant KIE observedMechanism B is not supported
1-methoxy-(1,1-d₂)-propane (CH₃-O-CD₂CH₂CH₃)A: O-Demethylation Formaldehyde + 1-Propanol-1,1-d₂≈ 1No significant KIE observedMechanism A is not supported
B: O-Depropylation Propanal-d₁ (CH₃CH₂CDO) + Methanol> 2Labeled propanal detected; KIE ≈ 5Mechanism B is supported

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining unambiguous results.

Synthesis of Isotopically Labeled this compound
  • 1-(methoxy-d₃)-propane (CD₃-O-Pr): Synthesized via Williamson ether synthesis by reacting sodium propoxide (CH₃CH₂CH₂ONa) with iodomethane-d₃ (CD₃I) in an anhydrous solvent like THF.

  • 1-methoxy-(1,1-d₂)-propane (CH₃-O-CD₂-Pr): Synthesized by first reducing propionic acid to 1-propanol-1,1-d₂ using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). The resulting deuterated alcohol is then converted to the corresponding alkoxide and reacted with iodomethane.

Purity and isotopic incorporation of the synthesized substrates must be confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Metabolism Assay
  • Incubation Mixture: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (as a source of P450 enzymes), the isotopically labeled or unlabeled this compound substrate (e.g., at 1 mM concentration), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Reaction: Pre-incubate the mixture at 37°C for 5 minutes before adding the NADPH-generating system to start the reaction. Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the quenched mixture to pellet the precipitated protein. Collect the supernatant for analysis.

Product Identification and Quantification by GC-MS
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Separation: Separate the metabolites in the supernatant using a suitable GC column (e.g., a DB-5ms column). The temperature program should be optimized to resolve methanol, formaldehyde, propanal, and 1-propanol.

  • Mass Spectrometric Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Identify the products by comparing their retention times and mass spectra with those of authentic standards.

  • Label Detection: Determine the location of the deuterium label by analyzing the mass-to-charge (m/z) ratios of the molecular ions and characteristic fragment ions of the products. For example, unlabeled formaldehyde (CH₂O) will have a molecular ion at m/z 30, while formaldehyde-d₂ (D₂CO) will appear at m/z 32.

  • KIE Measurement: Quantify the formation of the relevant metabolite (e.g., formaldehyde for O-demethylation) from both the labeled (deuterated) and unlabeled substrate in separate incubations. The KIE is calculated as the ratio of the initial rate of product formation from the unlabeled substrate to that from the labeled substrate.

Visualizing the Validation Workflow

The logical process for using isotopic labeling to distinguish between the proposed mechanisms can be visualized as follows.

G sub Labeled Substrate (e.g., CD₃-O-Propane) proc proc sub_split sub->sub_split mechA Mechanism A (O-Demethylation) sub_split->mechA  Hypothesis 1 mechB Mechanism B (O-Depropylation) sub_split->mechB  Hypothesis 2 predA Labeled Product: Formaldehyde-d₂ mechA->predA Predicts predB Labeled Product: Methanol-d₃ mechB->predB Predicts exp Experimental Analysis (GC-MS) predA->exp val Validation predA->val predB->exp res Result: Labeled Formaldehyde-d₂ is detected exp->res Observe res->val Compare conclusion Mechanism A is the operative pathway val->conclusion Supports

Caption: Workflow for validating a reaction mechanism using isotopic labeling.

By applying this structured approach, researchers can move beyond postulation to achieve definitive validation of metabolic pathways, a critical step in modern drug discovery and development.

References

A Comparative Guide to 1-Methoxypropane and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and environmental impact. Ethereal solvents are a cornerstone of this field, prized for their ability to dissolve a wide range of substrates and their relative inertness. This guide provides a comprehensive comparison of 1-methoxypropane (methyl propyl ether) with its commonly used alternatives: diethyl ether (DEE), tetrahydrofuran (THF), and the "greener" solvents 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).

While this compound is utilized as a solvent in various industrial applications, including in paint thinners and cleaning agents, and to make other chemicals, a comprehensive review of publicly available scientific literature reveals a notable absence of specific experimental data on its performance as a reaction solvent in common organic transformations.[1][2] This guide, therefore, focuses on a detailed comparison of the physical, safety, and environmental properties of these ethers, supplemented with experimental data on the performance of the well-documented alternatives to provide a practical reference for laboratory and process chemistry.

Physical and Safety Properties: A Comparative Overview

The selection of a solvent is often dictated by its physical properties, which affect reaction conditions, work-up procedures, and safety protocols. The following table summarizes key data for this compound and its alternatives.

PropertyThis compoundDiethyl Ether (DEE)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 557-17-560-29-7109-99-996-47-95614-37-9
Molecular Weight ( g/mol ) 74.1274.1272.1186.13100.16
Boiling Point (°C) 38.8[2]34.66680.2106
Melting Point (°C) -138.5-116.3-108.4-136-140
Density (g/mL at 20°C) 0.7260.7130.8890.8540.860
Flash Point (°C) < -20[2]-45-21-11-1
Water Solubility (g/L at 25°C) 30.5[2]69Miscible14011
Peroxide Formation ProneHighHighLower than THFLow

Synthesis of this compound: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3]

Experimental Protocol: Williamson Synthesis of this compound

Materials:

  • Propan-1-ol

  • Sodium hydride (NaH) or other strong base

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous diethyl ether or THF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of propan-1-ol (1.0 eq.) in the chosen anhydrous solvent is prepared in a flame-dried round-bottom flask.

  • The solution is cooled in an ice bath, and sodium hydride (1.1 eq.) is added portion-wise.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium propoxide.

  • The reaction is cooled again in an ice bath, and methyl iodide (1.2 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by distillation.

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound Propanol Propan-1-ol Propoxide Sodium Propoxide (Nucleophile) Propanol->Propoxide Deprotonation Base Strong Base (e.g., NaH) Base->Propoxide Methoxypropane This compound Propoxide->Methoxypropane SN2 Attack Methyl_Halide Methyl Halide (e.g., CH3I) (Electrophile) Methyl_Halide->Methoxypropane Byproduct Salt Byproduct (e.g., NaI)

Caption: Williamson Ether Synthesis of this compound.

Performance of Alternative Ethereal Solvents in Key Reactions

While specific data for this compound is lacking, the performance of its alternatives in common synthetic transformations provides a valuable benchmark for researchers selecting a solvent.

Grignard Reactions

Grignard reactions are fundamental for C-C bond formation and are highly sensitive to the choice of solvent. Ethereal solvents are essential for stabilizing the Grignard reagent.

Experimental Data: A systematic study on Grignard reactions in CPME revealed that it is a viable solvent, with the reaction of benzylmagnesium chloride and benzaldehyde proceeding in high yield.

Grignard ReagentElectrophileSolventYield (%)
Benzylmagnesium chlorideBenzaldehydeCPME95
Benzylmagnesium chlorideBenzaldehydeTHF96
Benzylmagnesium chlorideBenzaldehyde2-MeTHF97

Data sourced from a study on Grignard reactions in CPME.

Lithiation Reactions

Organolithium reagents are powerful bases and nucleophiles used in a variety of synthetic transformations. The solvent plays a crucial role in modulating the reactivity and aggregation state of these reagents.

Experimental Data: The 1,2-addition of methyllithium to cyclohexenone demonstrates the superior performance of 2-MeTHF over THF in certain cases.

ReactionSolventTime (h)Yield (%)
1,2-addition of MeLi to cyclohexenone2-MeTHF2Quantitative
1,2-addition of MeLi to cyclohexenoneTHF679

Data sourced from a review on sustainable alternatives to ethereal solvents.

Experimental_Workflow General Experimental Workflow in Organic Synthesis Start Start Reagents Reactants & Solvent (e.g., this compound or Alternative) Start->Reagents Reaction Reaction Setup (Inert atmosphere, Temperature control) Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow in organic synthesis.

Logical Comparison of Ether Solvents

The choice between these ethers involves a trade-off between performance, safety, and environmental considerations.

Ether_Comparison Key Property Comparison of Ether Solvents Ethers Ethereal Solvents DEE Diethyl Ether (High Volatility, High Peroxide Risk) Ethers->DEE THF Tetrahydrofuran (Good Solvency, High Peroxide Risk, Miscible with Water) Ethers->THF Methoxypropane This compound (Moderate BP, Peroxide Risk, Limited Data) Ethers->Methoxypropane Greener_Alts Greener Alternatives Ethers->Greener_Alts MeTHF 2-MeTHF (Higher BP, Lower Water Solubility, Reduced Peroxide Risk) Greener_Alts->MeTHF CPME CPME (High BP, Low Water Solubility, Low Peroxide Risk) Greener_Alts->CPME

Caption: A logical comparison of key properties of ether solvents.

Conclusion

This compound presents a profile of a classic ethereal solvent with moderate boiling point and volatility. However, the current lack of published, peer-reviewed data on its performance in common synthetic reactions makes a direct comparison of its utility challenging. For researchers and professionals in drug development, the choice of an ethereal solvent should be guided by a holistic assessment of physical properties, safety considerations, environmental impact, and demonstrated performance. While diethyl ether and THF remain workhorses in the lab, the growing body of evidence supporting the efficacy and improved safety profiles of 2-MeTHF and CPME makes them compelling alternatives for developing more sustainable and robust chemical processes. Further research into the synthetic applications of this compound would be beneficial to fully assess its potential as a viable solvent in modern organic chemistry.

References

A Comparative Guide to Cross-Referencing 1-Methoxypropane NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. However, the reliability of experimentally acquired data is significantly enhanced by cross-referencing with established spectral databases. This guide provides a comparative analysis of ¹H and ¹³C NMR data for 1-methoxypropane from an educational resource and a public spectral database, offering a workflow for data validation.

Experimental Protocols

A standardized protocol is crucial for the reproducible acquisition of NMR spectra. Below is a general methodology for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. A common solvent for this compound is deuterated chloroform (CDCl₃), which is largely transparent in the ¹H NMR spectrum, except for a residual peak around 7.26 ppm.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a corresponding frequency (e.g., 100 MHz) for ¹³C NMR.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed to obtain a clean spectrum.

Data Presentation: A Comparative Table

The following tables summarize the ¹H and ¹³C NMR data for this compound from an educational chemistry website (Doc Brown's Chemistry) and a comprehensive spectral database (Spectral Database for Organic Compounds - SDBS). This side-by-side comparison allows for easy identification of consistencies and minor variations in reported chemical shifts.

¹H NMR Data Comparison

Protons (Structure: CH₃-O-CH₂-CH₂-CH₃)Doc Brown's Chemistry (CDCl₃)[2]ChemicalBook (Solvent not specified)[3]
a (-OCH₃)δ 3.3 (s, 3H)δ 3.336 (3H)
b (-O-CH₂-)δ 3.4 (t, 2H, J=7.0 Hz)δ 3.337 (2H)
c (-CH₂-)δ 1.6 (sextet, 2H, J=7.0 Hz)δ 1.59 (2H)
d (-CH₃)δ 0.9 (t, 3H, J=7.0 Hz)δ 0.93 (3H)

s = singlet, t = triplet, sextet = sextet

¹³C NMR Data Comparison

Carbon (Structure: C¹H₃-O-C²H₂-C³H₂-C⁴H₃)Doc Brown's Chemistry (CDCl₃)[1]
1 (-OCH₃)δ 58.5
2 (-O-CH₂-)δ 75.0
3 (-CH₂-)δ 23.0
4 (-CH₃)δ 11.0

Visualization of the Cross-Referencing Workflow

The process of cross-referencing experimental NMR data with spectral databases can be visualized as a logical workflow. This ensures a systematic approach to data validation.

cross_referencing_workflow cluster_experimental Experimental Phase cluster_database Database Cross-Referencing cluster_comparison Analysis and Validation exp_sample Prepare this compound Sample exp_acquire Acquire 1H and 13C NMR Spectra exp_sample->exp_acquire exp_process Process NMR Data (FT, Phasing, Baseline Correction) exp_acquire->exp_process db_search Search Spectral Databases (e.g., SDBS, PubChem) for this compound exp_process->db_search Experimental Data compare_data Compare Chemical Shifts, Multiplicities, and Coupling Constants exp_process->compare_data db_extract Extract 1H and 13C NMR Data and Experimental Conditions db_extract->compare_data Database Data validate_structure Validate Structure of this compound compare_data->validate_structure report Publish Comparison Guide validate_structure->report

Caption: Workflow for cross-referencing experimental NMR data with spectral databases.

References

A Comparative Guide to 1-Methoxypropane and Tetrahydrofuran as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and purity. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between solvents is paramount. This guide provides a detailed comparison of two ether-based solvents: 1-methoxypropane and tetrahydrofuran (THF), offering insights into their respective efficacies, supported by their physical and chemical properties and general applications.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is the first step in selecting the appropriate medium for a chemical reaction. The following table summarizes the key properties of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C4H10OC4H8O
Molar Mass 74.12 g/mol 72.11 g/mol
Boiling Point 38.8 °C66 °C[1][2]
Melting Point -138 °C-108.4 °C[1][2]
Density 0.7356 g/cm³0.8876 g/cm³ at 20 °C[1]
Viscosity 0.3064 cP at 0.3 °C0.48 cP at 25 °C[1]
Dipole Moment ~1.1 D1.63 D (gas)[1]
Dielectric Constant Not readily available7.6
Solubility in Water 30.5 g/LMiscible[1][2]

Performance as a Reaction Solvent

The efficacy of a solvent is largely determined by its polarity, ability to solvate reactants and intermediates, and its inertness under reaction conditions.

Tetrahydrofuran (THF)

THF is a polar aprotic solvent that is widely utilized in organic synthesis.[1] Its cyclic structure and the presence of an oxygen atom make it an excellent coordinating solvent, particularly for metal cations.[1] This property is crucial for its application in:

  • Organometallic Reactions: THF is a solvent of choice for the preparation of Grignard reagents (RMgX) and organolithium compounds.[1][2] It effectively solvates the magnesium or lithium ion, which can enhance the reactivity of the carbanionic portion of the reagent.[3] For less reactive bromides, THF is often preferred over diethyl ether due to its higher boiling point, which allows for higher reaction temperatures.[1]

  • Polymer Chemistry: THF is used to dissolve polymers for analysis by gel permeation chromatography and is a key component in PVC adhesives.[1] It can also be polymerized to produce polytetramethylene ether glycol (PTMEG), a precursor for polyurethane elastomers.[4][5]

  • Hydroboration Reactions: It is a popular solvent for hydroboration reactions due to its ability to form stable complexes with boranes.[1]

The polarity of THF can significantly influence the energetics of a reaction, as seen in electrochemical studies where it behaves as a relatively non-polar solvent compared to more polar options like DMF.[6]

This compound (Methyl Propyl Ether)

This compound is a less polar ether compared to THF. While it was formerly used as a general anesthetic, it now finds application as an organic solvent.[7] Its use as a reaction solvent is less documented in readily available literature compared to THF. However, based on its structure as a simple acyclic ether, it can be inferred to be a suitable solvent for reactions requiring a non-polar, aprotic medium.

Due to its lower boiling point, this compound is suitable for reactions that require gentle heating or are sensitive to higher temperatures. Its lower polarity might be advantageous in reactions where minimal solvent-reactant interaction is desired. It is used in some industrial applications such as in paint thinners and cleaning agents.[7]

Direct Comparison

Direct experimental data comparing the efficacy of this compound and THF in the same reaction is not extensively available in published literature. However, a qualitative comparison can be made based on their properties:

  • Solvating Ability: THF's higher polarity and cyclic structure, which makes the oxygen's lone pairs more accessible, render it a superior solvating agent for cations compared to the less polar, acyclic this compound.[8] This suggests that for reactions involving organometallic reagents, THF would likely lead to faster reaction rates and higher yields.

  • Reaction Temperature: The higher boiling point of THF provides a wider operational temperature range, which is beneficial for reactions with high activation energies.[1]

  • Water Solubility: THF's miscibility with water can be a disadvantage when anhydrous conditions are strictly required and during aqueous workups, as it can be difficult to separate from the aqueous phase. This compound's lower water solubility could simplify extraction processes.

Safety and Handling

Both this compound and THF are highly flammable liquids and pose a significant safety risk due to the formation of explosive peroxides.[7]

Peroxide Formation

Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[4][5] This is a critical safety concern for both solvents.

  • THF: The tendency of THF to form peroxides is well-documented.[4][7] Unstabilized THF can form explosive levels of peroxides and should be handled with extreme caution, especially when distilling to dryness as peroxides can concentrate in the residue.[7] Commercial THF is often supplied with inhibitors like butylated hydroxytoluene (BHT) to slow down peroxide formation.[1]

  • This compound: As an ether, this compound is also capable of forming explosive peroxides upon exposure to air and light.[7]

It is crucial to test for the presence of peroxides in aged containers of both solvents before use, particularly before heating or distillation.[4][5] Containers of peroxide-forming chemicals should be dated upon receipt and opening to track their age.[7]

Toxicity

  • THF: THF is considered to have relatively low acute toxicity. However, it can penetrate the skin and cause dehydration. Chronic exposure is suspected to have carcinogenic effects.[1]

  • This compound: Inhalation of high concentrations of this compound can have narcotic effects and cause central nervous system depression.[7]

Proper personal protective equipment, including gloves and safety glasses, should always be worn when handling these solvents.

Experimental Protocols

Below is a generalized protocol for a Grignard reaction, a common application for ether solvents.

Objective: Preparation of a Grignard Reagent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous solvent (THF or this compound)

  • Iodine crystal (as an initiator)

  • Reaction flask with a condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.[1]

  • Initiation: Place magnesium turnings and a small crystal of iodine in the reaction flask under an inert atmosphere.

  • Solvent Addition: Add a portion of the anhydrous solvent to the flask.

  • Reagent Addition: Dissolve the alkyl/aryl halide in the remaining anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. THF's higher boiling point may be advantageous for less reactive halides.[1]

  • Completion: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete consumption of the magnesium. The resulting Grignard reagent is then used in subsequent synthetic steps.

Visualizations

Experimental_Workflow

Solvent_Selection

Conclusion

Both this compound and tetrahydrofuran are valuable aprotic ether solvents, but their optimal applications differ based on their distinct properties.

Tetrahydrofuran (THF) is a versatile and highly effective solvent for a wide range of reactions, particularly those involving organometallic species, due to its excellent cation-solvating ability and higher boiling point. Its miscibility with water, however, can complicate post-reaction workup procedures.

This compound , being less polar and having a lower boiling point, is suitable for reactions requiring a more non-polar environment and lower temperatures. Its limited water solubility can be an advantage in simplifying extractions.

The choice between these two solvents ultimately depends on the specific requirements of the chemical transformation, including the nature of the reactants, the required reaction temperature, and the desired workup procedure. For high-performance applications in organometallic chemistry, THF remains the more established and often superior choice. However, for reactions where its high solvating power is not necessary or its water miscibility is a hindrance, this compound presents a viable alternative. As with all peroxide-forming ethers, stringent safety precautions are essential when handling either solvent.

References

A Comparative Guide to the Relative Reaction Rates of 1-Methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative reaction rates of 1-methoxypropane with key atmospheric oxidants, namely hydroxyl radicals (•OH) and chlorine atoms (Cl•). The data presented is crucial for understanding the atmospheric lifetime and reactivity of this ether, which is relevant in fields ranging from atmospheric chemistry to drug metabolism, where analogous ether linkages are common.

Quantitative Data Summary

The following table summarizes the experimentally determined rate constants for the gas-phase reactions of this compound and other structurally related ethers with hydroxyl radicals and chlorine atoms at room temperature. This data allows for a direct comparison of their relative reactivities.

CompoundReagentRate Constant (k) at 293 ± 2 K (cm³ molecule⁻¹ s⁻¹)Reference
This compound •OH (9.91 ± 2.30) x 10⁻¹² [1]
This compound Cl• (2.52 ± 0.14) x 10⁻¹⁰ [1]
Methyl Ethyl Ether•OH(7.53 ± 2.86) x 10⁻¹²[2]
Methyl Ethyl EtherCl•(2.35 ± 0.43) x 10⁻¹⁰[2]
Dimethyl EtherCl•(1.3 ± 0.2) x 10⁻¹⁰[3]
Diethyl EtherCl•(2.5 ± 0.3) x 10⁻¹⁰[3]
Di-n-propyl EtherCl•(3.6 ± 0.4) x 10⁻¹⁰[3]

Key Observations:

  • The reaction of this compound with chlorine atoms is significantly faster than its reaction with hydroxyl radicals, by approximately two orders of magnitude.[1]

  • The reactivity of this compound with both •OH and Cl• is comparable to that of other small aliphatic ethers like methyl ethyl ether and diethyl ether.[1][2][3]

Reaction Mechanisms and Pathways

The dominant initial reaction pathway for the gas-phase oxidation of this compound by hydroxyl radicals is hydrogen atom abstraction. The •OH radical can abstract a hydrogen atom from different positions on the this compound molecule, leading to the formation of various alkyl radicals. These radicals then rapidly react with molecular oxygen in the atmosphere.

ReactionPathway cluster_abstraction H-Abstraction This compound This compound Radical1 •CH₂OCH₂CH₂CH₃ This compound->Radical1 + •OH - H₂O Radical2 CH₃O•CHCH₂CH₃ This compound->Radical2 + •OH - H₂O Radical3 CH₃OCH₂•CHCH₃ This compound->Radical3 + •OH - H₂O OH •OH O2_1 + O₂ Radical1->O2_1 O2_2 + O₂ Radical2->O2_2 O2_3 + O₂ Radical3->O2_3 Peroxy1 Peroxy Radical 1 O2_1->Peroxy1 Peroxy2 Peroxy Radical 2 O2_2->Peroxy2 Peroxy3 Peroxy Radical 3 O2_3->Peroxy3 Products Further Reactions & Degradation Products Peroxy1->Products Peroxy2->Products Peroxy3->Products ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reactants Prepare Gas Mixtures (this compound, Reference Compound, Oxidant Precursor) Chamber Introduce Mixtures into Teflon Reaction Chamber Reactants->Chamber Initiation Initiate Reaction (e.g., Photolysis of Precursor) Chamber->Initiation Sampling Monitor Concentrations over Time (GC-FID) Initiation->Sampling Plotting Plot ln([C₀]/[Cₜ]) for Test and Reference Compounds Sampling->Plotting Calculation Determine Relative Rate Constant from the Slope Plotting->Calculation Absolute_k Calculate Absolute Rate Constant using known k(reference) Calculation->Absolute_k

References

A Comparative Guide to the Environmental Impact of 1-Methoxypropane and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to encompass its environmental footprint. This guide provides a detailed comparison of the environmental impact of 1-methoxypropane against a range of commonly used solvents. The following data, compiled from various sources, is intended to facilitate informed decisions that align with sustainability goals in the laboratory and beyond.

Data Presentation: A Comparative Overview

SolventGlobal Warming Potential (GWP, 100-year)Ozone Depletion Potential (ODP)VOC Classification/ReactivityAquatic Toxicity (LC50)
This compound Data not availableData not availableVolatile Organic CompoundFish (Fathead Minnow, 96h): 136.8 mg/L (estimated)[1][2][3][4][5]; Daphnia magna (48h): 225.3 mg/L (estimated)[1][2][3][4][5]
Tetrahydrofuran (THF) ~20Volatile Organic CompoundFish (Fathead Minnow, 96h): 2160 mg/L[6][7]; Daphnia magna (48h): >978 mg/L[6][7]
2-Methyltetrahydrofuran (2-MeTHF) Data not available0Volatile Organic CompoundFish (Fathead Minnow, 96h): >100 mg/L; Daphnia magna (48h): >100 mg/L
Cyclopentyl methyl ether (CPME) Data not availableData not availableVolatile Organic CompoundFish (Rainbow Trout, 96h): >100 mg/L; Daphnia magna (48h): >100 mg/L
Diethyl ether 10Volatile Organic CompoundFish (Fathead Minnow, 96h): 2560 mg/L; Daphnia magna (48h): 1600 mg/L
Acetone <10Exempt from many VOC regulationsFish (Fathead Minnow, 96h): 8300 mg/L[8][9]; Daphnia magna (48h): 8800 mg/L[8][9]
Ethanol <10Volatile Organic CompoundFish (Rainbow Trout, 96h): 13000 mg/L[3][10][11]; Daphnia magna (48h): 5012 mg/L[12][13]
Isopropanol 20Volatile Organic CompoundFish (Fathead Minnow, 96h): 9640 mg/L[14][15][16]; Daphnia magna (48h): >1000 mg/L[14][15][16]
n-Heptane Data not available0Volatile Organic CompoundFish (Rainbow Trout, 96h): 5.7 mg/L; Daphnia magna (48h): 1.5 mg/L
Toluene 120Volatile Organic CompoundFish (Fathead Minnow, 96h): 25 mg/L[6][17][18][19]; Daphnia magna (48h): 11.5 mg/L[6][18][20]
Dichloromethane 90.02Volatile Organic CompoundFish (Fathead Minnow, 96h): 193 mg/L[21][22][23][24][25]; Daphnia magna (48h): 220 mg/L[21][22][23][24][25]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are summaries of the key protocols used to determine the environmental impact of these solvents.

Global Warming Potential (GWP)

The Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. It is typically calculated over 100 years. The determination of GWP is not a direct experimental measurement but rather a calculation based on the infrared absorption spectrum of the compound and its atmospheric lifetime. These calculations are guided by the methodologies established by the Intergovernmental Panel on Climate Change (IPCC).

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential is a measure of the relative amount of degradation to the ozone layer a chemical compound can cause, with trichlorofluoromethane (CFC-11) being the reference with an ODP of 1.0. Similar to GWP, ODP is a calculated value. It is derived from a substance's atmospheric lifetime, its molecular weight, and the number and type of halogen atoms (chlorine and bromine) it contains. The methodologies for these calculations are outlined in reports by the World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP).

Volatile Organic Compound (VOC) Content

The classification and reactivity of a substance as a Volatile Organic Compound are determined by its vapor pressure and its potential to participate in photochemical reactions in the atmosphere. Standard methods for measuring VOC content in various matrices include:

  • EPA Method 24: This method is used for determining the volatile matter content, water content, density, volume solids, and weight solids of surface coatings. The VOC content is then calculated.[26]

  • EPA Method 8260D: This method is used for the determination of volatile organic compounds in a variety of solid waste matrices. It is applicable to nearly all types of samples, regardless of water content, including aqueous sludges, caustic liquors, acid liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, filter cakes, and spent carbons.[27]

  • Headspace Gas Chromatography (HS-GC): This is a common technique where the vapor above a sample in a sealed container is injected into a gas chromatograph for separation and quantification of the volatile components.

Aquatic Toxicity

Acute aquatic toxicity is typically determined by exposing aquatic organisms, such as fish and daphnia, to a range of concentrations of the test substance over a defined period. The concentration that is lethal to 50% of the test population (LC50 for fish) or causes immobilization in 50% of the population (EC50 for daphnia) is then determined. The following OECD guidelines are standard protocols for these tests:

  • OECD Guideline 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to assess the acute toxicity of a substance to fish.[16][17][21][22][28] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[22]

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline outlines a 48-hour test to determine the concentration of a substance that causes immobilization in 50% of the Daphnia magna population.[14][15][29][30][31]

Logical Flow for Solvent Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of a solvent, from initial property determination to a comprehensive risk assessment.

cluster_input Solvent Selection cluster_params Environmental Impact Parameters cluster_methods Determination Methods cluster_output Comparative Assessment Solvent_of_Interest Solvent of Interest (e.g., this compound) GWP Global Warming Potential (GWP) Solvent_of_Interest->GWP ODP Ozone Depletion Potential (ODP) Solvent_of_Interest->ODP VOC VOC Content/Reactivity Solvent_of_Interest->VOC Aquatic_Toxicity Aquatic Toxicity Solvent_of_Interest->Aquatic_Toxicity Calculation_Modeling Calculation/Modeling (e.g., IPCC, WMO) GWP->Calculation_Modeling ODP->Calculation_Modeling Experimental_Analysis Experimental Analysis (e.g., EPA Methods) VOC->Experimental_Analysis Bioassays Bioassays (e.g., OECD Guidelines) Aquatic_Toxicity->Bioassays Data_Table Comparative Data Table Calculation_Modeling->Data_Table Experimental_Analysis->Data_Table Bioassays->Data_Table Risk_Assessment Environmental Risk Assessment Data_Table->Risk_Assessment

Caption: Workflow for assessing the environmental impact of solvents.

References

GC-MS Analysis for Purity Confirmation of Synthesized 1-Methoxypropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for confirming the purity of synthesized 1-methoxypropane. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology for quality control in a laboratory setting.

Introduction to this compound and its Synthesis

This compound, also known as methyl propyl ether, is a volatile ether used as a solvent and in chemical synthesis. Its purity is critical, as contaminants can interfere with reaction pathways and compromise the integrity of the final product. The two primary methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. Each route presents a unique profile of potential impurities.

Williamson Ether Synthesis: This method involves the reaction of a methyl halide with sodium propoxide or a propyl halide with sodium methoxide.

  • Potential Impurities: Unreacted 1-propanol or methanol, unreacted methyl or propyl halides, and propene from a competing elimination reaction, especially if secondary halides are used.

Acid-Catalyzed Dehydration: This route involves the reaction of methanol and 1-propanol in the presence of a strong acid catalyst.

  • Potential Impurities: Unreacted methanol and 1-propanol, the formation of symmetric ethers (dimethyl ether and dipropyl ether), and propene from the dehydration of 1-propanol. Additionally, water is a significant byproduct of this reaction.

Over time, this compound can also form explosive peroxides upon exposure to air and light, which represent a critical impurity and safety hazard.

Comparative Analysis of Purity Assessment Methods

GC-MS is a powerful and widely adopted technique for the analysis of volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities. However, other methods can provide valuable and often complementary information regarding the purity of the synthesized product.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification and quantification.Provides qualitative and quantitative data on the main component and volatile impurities.High sensitivity and specificity; can identify unknown impurities through mass spectral libraries.Not suitable for non-volatile impurities; requires sample volatilization.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity being directly proportional to the number of nuclei.Provides structural information and accurate quantification of the main component and impurities without the need for individual calibration standards for each impurity.Non-destructive; provides absolute quantification; can identify a wide range of impurities.Lower sensitivity compared to GC-MS for trace impurities; requires a pure internal standard for absolute quantification.
Karl Fischer Titration A specific chemical reaction between iodine and water.Quantifies the water content in the sample.Highly specific and accurate for water determination.Only measures water content; does not provide information on other impurities.

Experimental Protocols

GC-MS Analysis of this compound

Objective: To separate, identify, and quantify this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or mid-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity volatile solvent such as dichloromethane or hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase at 10 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 20-200.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic fragments at m/z 45, 29, and 74).

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the percentage purity by determining the relative peak area of this compound compared to the total area of all integrated peaks.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound and quantify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh a known amount of the synthesized this compound and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T₁).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound (e.g., the methyl singlet) and a signal from the internal standard.

    • Calculate the molar ratio of this compound to the internal standard.

    • Determine the absolute purity of the this compound sample based on the known mass and purity of the internal standard.

Karl Fischer Titration

Objective: To determine the water content in the synthesized this compound.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric).

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Introduction: Inject a known mass of the synthesized this compound into the titration cell.

  • Titration: The instrument will automatically titrate the sample and determine the amount of water present.

  • Data Analysis: The water content will be reported as a percentage or in parts per million (ppm).

Data Presentation

The following table presents hypothetical quantitative data from a GC-MS analysis of a this compound sample synthesized via the Williamson ether synthesis, demonstrating a purity of 99.5%.

Peak No.Retention Time (min)CompoundArea (%)Key m/z fragments
12.85Methanol0.1531, 29
23.52This compound 99.50 45, 29, 74
34.101-Propanol0.2531, 29, 42, 59
44.981-Bromopropane0.1043, 122, 124

Visualizing the Workflow and Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity analysis and the potential byproducts from the common synthesis routes of this compound.

GCMS_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_results Results synth_williamson Williamson Ether Synthesis sample_prep Sample Preparation (Dilution in Solvent) synth_williamson->sample_prep synth_dehydration Acid-Catalyzed Dehydration synth_dehydration->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing purity_report Purity Confirmation (e.g., 99.5%) data_processing->purity_report impurity_id Impurity Identification data_processing->impurity_id

Caption: Experimental workflow for GC-MS purity analysis of synthesized this compound.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_dehydration Acid-Catalyzed Dehydration williamson_reactants CH3X + NaOCH2CH2CH3 or CH3ONa + CH3CH2CH2X williamson_product This compound williamson_reactants->williamson_product williamson_impurities Impurities: - Unreacted Alcohols - Unreacted Alkyl Halides - Propene (Elimination) williamson_reactants->williamson_impurities dehydration_reactants CH3OH + CH3CH2CH2OH (H+ catalyst) dehydration_product This compound dehydration_reactants->dehydration_product dehydration_impurities Impurities: - Unreacted Alcohols - Dimethyl Ether - Dipropyl Ether - Propene - Water dehydration_reactants->dehydration_impurities

Caption: Synthesis pathways for this compound and their potential impurities.

Conclusion

GC-MS stands out as a robust and highly sensitive method for the routine purity analysis of synthesized this compound, providing both qualitative and quantitative data on volatile impurities. For a comprehensive purity assessment, especially for regulatory purposes, complementing GC-MS with techniques like qNMR for absolute purity determination and Karl Fischer titration for water content is highly recommended. The choice of analytical method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail.

Validating the Absence of Peroxides in Aged 1-Methoxypropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of laboratory reagents is paramount. Aged ethers, such as 1-methoxypropane, are notorious for the formation of explosive peroxide compounds through autoxidation when exposed to air and light.[1][2] This guide provides a comparative overview of common methods to validate the absence of peroxides in aged this compound samples, complete with experimental protocols and data presentation to facilitate informed decisions on laboratory safety and experimental integrity.

Comparison of Peroxide Detection Methods

Several methods are available for detecting the presence of peroxides in organic solvents, ranging from simple qualitative tests to more complex quantitative analyses. For routine safety checks of aged this compound, qualitative and semi-quantitative methods are often sufficient, cost-effective, and easy to perform.

Method Principle Detection Limit Advantages Disadvantages Typical Use Case
Peroxide Test Strips Colorimetric reaction based on the oxidation of an indicator compound.1-100 ppm (Varies by manufacturer)Rapid, convenient, and easy to use.[3][4]Semi-quantitative; potential for interferences; finite shelf life.[1][4]Routine screening of ether solvents before use.[5]
Potassium Iodide (KI) Test Oxidation of iodide (I⁻) to iodine (I₂) by peroxides, resulting in a color change.~10-100 ppmSimple, inexpensive, and sensitive to a wide range of peroxides.[6][7]Semi-quantitative; the reagent mixture can slowly air-oxidize, leading to false positives.[7][8]Confirmation of the presence of peroxides, especially when test strips are unavailable.
Quantitative Iodometric Titration Titration of iodine liberated from potassium iodide by peroxides with a standardized sodium thiosulfate solution.~1 ppmQuantitative and accurate.More complex and time-consuming; requires standardized solutions.Precise determination of peroxide concentration when a quantitative value is necessary.
¹H NMR Spectroscopy Detection of the peroxide proton signal, which appears at a characteristic chemical shift.Down to 0.1 ppmHighly specific and quantitative; non-destructive.[9][10]Requires access to an NMR spectrometer; may require an internal standard for quantification.[9][11]Research settings where precise quantification is needed and instrumentation is available.

Experimental Protocols

Below are detailed methodologies for the two most common and practical tests for routine validation of peroxide absence in this compound.

Procedure 1: Peroxide Test Strips

Materials:

  • Commercial peroxide test strips (e.g., EM Quant®)[4]

  • This compound sample

  • Forceps

Protocol:

  • Using forceps, immerse the test strip into the this compound sample for 1 second.[5]

  • Remove the strip and allow the solvent to evaporate.

  • After the time specified by the manufacturer, compare the color of the reaction zone with the color scale provided on the packaging.

  • Record the peroxide concentration in ppm.

Procedure 2: Potassium Iodide (KI) Test

Materials:

  • This compound sample

  • Test tube

  • Glacial acetic acid

  • 5% aqueous potassium iodide (KI) solution (freshly prepared)[12]

Protocol:

  • In a clean test tube, add 1-3 mL of the this compound sample to be tested.[13]

  • Add an equal volume of glacial acetic acid to the test tube.[12]

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide solution and mix thoroughly.[12][13]

  • Observe the color of the solution.

    • No color change: Peroxides are absent or below the detection limit.

    • Yellow color: Indicates the presence of peroxides.[7][8]

    • Brown color: Indicates a high and potentially dangerous concentration of peroxides.[6][7]

Interpreting the Results

The presence of any detectable peroxides, particularly in samples intended for distillation or concentration, is a cause for concern.[3][14] It is widely recommended that peroxide levels should not exceed 100 ppm for safe handling and use.[1][8] If peroxides are detected, the solvent should be properly treated to remove them or disposed of according to institutional safety guidelines.[12]

Visualizing the Workflow

To aid in the selection and execution of peroxide validation, the following diagrams illustrate the experimental workflow and a decision-making process.

Peroxide_Validation_Workflow cluster_prep Sample Preparation cluster_testing Peroxide Testing cluster_analysis Result Analysis & Action start Obtain aged This compound sample test_strips Use Peroxide Test Strips start->test_strips Primary Method ki_test Perform Potassium Iodide (KI) Test start->ki_test Alternative Method compare Compare to Color Chart test_strips->compare observe Observe Color Change ki_test->observe safe Sample is safe for use (< 30 ppm) observe->safe No color change unsafe Hazardous Peroxide Levels (> 30 ppm) Dispose or Treat observe->unsafe Yellow to Brown color compare->safe No significant color change compare->unsafe Color indicates high ppm

Caption: Experimental workflow for peroxide validation in this compound.

Decision_Tree start Aged this compound sample requires validation q1 Is a rapid, semi-quantitative screening sufficient? start->q1 test_strips Use Peroxide Test Strips q1->test_strips Yes q2 Are test strips unavailable or is a confirmatory test needed? q1->q2 No end_safe Proceed with use if peroxides are absent test_strips->end_safe Negative Result end_unsafe Treat or dispose of solvent if peroxides are present test_strips->end_unsafe Positive Result ki_test Perform Potassium Iodide (KI) Test q2->ki_test Yes q3 Is a precise quantitative measurement required? q2->q3 No ki_test->end_safe Negative Result ki_test->end_unsafe Positive Result advanced_methods Use Quantitative Methods (e.g., Titration, NMR) q3->advanced_methods Yes q3->end_safe No advanced_methods->end_safe Below Safe Limit advanced_methods->end_unsafe Above Safe Limit

Caption: Decision tree for selecting a peroxide detection method.

References

A comparative study of ether cleavage reactions with HBr vs HI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethers are a common functional group in organic chemistry, prized for their general stability and utility as protecting groups and solvents. However, their cleavage is a critical transformation in synthetic chemistry, particularly in the deprotection of hydroxyl groups during the synthesis of complex molecules like pharmaceuticals. The most common reagents for this purpose are the strong hydrohalic acids, hydrobromic acid (HBr) and hydroiodic acid (HI). This guide provides a comparative analysis of these two reagents, supported by experimental data, to aid chemists in selecting the optimal conditions for their specific applications.

Mechanism of Ether Cleavage

The cleavage of ethers by HBr and HI proceeds via a nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol).[1][2][3] Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the protonated ether.[1][3]

The specific mechanism, either Sₙ1 or Sₙ2, is dictated by the structure of the ether's alkyl groups.[1][4]

  • Sₙ2 Mechanism: Ethers with methyl or primary alkyl groups predominantly react via an Sₙ2 pathway. The halide nucleophile attacks the less sterically hindered carbon, leading to an inversion of stereochemistry if the carbon is chiral.[1][4]

  • Sₙ1 Mechanism: Ethers with tertiary, benzylic, or allylic groups tend to react through an Sₙ1 mechanism. This is due to the ability of these groups to form stable carbocation intermediates upon departure of the alcohol leaving group.[1][4][5]

In the presence of excess hydrohalic acid, the alcohol formed as an intermediate will be further converted to the corresponding alkyl halide.[1][6] However, aryl ethers, such as anisole, yield a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[4]

Reactivity and Performance: HBr vs. HI

The general order of reactivity for hydrohalic acids in ether cleavage is HI > HBr >> HCl.[7] This trend is primarily attributed to the greater nucleophilicity of the iodide ion compared to the bromide ion.

While comprehensive quantitative data directly comparing the two reagents across a wide range of substrates under identical conditions is limited in the literature, a computational study using density functional theory (DFT) on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides supports this reactivity order (F < Cl < Br < I).

In a study on the demethylation of alkali lignin, it was observed that the demethylation efficiency was slightly higher with HI compared to HBr under the same reaction conditions (130 °C).[8]

The following table summarizes the key differences and performance aspects of HBr and HI in ether cleavage reactions.

FeatureHydrobromic Acid (HBr)Hydroiodic Acid (HI)
Reactivity GoodExcellent
Nucleophilicity of Halide Br⁻ is a good nucleophile.I⁻ is an excellent nucleophile.
Typical Reaction Conditions Often requires heating (reflux).[8]Can often proceed at lower temperatures than HBr.[1]
Substrate Scope Broad applicability for various ether types.Broad applicability, often more effective for less reactive ethers.
Cost & Availability Generally less expensive and more readily available.More expensive and can be less stable.
Side Reactions Potential for bromination of sensitive substrates.Potential for iodination of sensitive substrates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-yielding reactions. Below are representative protocols for ether cleavage using HBr and HI.

Cleavage of a Phenyl Methyl Ether with HBr in Acetic Acid

This procedure is suitable for the cleavage of an aryl methyl ether, a common structural motif in natural products and pharmaceutical intermediates.

Procedure:

  • Dissolve the phenyl methyl ether substrate in glacial acetic acid (e.g., 100 mg of substrate in 10 mL of acetic acid).

  • Add 48% aqueous HBr (e.g., 15 mL).

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Cleavage of Tetrahydrofuran (THF) with HI

This protocol demonstrates the cleavage of a cyclic ether to form a dihaloalkane.

Procedure:

  • Place tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of concentrated hydroiodic acid (e.g., 57% aqueous HI).

  • Heat the mixture to reflux. The reaction is typically vigorous.

  • Continue refluxing until the reaction is complete, as determined by an appropriate monitoring technique (e.g., GC-MS).

  • After cooling, carefully dilute the reaction mixture with water.

  • Extract the 1,4-diiodobutane product with an organic solvent like diethyl ether.

  • Wash the organic extract sequentially with water, a solution of sodium thiosulfate (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

Logical Workflow for Reagent Selection and Reaction

The following diagram illustrates the decision-making process and workflow for an ether cleavage reaction.

EtherCleavageWorkflow cluster_input Input cluster_decision Decision cluster_reagent Reagent Choice cluster_process Process cluster_output Output Start Ether Substrate Reactivity Substrate Reactivity? Start->Reactivity Cost Cost/Availability a Factor? Reactivity->Cost High HI Use HI Reactivity->HI Low Cost->HI No HBr Use HBr Cost->HBr Yes Reaction Perform Reaction (with heating if necessary) HI->Reaction HBr->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification End Cleaved Product(s) Purification->End

Caption: Workflow for ether cleavage reagent selection.

Signaling Pathway of Ether Cleavage

The following diagram illustrates the generalized signaling pathways for Sₙ1 and Sₙ2 ether cleavage.

EtherCleavageMechanism cluster_SN2 SN2 Pathway (Primary/Methyl R) cluster_SN1 SN1 Pathway (Tertiary/Benzylic/Allylic R) Ether R-O-R' ProtonatedEther R-O(H+)-R' Ether->ProtonatedEther Protonation HX H-X (HBr or HI) HX->ProtonatedEther X_ion X⁻ HX->X_ion Alcohol R'-OH ProtonatedEther->Alcohol Leaving Group Departure AlkylHalide R-X ProtonatedEther->AlkylHalide Nucleophilic Attack Carbocation R⁺ ProtonatedEther->Carbocation Loss of Leaving Group X_ion->AlkylHalide AlkylHalide2 R-X X_ion->AlkylHalide2 Carbocation->AlkylHalide2 Nucleophilic Attack

Caption: Sₙ1 and Sₙ2 mechanisms of ether cleavage.

Conclusion

Both HBr and HI are effective reagents for the cleavage of ethers, a fundamental transformation in organic synthesis. The choice between them often depends on the reactivity of the ether substrate, cost considerations, and desired reaction conditions. HI is the more reactive and often more efficient reagent, allowing for milder reaction conditions. HBr, while slightly less reactive, is a more economical and readily available alternative that is suitable for a wide range of ether cleavages, particularly when conducted at elevated temperatures. Understanding the underlying Sₙ1 and Sₙ2 mechanisms is paramount for predicting reaction outcomes and optimizing experimental protocols.

References

Safety Operating Guide

Proper Disposal of 1-Methoxypropane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety and logistical information for the proper handling and disposal of 1-methoxypropane is paramount for ensuring a safe laboratory environment. This guide offers step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

This compound, also known as methyl propyl ether, is a highly flammable liquid that requires special handling and disposal procedures.[1] Like other ethers, it has the potential to form explosive peroxides upon exposure to air and light, a critical consideration in its management and disposal.[2][3][4][5][6] Adherence to the following protocols is essential to mitigate risks and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is important to note that some ethers can permeate nitrile gloves relatively quickly, so frequent changes are recommended.[3]

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron is necessary.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][6][7]

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be readily accessible in the work area.[1][6]

  • A fire extinguisher suitable for flammable liquids (e.g., Class B) should be located nearby.[6]

  • Spill control materials, such as non-flammable absorbents, should be available.[1][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number557-17-5[1]
Molecular FormulaC₄H₁₀O
Molecular Weight74.12 g/mol
Flash Point< -32 °C (< -25.6 °F)
UN Number2612[1]
Hazard ClassFlammable Liquid, Category 1[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5][9]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste - this compound."

  • Segregate this compound waste from other incompatible waste streams, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[3][4]

2. Peroxide Formation Management:

  • Ethers like this compound can form explosive peroxides over time.[2][4][5][6] It is crucial to label the container with the date it was received and the date it was opened.[2][4]

  • Unopened containers should ideally be disposed of within one year, and opened containers within six months.[2]

  • Visually inspect the container for any signs of peroxide formation, such as the presence of crystals or a viscous liquid. If peroxides are suspected, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately.[4]

3. Container Selection and Labeling:

  • Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable option.[9][10] The container must be kept tightly sealed when not in use.[1][8]

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Flammable Liquid").[9][11]

4. Waste Transfer and Storage:

  • Carefully transfer the waste into the labeled container within a chemical fume hood to minimize vapor inhalation and ignition risks.[4][6]

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for flammable hazardous waste.[1][12] The storage area should be away from heat, sparks, open flames, and direct sunlight.[1][6][7]

  • Store liquid waste containers in secondary containment to prevent spills.[10][11]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][13] Do not transport hazardous waste yourself.[2]

6. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[2][11] The first rinseate must be collected and disposed of as hazardous waste.[11] After thorough rinsing and drying, and once all hazard labels have been defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional policies.[2][11]

Logical Workflow for this compound Disposal

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_peroxides Inspect for Peroxides (Crystals, Viscous Liquid) fume_hood->check_peroxides peroxides_found STOP! Do Not Move Container Contact EHS Immediately check_peroxides->peroxides_found Yes no_peroxides No Peroxides Detected check_peroxides->no_peroxides No transfer_waste Carefully Transfer Waste to Labeled, Compatible Container no_peroxides->transfer_waste seal_store Seal Container and Store in Designated Flammable Waste Area with Secondary Containment transfer_waste->seal_store contact_ehs Arrange for Professional Disposal (Contact EHS) seal_store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a this compound spill, immediate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, if safe to do so.[7]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[6][14]

  • Contain and Absorb: For small spills, use a non-flammable absorbent material (e.g., vermiculite, dry sand) to contain and absorb the liquid.[1][14] Do not use combustible materials like sawdust.[14]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[1][7][14]

  • Decontaminate: Clean the spill area thoroughly. All contaminated cleaning materials must also be disposed of as hazardous waste.[1]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.